Deferasirox Ethyl Ester
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-2-30-23(29)15-11-13-16(14-12-15)26-22(18-8-4-6-10-20(18)28)24-21(25-26)17-7-3-5-9-19(17)27/h3-14,27-28H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCPWOQZLXYJNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201530-79-2 | |
| Record name | Deferasirox ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201530792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEFERASIROX ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLJ6Y6W4KV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Deferasirox Ethyl Ester from Salicylic Acid and 4-Hydrazinobenzoic Acid
This guide provides an in-depth exploration of the synthetic pathway to Deferasirox ethyl ester, a derivative of the oral iron chelator Deferasirox. The synthesis commences with readily available starting materials, salicylic acid and 4-hydrazinobenzoic acid, and proceeds through key intermediates. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed protocols but also insights into the rationale behind the experimental choices and an understanding of the reaction mechanisms.
Strategic Overview of the Synthesis
The synthesis of this compound is a multi-step process that can be logically divided into three core stages:
-
Stage 1: Synthesis of the Key Intermediate, 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one. This stage involves the condensation of salicylic acid and salicylamide.
-
Stage 2: Preparation of Ethyl 4-hydrazinobenzoate. This involves the esterification of 4-aminobenzoic acid followed by diazotization and reduction to form the hydrazine derivative.
-
Stage 3: Final Convergent Synthesis of this compound. This final step involves the reaction of the benzoxazinone intermediate with ethyl 4-hydrazinobenzoate to form the desired triazole ring system.
This guide will elaborate on each stage, providing detailed experimental procedures and mechanistic insights.
Caption: Overall synthetic strategy for this compound.
Stage 1: Synthesis of 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one
The formation of the benzoxazinone intermediate is a critical step, and various methods have been reported. A common and effective approach involves the in-situ formation of salicyloyl chloride from salicylic acid, which then reacts with salicylamide.
Mechanistic Considerations
The reaction proceeds via the initial conversion of the carboxylic acid of salicylic acid into a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This is followed by nucleophilic acyl substitution where the amide nitrogen of salicylamide attacks the carbonyl carbon of salicyloyl chloride. A subsequent intramolecular cyclization with the elimination of water leads to the formation of the stable 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one.[1][2]
Experimental Protocol
Materials:
-
Salicylic acid
-
Salicylamide
-
Thionyl chloride
-
Pyridine (catalyst)
-
Xylene (solvent)
-
2-Methoxyethanol (recrystallization solvent)
Procedure:
-
To a stirred suspension of salicylic acid and salicylamide in xylene, add a catalytic amount of pyridine.
-
Heat the mixture to reflux.
-
Slowly add thionyl chloride to the refluxing mixture. An evolution of sulfur dioxide and hydrogen chloride gas will be observed.
-
After the addition is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture, which should result in the crystallization of the product.
-
Filter the crude product and wash with a suitable solvent like ethanol.
-
For further purification, recrystallize the crude product from 2-methoxyethanol to yield 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one as a solid.[2]
| Parameter | Value | Reference |
| Reactant Ratio (Salicylic Acid:Salicylamide) | ~1:1 molar ratio | [2] |
| Solvent | Xylene or Toluene | [2] |
| Chlorinating Agent | Thionyl Chloride | [2] |
| Catalyst | Pyridine | [2] |
| Reaction Temperature | Reflux | [2] |
Stage 2: Preparation of Ethyl 4-hydrazinobenzoate
The synthesis of ethyl 4-hydrazinobenzoate from 4-aminobenzoic acid is a well-established multi-step process.
Synthetic Pathway
Caption: Synthesis of ethyl 4-hydrazinobenzoate.
Experimental Protocol
Step 2a: Esterification of 4-Aminobenzoic Acid
-
Suspend 4-aminobenzoic acid in ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC). This is a classic Fischer esterification reaction.[3][4]
-
After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
The product, ethyl 4-aminobenzoate, can be extracted with an organic solvent and purified.
Step 2b: Diazotization and Reduction
-
Dissolve ethyl 4-aminobenzoate in an aqueous acidic solution (e.g., HCl).
-
Cool the solution in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium sulfite (Na₂SO₃).
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution. This will reduce the diazonium salt to the corresponding hydrazine.
-
The resulting ethyl 4-hydrazinobenzoate can then be isolated and purified.[5][6]
Stage 3: Final Convergent Synthesis of this compound
This final stage brings together the two key intermediates to construct the triazole core of this compound.
Mechanistic Insights
The reaction between 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one and ethyl 4-hydrazinobenzoate proceeds through a nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon of the benzoxazinone, leading to ring opening. This is followed by an intramolecular cyclization and dehydration to form the stable 1,2,4-triazole ring.
Experimental Protocol
Materials:
-
2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one
-
Ethyl 4-hydrazinobenzoate
-
Methanol (solvent)
Procedure:
-
Charge a reaction vessel with 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one and ethyl 4-hydrazinobenzoate in methanol.[1]
-
Heat the reaction mixture to 60-65 °C and maintain for approximately 3 hours.[1]
-
Monitor the reaction for completion by a suitable chromatographic method (e.g., HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
To the residue, add a 50% v/v aqueous methanol solution.
-
Cool the mixture to facilitate the precipitation of the product.
-
Filter the solid product and wash with pre-cooled methanol (2-8 °C).
-
Dry the product to obtain this compound as white crystals.[1]
| Parameter | Value | Reference |
| Reactant Ratio (Benzoxazinone:Hydrazine Ester) | ~1:1.02 molar ratio | [1] |
| Solvent | Methanol | [1] |
| Reaction Temperature | 60-65 °C | [1] |
| Reaction Time | ~3 hours | [1] |
| Yield | ~76% | [1] |
| Melting Point | 147-149 °C | [1] |
Purity and Characterization
The purity of the final this compound is critical. It is often observed as an impurity in the synthesis of Deferasirox when ethanol is used as a solvent.[7] High-performance liquid chromatography (HPLC) is the method of choice for determining the purity and quantifying any related substances.[1][7]
Characterization of the synthesized this compound should be performed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: As a preliminary indicator of purity.
Conclusion
The synthesis of this compound from salicylic acid and 4-hydrazinobenzoic acid is a robust and well-documented process. By carefully controlling the reaction conditions at each stage, from the formation of the key benzoxazinone intermediate to the final triazole ring formation, high-purity this compound can be reliably produced. This guide provides the necessary framework and detailed protocols to enable researchers to successfully synthesize and characterize this important compound.
References
-
Islam, A., et al. (2012). Synthesis and Characterization of Related Substances of Deferasirox, an Iron (Fe3+) Chelating Agent. Synthetic Communications, 42(22), 3200-3210. Available at: [Link]
-
Ind-Swift Laboratories Limited. (2013). Process for Preparation of Pure Deferasirox. Indian Patent Application No. 2228/DEL/2011. Available at: [Link]
- Mapi Pharma Ltd. (2014). Processes for the preparation of deferasirox, and deferasirox polymorphs. US Patent 8,772,503 B2.
- Mapi Pharma Ltd. (2012). Processes for the preparation of deferasirox, and deferasirox polymorphs. Chinese Patent Application CN102638985A.
- Matrix Laboratories Limited. (2012). Process for the preparation of deferasirox. WIPO Patent Application WO2012069946A1.
- Jiangsu Aosaikang Pharmaceutical Co., Ltd. (2013). Preparation method of deferasirox and intermediate compound of deferasirox. Chinese Patent Application CN103396373A.
- Jiangsu Aosaikang Pharmaceutical Co., Ltd. (2015). Preparation method of deferasirox and intermediate compound of deferasirox. Chinese Patent CN103396373B.
-
Semantic Scholar. (2017). Synthesis of 4-Hydrazinobenzoic Acid. Molecules. Available at: [Link]
- Matrix Laboratories Ltd. (2011). Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts. WIPO Patent Application WO2011021218A2.
-
Matrix Laboratories Limited. (2011). Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts. WIPO Patent Application WO/2011/021218 A2. Available at: [Link]
-
Lee's Pharmaceutical Holdings Limited. (2014). Process for preparing 2-(2-hydroxyphenyl)-benz[1][8]oxazin-4-one and its use for preparation of 4-[3, 5-bis (2-hydroxyphenyl)-1h-1, 2, 4-triazol-1-yl] benzoic acid. European Patent EP2632907B1. Available at:
-
Lee's Pharmaceutical Holdings Limited. (2014). Process for preparing 2-(2-hydroxyphenyl)-benz[1][8]oxazin-4-one and its use for preparation of 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid. US Patent 8,907,083 B2. Available at: [Link]
- Faming Zhuanli Shenqing. (2008). Method for preparing p-carboxyl phenylhydrazine. Chinese Patent Application CN101157629A.
-
Lee's Pharmaceutical Holdings Limited. (2012). benz[1][8]oxazin-4-one and its use for preparation of 4-[3, 5-bis (2-hydroxyphenyl)-1h-1, 2, 4-triazol-1-yl] benzoic acid. Google Patents. Available at:
- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
-
Farmak, A. S. (2011). Process for the preparation of 4-[3,5-bis (2-hydroxyphenyl) -[1][7][9] triazol-1-yl] benzoic acid. German Patent DE602008006098D1. Available at:
-
Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. EP2632907B1 - Process for preparing 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one and its use for preparing deferasirox - Google Patents [patents.google.com]
- 3. iajpr.com [iajpr.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 6. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]
- 7. Process For Preparation Of Pure Deferasirox [quickcompany.in]
- 8. US8772503B2 - Processes for the preparation of deferasirox, and deferasirox polymorphs - Google Patents [patents.google.com]
- 9. CN102638985A - Processes for the preparation of deferasirox, and deferasirox polymorphs - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physicochemical Properties of Deferasirox Ethyl Ester for Drug Development
Introduction
Deferasirox is an orally active, tridentate iron chelator pivotal in the management of chronic iron overload. As with many active pharmaceutical ingredients (APIs), its development journey involves a thorough characterization of related substances, including potential impurities and prodrug forms. Deferasirox ethyl ester, a process-related impurity and potential prodrug of Deferasirox, warrants a comprehensive physicochemical evaluation to understand its impact on the quality, safety, and efficacy of the final drug product, as well as to explore its own therapeutic potential.[1][2] This guide provides an in-depth exploration of the critical physicochemical properties of this compound, offering both foundational knowledge and actionable experimental protocols for researchers and drug development professionals.
Chemical Identity and Structure
A fundamental starting point in the characterization of any pharmaceutical substance is the confirmation of its chemical identity and structure.
Table 1: Chemical Identity of Deferasirox and this compound
| Property | Deferasirox | This compound |
| Chemical Name | 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid | 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid ethyl ester[3][4] |
| Molecular Formula | C21H15N3O4[5] | C23H19N3O4[4] |
| Molecular Weight | 373.36 g/mol [5] | 401.41 g/mol [4] |
| CAS Number | 201530-41-8[5] | 201530-79-2[3][4] |
The esterification of the carboxylic acid moiety in Deferasirox to its ethyl ester derivative results in a notable increase in molecular weight and a significant alteration of its physicochemical properties, which will be explored in the subsequent sections.
Solubility: A Critical Determinant of Bioavailability
The solubility of an API is a cornerstone of its biopharmaceutical performance, directly influencing its dissolution rate and subsequent absorption. Deferasirox is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[6] The esterification to this compound is anticipated to further decrease its aqueous solubility due to the masking of the polar carboxylic acid group.
Qualitative and Quantitative Solubility Assessment
Initial qualitative assessments indicate that this compound is soluble in organic solvents such as methanol (MeOH) and dimethyl sulfoxide (DMSO).[3][4] However, for formulation development, quantitative solubility data in a range of pharmaceutically relevant media is essential.
Table 2: Comparative Solubility Data
| Solvent/Medium | Deferasirox Solubility | This compound Solubility |
| Water (pH 7.4, 25°C) | 0.4 mg/mL[7] | Expected to be significantly lower than Deferasirox |
| Ethanol | ~2 mg/mL[8] | Expected to be higher than Deferasirox |
| DMSO | ~20 mg/mL[8] | Soluble[3][4] (Quantitative data needed) |
| Methanol | Not specified | Soluble[3][4] (Quantitative data needed) |
| 0.1 M HCl | Practically insoluble[9] | Expected to be practically insoluble |
| Phosphate Buffer (pH 6.8) | Poorly soluble, dissolution improves with surfactants[9][10] | Expected to be poorly soluble |
Experimental Protocol: Equilibrium Solubility Determination
A robust understanding of solubility is achieved through equilibrium solubility studies.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a series of vials containing a fixed volume of the desired solvent or buffer system (e.g., water, phosphate-buffered saline at various pH values, biorelevant media like FaSSIF and FeSSIF).
-
Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the respective medium.
Caption: Key Techniques for Solid-State Characterization.
Chemical Stability and Degradation Profile
Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and compatible excipients for formulation. Forced degradation studies are employed to identify potential degradation products and pathways. [11]Studies on Deferasirox have shown it to be susceptible to degradation under acidic, basic, and oxidative conditions. [1][12][13][14]It is anticipated that the ethyl ester will exhibit different stability characteristics, particularly with respect to hydrolysis of the ester bond.
Forced Degradation Study Protocol
A comprehensive forced degradation study should be conducted according to ICH guidelines.
Step-by-Step Methodology:
-
Stress Conditions: Expose solutions of this compound to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H2O2 at room temperature.
-
Thermal Degradation: Heat the solid drug substance at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the drug substance in solution and as a solid to UV and visible light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the intact drug from its degradation products.
-
Peak Purity and Mass Balance: Assess the peak purity of the parent drug peak and calculate the mass balance to ensure that all degradation products are accounted for.
Caption: Forced Degradation Study Workflow.
Implications for Drug Development: A Prodrug Perspective
The esterification of Deferasirox to its ethyl ester derivative presents an interesting case for its potential as a prodrug. [1][3][14]Prodrugs are inactive or less active molecules that are converted to the active parent drug in vivo. This strategy is often employed to overcome undesirable physicochemical properties of the parent drug, such as poor solubility or taste. [1][3][14] The increased lipophilicity of this compound could potentially enhance its membrane permeability, which may be advantageous for absorption. However, the decreased aqueous solubility could be a limiting factor. The in vivo hydrolysis of the ester bond by esterases would be required to release the active Deferasirox. The rate and extent of this conversion would be critical to its therapeutic efficacy.
Conclusion
A thorough understanding of the physicochemical properties of this compound is indispensable for its development, whether as a controlled impurity or a potential prodrug. This guide has outlined the critical parameters to be investigated, including solubility, pKa, LogP/LogD, solid-state characteristics, and chemical stability. By employing the detailed experimental protocols provided, researchers and drug development professionals can generate the necessary data to make informed decisions regarding the formulation, manufacturing, and potential clinical application of this important molecule. The interplay of these properties will ultimately dictate its biopharmaceutical performance and its role in advancing iron chelation therapy.
References
- Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
- Karaman, R. (2013). Prodrug design vs. drug design. Drug Des, 2(2), e114.
- Du, Q., Wang, Q., Xiong, X., Zeng, X., & Li, H. (2016). X-ray powder diffraction data for deferasirox, C21H15N3O4. Powder Diffraction, 31(4), 298-300.
- Pardeshi, P., & Belgamwar, V. (2024). Essential Principles in Prodrugs Design.
-
Allmpus. (n.d.). This compound. Retrieved from [Link]
- Trivedi, R. K., & Suhagia, B. N. (2025). DEVELOPMENT AND VALIDATION OF DEFERASIROX-RELATED SUBSTANCE METHOD IN SOLID DOSAGE FORMS USING HPLC. International Journal of Applied Pharmaceutics, 17(2).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 214348, Deferasirox. Retrieved from [Link]
-
ResearchGate. (2016). X-ray powder diffraction data for deferasirox, C21H15N3O4. Retrieved from [Link]
-
European Medicines Agency. (2019). Assessment report - Deferasirox Accord. Retrieved from [Link]
-
Geneesmiddeleninformatiebank. (2019). Public Assessment Report Scientific discussion Deferasirox BioOrganics 90 mg, 180 mg, 360 mg, film-coated tablets (deferasirox). Retrieved from [Link]
-
Quick Company. (n.d.). Process For Preparation Of Pure Deferasirox. Retrieved from [Link]
-
Clinisciences. (n.d.). 445951-100mg | this compound [201530-79-2]. Retrieved from [Link]
-
Semantic Scholar. (n.d.). DEVELOPMENT AND VALIDATION OF DEFERASIROX-RELATED SUBSTANCE METHOD IN SOLID DOSAGE FORMS USING HPLC. Retrieved from [Link]
- Kothawade, J. R., Agrawal, K. M., & Lad, V. S. (n.d.). Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. International Journal of Pharmaceutical Research and Allied Sciences.
- Suneetha, A., & Rao, A. L. (n.d.). Development And Validation Of Newer Analytical Methods For The Estimation Of Deferasirox In Bulk And In Tablet Dosage Form By Uv Spectroscopy And RP – HPLC. Rasayan J. Chem.
-
Allmpus. (n.d.). This compound. Retrieved from [Link]
- Du, Q., Wang, Q., Xiong, X., Zeng, X., & Li, H. (2016). X-ray powder diffraction data for deferasirox, C21H15N3O4. Powder Diffraction, 31(4), 298-300.
- Google Patents. (2009). WO 2009/016359 A1.
- Google Patents. (n.d.). US8772503B2 - Processes for the preparation of deferasirox, and deferasirox polymorphs.
- MDPI. (2021). Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone. Antioxidants, 10(11), 1705.
-
Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Retrieved from [Link]
- Google Patents. (n.d.). CN103396373B - Preparation method of deferasirox and intermediate compound of ....
-
Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]
-
Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Retrieved from [Link]
- Google Patents. (n.d.). CN103396373A - Preparation method of deferasirox and intermediate compound of ....
-
Omicsonline.org. (n.d.). Solid State Characterization and Pharmaceutical Development. Retrieved from [Link]
-
Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Retrieved from [Link]
-
The Merck Index Online. (n.d.). Deferasirox. Retrieved from [Link]
-
European Medicines Agency. (2019). Assessment report - Deferasirox Accord. Retrieved from [Link]
- Google Patents. (n.d.). WO2016028245A1 - Soluble and dispersible pharamaceutical deferasirox formulation.
-
IJCRT.org. (2024). Method Developement And Validation For Stability Studies In Tablet Dosage Form Of Deferasirox By Rp-Hplc. Retrieved from [Link]
-
LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, characterization and in vitro anticancer evaluations of two novel derivatives of deferasirox iron chelator. Retrieved from [Link]
-
ACG Publications. (n.d.). LC Determination of Deferasirox in Pharmaceutical Formulation. Retrieved from [Link]
Sources
- 1. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. allmpus.com [allmpus.com]
- 5. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2016028245A1 - Soluble and dispersible pharamaceutical deferasirox formulation - Google Patents [patents.google.com]
- 7. Deferasirox [drugfuture.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. X-ray powder diffraction data for deferasirox, C21H15N3O4 | Powder Diffraction | Cambridge Core [cambridge.org]
- 13. elearning.uniroma1.it [elearning.uniroma1.it]
- 14. cajmns.casjournal.org [cajmns.casjournal.org]
An In-Depth Technical Guide to the Iron Chelation Mechanism of Deferasirox and the Role of its Ethyl Ester Derivative
Executive Summary
Chronic iron overload, a consequence of conditions requiring frequent blood transfusions like β-thalassemia and sickle cell disease, poses a significant risk of organ damage and mortality due to the catalytic generation of reactive oxygen species by excess iron.[1] Chelation therapy is the cornerstone of managing this condition, aiming to bind and facilitate the excretion of excess iron.[2] Deferasirox is a highly effective, orally administered iron chelator that has become a primary therapeutic option.[3] This guide provides a detailed technical overview of the mechanism of action of Deferasirox . It is critical to clarify from the outset that Deferasirox ethyl ester , the subject of the topic, is not the active therapeutic agent but rather a process-related impurity formed during the synthesis of Deferasirox, particularly when ethanol is used as a solvent.[4][5][6] While the ester could theoretically be hydrolyzed in vivo to the active drug, its primary relevance is in the context of pharmaceutical manufacturing and quality control.[7] This document will therefore focus on the scientifically established mechanism of the active drug, Deferasirox.
Section 1: Deferasirox and its Ethyl Ester: From Synthesis to Active Pharmaceutical Ingredient
Introduction to Deferasirox: The Active Chelator
Deferasirox (marketed as Exjade® and Jadenu®) is an orally active, tridentate ligand designed to bind iron with high affinity and specificity.[6][8] Approved by the FDA in 2005, it represented a major advancement in chelation therapy, offering a once-daily oral administration that improves patient compliance compared to the parenteral infusions of deferoxamine.[9][10] Its lipophilic nature allows it to access and chelate intracellular iron pools, a key factor in mitigating iron-induced cellular toxicity.[11][12]
The Origin of this compound: A Process-Related Impurity
During the chemical synthesis of Deferasirox, various related substances can be formed.[5][6] this compound is a well-characterized impurity that arises from the esterification of the carboxylic acid group of Deferasirox, often when ethanol is used as a reaction solvent in the final synthetic steps.[4] Its presence in the final active pharmaceutical ingredient (API) is strictly monitored and controlled under International Conference on Harmonisation (ICH) guidelines to ensure the safety and efficacy of the drug product.[6]
Theoretical Bioactivation Potential
From a chemical standpoint, this compound can be considered a potential prodrug. Ester linkages are frequently utilized in drug design to enhance properties like membrane permeability. It is plausible that if absorbed, the ethyl ester could be hydrolyzed by ubiquitous esterase enzymes in the plasma and tissues to release the active parent compound, Deferasirox.[7] However, the clinical development and all mechanistic studies have focused exclusively on Deferasirox as the administered active agent. The primary scientific and regulatory consideration for the ethyl ester remains its status as an impurity to be minimized.
Below are the chemical structures of the active drug, Deferasirox, and its ethyl ester impurity.
Caption: Structures of Deferasirox and its ethyl ester derivative.
Section 2: Pharmacokinetics of Deferasirox: The Journey of the Chelator
The clinical efficacy of an iron chelator is critically dependent on its pharmacokinetic profile, which governs its ability to maintain concentrations sufficient to bind iron as it is released into the plasma.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Deferasirox is orally absorbed with a time to maximum plasma concentration (Tmax) of approximately 1-2 hours.[1] It is highly protein-bound (~99%), primarily to serum albumin. The metabolism of Deferasirox is the key to its elimination. It does not rely heavily on cytochrome P450 (CYP) pathways, which reduces the potential for certain drug-drug interactions.[6] Instead, its primary metabolic route is glucuronidation via UGT1A1 and, to a lesser extent, UGT1A3.[6] The resulting glucuronide metabolites are then subject to biliary excretion. Studies in rats have confirmed that Deferasirox and its metabolites are largely excreted via bile and feces (>90%).[13] A degree of enterohepatic recycling is also likely to occur.[6][14] The terminal half-life of 8-16 hours supports a once-daily dosing regimen.[1][8]
Caption: Pharmacokinetic pathway of Deferasirox from administration to excretion.
Section 3: The Core Mechanism: Molecular Basis of Iron Chelation
The therapeutic success of Deferasirox is grounded in its specific molecular structure and resulting chemical properties, which are optimized for the binding of ferric iron.
Chemical Structure and Tridentate Ligation
Deferasirox is a tridentate, or "three-toothed," ligand, meaning it possesses three atoms that can coordinate with a central metal ion.[6][15] These donor atoms are one triazole nitrogen and two phenolate oxygen atoms, which arrange to form a stable coordination complex with iron.[5]
High Affinity and Selectivity for Ferric Iron (Fe³⁺)
Iron exists in the body primarily in the ferric (Fe³⁺) state. Deferasirox was specifically designed to have a very high binding affinity for Fe³⁺.[5] This affinity is significantly greater than for other biologically essential divalent metal ions. For instance, its affinity for Fe³⁺ is approximately 14 and 21 orders of magnitude greater than its affinity for copper (Cu²⁺) or zinc (Zn²⁺), respectively.[7][8] This high selectivity is a crucial safety feature, as it minimizes the depletion of other essential trace metals.[4]
Stoichiometry: Formation of the Stable 2:1 [Fe(DFX)₂] Complex
Because Deferasirox is a tridentate ligand and a ferric ion has six coordination sites, two molecules of Deferasirox are required to fully saturate the coordination sphere of a single Fe³⁺ ion.[4] This results in the formation of a highly stable, neutral 2:1 complex, denoted as [Fe(DFX)₂]. This complex is lipophilic, water-insoluble, and redox-inactive, preventing the chelated iron from participating in harmful Fenton reactions that generate free radicals.[1] The stability of this complex ensures that iron is securely sequestered until it is excreted from the body.
Caption: Two Deferasirox molecules form a stable 2:1 complex with one Fe³⁺ ion.
Mobilization of Pathogenic Iron Pools
Excess iron saturates transferrin, leading to the appearance of non-transferrin-bound iron (NTBI) in the plasma. A particularly toxic component of NTBI is labile plasma iron (LPI), which is redox-active and readily taken up by parenchymal cells of the liver, heart, and endocrine organs.[7][8] Deferasirox's long half-life allows it to maintain therapeutic concentrations that effectively suppress LPI throughout the day.[12] Furthermore, its lipophilicity enables it to permeate cell membranes and chelate the labile iron pool (LIP) within cells, directly addressing the source of cellular toxicity.[12]
Section 4: Quantitative Analysis and Experimental Methodologies
The characterization and validation of an iron chelator's mechanism rely on robust quantitative data and standardized experimental protocols.
Key Performance Parameters of Deferasirox
The following table summarizes key data from physicochemical, pharmacokinetic, and clinical studies, providing a quantitative basis for the efficacy of Deferasirox.
| Parameter | Value | Significance | Source(s) |
| Binding Affinity (log β) | Fe³⁺: 36.9 | Demonstrates exceptionally strong and stable binding to ferric iron. | |
| Cu²⁺: ~15.5 | High selectivity for iron over other essential metals like copper. | [7][8] | |
| Zn²⁺: ~7.2 | High selectivity for iron over other essential metals like zinc. | [7][8] | |
| Oral Bioavailability | ~70% | Efficient absorption allows for effective oral administration. | |
| Plasma Half-life (t½) | 8 - 16 hours | Long half-life enables convenient once-daily dosing. | [1][8] |
| Primary Excretion Route | Fecal (>84%) | Iron-complex is eliminated mainly via the biliary/fecal pathway. | |
| Clinical Efficacy | Mean LIC Reduction: -5.9 mg Fe/g dw | Demonstrates effective removal of iron from the liver in MDS patients. | |
| Mean Serum Ferritin Δ: -332.8 µg/L | Shows reduction in a key biomarker of total body iron stores. |
Protocol: Spectrophotometric Ferrous Ion Chelating (FIC) Assay
This assay is a common in vitro method to determine the iron-binding capacity of a compound. It is based on the competition between the chelator and a chromogenic indicator, ferrozine, for ferrous iron (Fe²⁺).
Causality: The choice of ferrozine is based on its ability to form a stable, intensely colored magenta complex with Fe²⁺, which has a distinct absorbance maximum at 562 nm. A potent chelator like Deferasirox will sequester the Fe²⁺, preventing the formation of the ferrozine-iron complex and thus causing a reduction in absorbance, which is directly proportional to its chelating activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., Deferasirox) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and a positive control (e.g., EDTA) in assay buffer.
-
Prepare a working solution of ferrous sulfate (FeSO₄) in water.
-
Prepare a working solution of ferrozine in water.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of the test compound dilutions or controls to triplicate wells.
-
For background wells, add 50 µL of assay buffer instead of the test compound.
-
To all wells except background, add 50 µL of the working FeSO₄ solution to initiate the chelation reaction.
-
Incubate at room temperature for 10 minutes.
-
-
Color Development:
-
Add 100 µL of the working ferrozine solution to all wells to start the color reaction.
-
Incubate at room temperature for an additional 10 minutes.
-
-
Measurement:
-
Read the absorbance of each well at 562 nm using a spectrophotometer plate reader.
-
-
Calculation:
-
Calculate the percentage of chelation using the formula: % Chelation = [1 - (Abs_sample / Abs_control)] * 100 (where Abs_control is the absorbance of the well with no chelator).
-
Caption: Experimental workflow for the Ferrozine-based iron chelation assay.
Protocol: Assessment of Intracellular Labile Iron Pool (LIP) using Calcein-AM
This cell-based assay quantifies the chelatable, redox-active iron pool within living cells.
Causality: Calcein-AM is a cell-permeable, non-fluorescent molecule. Intracellular esterases cleave the AM group, trapping the highly fluorescent calcein inside the cell. The fluorescence of calcein is quenched by the binding of divalent metal ions, primarily iron from the LIP. When a cell-permeable chelator like Deferasirox is introduced, it removes iron from calcein, causing a de-quenching effect and a measurable increase in fluorescence that is proportional to the size of the LIP.
Step-by-Step Methodology:
-
Cell Culture: Plate adherent cells (e.g., HepG2 hepatocytes, cardiomyocytes) in a black, clear-bottom 96-well plate and grow to confluence.
-
Calcein Loading:
-
Wash cells with a buffered salt solution (e.g., HBSS).
-
Load cells with Calcein-AM (e.g., 0.5 µM in HBSS) and incubate in the dark at 37°C for 15-30 minutes.
-
-
Baseline Measurement:
-
Wash cells twice to remove extracellular Calcein-AM.
-
Measure the baseline fluorescence (F_base) using a fluorescence plate reader (Excitation ~485 nm, Emission ~520 nm).
-
-
Chelation and Measurement:
-
Add the test chelator (Deferasirox) at various concentrations to the wells.
-
Measure the fluorescence kinetically over time or at a fixed endpoint (e.g., 30 minutes) to obtain the de-quenched fluorescence (F_max).
-
-
Data Analysis:
-
The change in fluorescence (ΔF = F_max - F_base) is proportional to the amount of labile iron chelated by the compound.
-
Section 5: Conclusion
The mechanism of action of Deferasirox as an iron chelator is a well-defined process rooted in its specific chemical structure and favorable pharmacokinetic profile. It functions as a tridentate ligand that selectively binds ferric iron with exceptionally high affinity, forming a stable, redox-inactive 2:1 complex that is efficiently eliminated from the body, primarily via fecal excretion.[4] Its ability to be administered orally and to chelate pathogenic iron from both plasma and intracellular compartments underpins its clinical success in managing chronic iron overload.[1][12] It is imperative for the scientific community to recognize that Deferasirox is the active molecule, while its ethyl ester derivative is a process-related impurity whose presence is minimized during pharmaceutical manufacturing to ensure the purity and safety of the final drug product.[6][7]
References
-
Dr.Oracle. What is the mechanism of iron chelation for Deferoxamine (deferoxamine), Deferasirox (deferasirox), and Deferiprone (deferiprone)? [Link]
-
ResearchGate. Ability of deferasirox to bind iron during measurement of iron | Request PDF. [Link]
-
Drugs.com. Deferasirox: Package Insert / Prescribing Information / MOA. [Link]
-
Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2020). Expanding the Therapeutic Potential of the Iron Chelator Deferasirox in the Development of Aqueous Stable Ti(IV) Anticancer Complexes. Inorganic Chemistry, 59(17), 11823–11837. [Link]
-
Waldmeier, F., Bruin, G. J., Glaenzel, U., Hazell, K., Sechaud, R., & Warrington, S. (2008). Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats. Drug Metabolism and Disposition, 36(8), 1646–1658. [Link]
-
Waldmeier, F., O'Reilly, T., Frueh, J., & Hazell, K. (2010). Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state. Drug Metabolism and Disposition, 38(5), 808–816. [Link]
-
Wikipedia. Chelation therapy. [Link]
-
Taher, A., & Cappellini, M. D. (2009). Update on the use of deferasirox in the management of iron overload. ResearchGate. [Link]
-
Patsnap Synapse. What is the mechanism of Deferasirox? [Link]
-
Eslami, S., Lorke, D. E., Habashi, A. A., Yumashev, A. V., & Alov, P. (2020). Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone. Antioxidants, 9(12), 1205. [Link]
-
Kontoghiorghes, G. J. (2016). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Drug Design, Development and Therapy, 10, 465–481. [Link]
-
Ding, H., & Zhou, J. (2010). [Deferasirox--a new oral iron chelator--review]. Zhongguo Shi Yan Xue Ye Xue Za Zhi, 18(5), 1336–1340. [Link]
-
Waldmeier, F., Bruin, G. J., Glaenzel, U., Hazell, K., Sechaud, R., & Warrington, S. (2008). Pharmacokinetics, Distribution, Metabolism, and Excretion of Deferasirox and Its Iron Complex in Rats. Drug Metabolism and Disposition, 36(8), 1646-1658. [Link]
-
Dubey, A. P., Sudha, S., & Parakh, A. (2007). Deferasirox: the new oral iron chelator. Indian Pediatrics, 44(8), 603–607. [Link]
-
Otto-Duessel, M., Santos, R., & Wood, J. C. (2008). Deferasirox and deferiprone remove cardiac iron in the iron-overloaded gerbil. Experimental Hematology, 36(10), 1332–1339. [Link]
-
Taher, A. T., & Cappellini, M. D. (2018). DEFERASIROX: OVER A DECADE OF EXPERIENCE IN THALASSEMIA. Hematology/Oncology and Stem Cell Therapy, 11(4), 185-200. [Link]
-
Prus, E., & Fibach, E. (2008). Effects of deferasirox and deferiprone on cellular iron load in the human hepatoma cell line HepaRG. British Journal of Haematology, 141(1), 124–130. [Link]
-
Zen-Bio, Inc. Ferrous Iron Chelating (FIC) Assay Kit. [Link]
-
Cappellini, M. D. (2007). Exjade® (deferasirox, ICL670) in the treatment of chronic iron overload associated with blood transfusion. Therapeutics and Clinical Risk Management, 3(2), 291–299. [Link]
-
Taher, A., El-Beshlawy, A., Elalfy, M. S., Al Zir, K., Daar, S., Habr, D., & Kriemler-Krahn, U. (2009). Efficacy and safety of deferasirox, an oral iron chelator, in heavily iron-overloaded patients with β-thalassaemia: the ESCALATOR study. European Journal of Haematology, 82(6), 458–465. [Link]
-
PM360. FDA approves new formulation of deferasirox for iron chelation. [Link]
-
OncLive. FDA Approves New Oral Formulation of Deferasirox. [Link]
Sources
- 1. allmpus.com [allmpus.com]
- 2. veeprho.com [veeprho.com]
- 3. Process For Preparation Of Pure Deferasirox [quickcompany.in]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. anexib.com [anexib.com]
- 8. Deferasirox shows inhibition activity against cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. ADA Builders Pte Ltd | Top Commercial Interior Design Singapore [ada.com.sg]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. venkatasailifesciences.com [venkatasailifesciences.com]
- 13. US8772503B2 - Processes for the preparation of deferasirox, and deferasirox polymorphs - Google Patents [patents.google.com]
- 14. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone [mdpi.com]
- 15. CN103396373A - Preparation method of deferasirox and intermediate compound of deferasirox - Google Patents [patents.google.com]
Understanding and Controlling Deferasirox Ethyl Ester: A Process-Related Impurity
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Purity in Pharmaceutical Manufacturing
Deferasirox is an orally active iron chelating agent critical for managing chronic iron overload in patients undergoing long-term blood transfusions.[1][2] Chemically known as 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, its efficacy is directly linked to its purity.[3] In the landscape of active pharmaceutical ingredient (API) manufacturing, the control of impurities is not merely a quality benchmark but a fundamental requirement for safety and efficacy, mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[4][5]
Impurities in a drug substance can originate from various sources, including starting materials, intermediates, by-products from side reactions, and degradation products.[1][3] This guide focuses on a specific process-related impurity in Deferasirox synthesis: Deferasirox ethyl ester (IUPAC Name: Ethyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate).[6][7] Understanding the genesis, detection, and mitigation of this impurity is crucial for any robust Deferasirox manufacturing process.
The Genesis of an Impurity: Formation Mechanism of this compound
The formation of this compound is a classic example of a process-driven impurity, arising directly from the chosen synthetic route and reaction conditions. Its presence can be attributed to two primary pathways.
Pathway A: Esterification of the Final API
The most common synthesis of Deferasirox involves the condensation of 2-(2-hydroxyphenyl)benz[e][3][4]oxazin-4-one with 4-hydrazinobenzoic acid.[8] A widely used solvent for this reaction is ethanol, often heated to reflux to drive the reaction to completion.[8] This choice of solvent, while effective for the main reaction, introduces the necessary reagents for a classic Fischer-Speier esterification.
The carboxylic acid moiety of the Deferasirox molecule can react with the ethanol solvent under acidic conditions (which may be present or catalyzed) at elevated temperatures. This side reaction converts the intended API into its ethyl ester derivative.
Caption: Formation of this compound from the API.
Pathway B: Contamination from Starting Materials
An alternative and often significant source of this impurity is contamination within the starting materials. The key raw material, 4-hydrazinobenzoic acid, may itself contain its corresponding ethyl ester, Ethyl 4-hydrazinobenzoate .[9] This contaminant, being structurally similar, can react with the benzoxazinone intermediate in the same manner as 4-hydrazinobenzoic acid, directly producing this compound as a by-product alongside the main API.[9]
One study noted that this compound was formed when Ethyl 4-hydrazinobenzoate, present as a contaminant in the 4-hydrazinobenzoic acid starting material, reacted with the key intermediate.[9] This highlights the critical importance of stringent raw material control.
Caption: Impurity formation from a contaminated starting material.
Analytical Detection and Characterization
Robust analytical methods are the cornerstone of impurity control. For Deferasirox and its related substances, High-Performance Liquid Chromatography (HPLC) is the technique of choice.[4]
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating Reverse-Phase HPLC (RP-HPLC) method is essential for separating Deferasirox from its ethyl ester and other potential impurities.[10] The method must be sensitive enough to detect and quantify impurities at levels stipulated by ICH guidelines (typically 0.10% or lower).[9]
Experimental Protocol: RP-HPLC Method for Deferasirox Impurity Profiling
-
Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 column, such as an Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm), is commonly used.[10]
-
Mobile Phase: A gradient elution is often employed to achieve separation of multiple impurities. A typical mobile phase might consist of:
-
Flow Rate: Typically 1.0 to 1.5 mL/min.[10]
-
Column Temperature: Maintained at a constant temperature, for example, 35-40°C, to ensure reproducibility.[10]
-
Detection: UV detection is performed at a wavelength where both the API and impurities have significant absorbance, often between 245 nm and 254 nm.[4][10]
-
Injection Volume: 10 µL.[10]
-
Data Analysis: Impurity levels are typically calculated using area normalization, assuming a similar response factor to the API, or by using a qualified reference standard of the impurity itself for precise quantification.
| Parameter | Typical Condition | Reference |
| Technique | Reverse-Phase HPLC | [10] |
| Column | C18 (e.g., Inertsil ODS-3V, 150x4.6mm, 5µm) | [10] |
| Detection | UV at ~245 nm | [2][4] |
| Mobile Phase | Acetonitrile / Buffered Water Gradient | [10] |
| Flow Rate | 1.0 - 1.5 mL/min | [10] |
| Impurity Level | Crude: ~0.12-0.42%, Purified API: ~0.03% | [8][9] |
Table 1: Summary of Analytical Conditions and Observed Levels.
Spectroscopic Confirmation
Once an impurity is detected and isolated via chromatography, its structure must be unambiguously confirmed.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. The protonated molecular ion for this compound appears at m/z 402.1.[9]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides definitive structural proof. For the ethyl ester, characteristic signals for the ethyl group (a triplet and a quartet in ¹H NMR) will be present, and a significant shift in the carbonyl carbon signal in ¹³C NMR (from ~166.5 ppm in the acid to ~164.8 ppm in the ester) confirms the ester formation.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic carbonyl (C=O) stretching frequency for the ester at approximately 1716 cm⁻¹.[9]
A Proactive Approach: Strategies for Impurity Control
Controlling process impurities is a multi-faceted endeavor that begins with raw material selection and extends through process optimization and final purification.
I. Raw Material Specification and Control
The most effective control strategy is preventative. As outlined in Pathway B, a primary source of the ethyl ester impurity can be the starting material.
-
Action: Implement a stringent specification for 4-hydrazinobenzoic acid that includes a limit for its ethyl ester, Ethyl 4-hydrazinobenzoate.
-
Validation: Develop and validate an analytical method specifically for quantifying this contaminant in the incoming raw material. Reject any batches that do not meet the purity threshold.
II. Process Parameter Optimization
When the use of ethanol is unavoidable, the process conditions must be carefully optimized to minimize the rate of the esterification side reaction.
-
Solvent Choice: If feasible, explore alternative polar protic or aprotic solvents that do not participate in esterification.
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of the side reaction. The optimal temperature will be a balance between achieving a reasonable rate for the main reaction and minimizing impurity formation.
-
Reaction Time: Minimize the time the reaction mixture is held at elevated temperatures. The reaction should be monitored closely by in-process control (IPC) HPLC analysis and stopped as soon as the desired conversion is reached.
-
Catalyst Control: Avoid or minimize the use of strong acid catalysts that promote esterification.
III. Purification of the Drug Substance
Even with optimized processes, trace levels of the impurity may form. An effective purification step is the final line of defense.
-
Crystallization: Deferasirox is typically isolated as a solid. The solubility difference between Deferasirox and its less polar ethyl ester derivative can be exploited during crystallization. A carefully selected solvent system for crystallization and washing can effectively purge the impurity.
-
Washing: Washing the filtered crude product with an appropriate solvent (like ethanol itself, where the impurity might be more soluble than the API at cooler temperatures) can help remove residual impurities.[8]
Studies have shown that while a crude product might contain 0.12-0.42% of the ethyl ester impurity, a robust purification process can reduce this level to as low as 0.03-0.05% in the final API, well within regulatory limits.[8][9]
Caption: A self-validating workflow for controlling process impurities.
Conclusion
The formation of this compound is a well-understood consequence of common synthetic methodologies. Its control is a clear illustration of the principles of modern pharmaceutical process development. By understanding the chemical mechanisms of its formation—both from direct esterification and from raw material contaminants—scientists can implement a multi-tiered control strategy. This strategy, grounded in stringent raw material control, optimized reaction conditions, and effective purification, ensures the final drug substance consistently meets the high standards of purity, safety, and quality required for patient care. The robust analytical methods used to monitor this process provide the self-validating data necessary for confidence in every batch produced.
References
- Daicel Pharma Standards. (n.d.). Deferasirox Impurities Manufacturers & Suppliers.
- Islam, A., et al. (2012). Synthesis and Characterization of Related Substances of Deferasirox, an Iron (Fe3+) Chelating Agent.
- Benchchem. (n.d.). Deferasirox Impurity F.
- SynThink Research Chemicals. (n.d.). Deferasirox EP Impurities & USP Related Compounds.
- Veeprho. (n.d.). Deferasirox Impurities and Related Compound.
- ResearchGate. (n.d.). METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF IMPURITIES IN DEFERASIROX BY RP-HPLC TECHNIQUE.
- Journal of Drug Delivery and Therapeutics. (2012, May 15). method development and validation for determination of impurities in deferasirox by rp-hplc technique.
- Scirp.org. (2013).
- Quick Company. (n.d.).
- Google Patents. (n.d.).
- Ivory Research. (2018, January 9). Significance of impurities in active pharmaceutical ingredients.
- QSAR ANALYTICS. (n.d.). Esterification and its impact on the pharmaceutical industry.
- PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- PMC - PubMed Central. (n.d.).
- PubMed. (2012, April 7). Identification, characterization and quantification of a new impurity in deferasirox active pharmaceutical ingredient by LC-ESI-QT/MS/MS.
- Pharmace Research Laboratory. (n.d.). Deferasirox EP Impurity E.
- Alentris Research Pvt. Ltd. (n.d.). Deferasirox EP Impurity E.
- Google Patents. (n.d.). US8772503B2 - Processes for the preparation of deferasirox, and deferasirox polymorphs.
- Organic Chemistry Portal. (n.d.).
Sources
- 1. veeprho.com [veeprho.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Deferasirox Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. benchchem.com [benchchem.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pharmaceresearch.com [pharmaceresearch.com]
- 7. alentris.org [alentris.org]
- 8. Process For Preparation Of Pure Deferasirox [quickcompany.in]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Deferasirox Ethyl Ester as a Reference Standard for Impurity Profiling: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the role and application of Deferasirox ethyl ester as a reference standard in the impurity profiling of the active pharmaceutical ingredient (API), Deferasirox. As an orally active iron chelating agent, the purity of Deferasirox is paramount to its safety and efficacy.[1][2] This document will detail the synthetic origins of potential impurities, with a specific focus on the formation of the ethyl ester derivative. It will further provide a comprehensive, step-by-step protocol for utilizing this specific ester as a reference standard in chromatographic analysis, thereby ensuring the robust quality control of Deferasirox. This guide is intended for researchers, analytical scientists, and professionals in drug development and quality assurance.
Introduction: The Imperative of Purity in Deferasirox
Deferasirox, chemically known as 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, is a critical therapeutic agent for the management of chronic iron overload resulting from blood transfusions in patients with conditions like β-thalassemia.[1][3] The presence of impurities in any API can significantly impact its quality, safety, and efficacy.[4][5] Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[4][6][7][8] These guidelines necessitate a thorough understanding of the manufacturing process and potential degradation pathways to proactively identify and control any unwanted chemical entities.
Impurities in pharmaceuticals are broadly categorized as organic, inorganic, and residual solvents.[4][8] Organic impurities are often process-related (e.g., starting materials, by-products, intermediates) or degradation products.[4][8] For Deferasirox, the synthesis is a multi-step process where the potential for side reactions and residual starting materials necessitates rigorous analytical monitoring.[9][10]
The Genesis of Impurities in Deferasirox Synthesis
The manufacturing process of Deferasirox can give rise to several potential impurities.[9][10][11] These can include unreacted starting materials, intermediates, and by-products from side reactions. One of the key starting materials, 4-hydrazinobenzoic acid, has been identified as a potential genotoxic impurity, highlighting the critical need for its effective removal and monitoring.[12][13]
A common final step in the synthesis of Deferasirox involves a reaction in an ethanolic solvent.[10] This environment creates the potential for the esterification of the carboxylic acid group of Deferasirox, leading to the formation of this compound.[1][10] While often present at low levels, the structural similarity of this ester to the parent API makes its detection and quantification challenging without a specific and well-characterized reference standard.
Diagram: Synthetic Pathway and Impurity Formation
The following diagram illustrates a simplified synthetic pathway for Deferasirox and highlights the point at which this compound can be formed.
Caption: Simplified Deferasirox synthesis and ethyl ester impurity formation.
This compound: The Rationale for a Dedicated Reference Standard
A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. For impurity profiling, a well-characterized reference standard for each potential impurity is crucial for several reasons:
-
Accurate Identification: It allows for unambiguous peak identification in a chromatogram based on retention time.
-
Precise Quantification: It enables the accurate determination of the impurity level by comparing the peak area of the impurity in the sample to that of the known concentration of the reference standard.
-
Method Validation: It is essential for validating the analytical method's specificity, linearity, accuracy, and precision, as mandated by ICH guidelines.[14]
The use of the API itself to estimate impurity levels can be acceptable if response factors are similar; however, for structurally different molecules like an ester versus a carboxylic acid, this can lead to significant quantification errors.[8] Therefore, the synthesis and characterization of this compound as a dedicated reference standard are indispensable for robust quality control.
Experimental Protocol: Impurity Profiling of Deferasirox Using HPLC
This section outlines a detailed, field-proven methodology for the impurity profiling of Deferasirox, employing this compound as a reference standard.
4.1. Materials and Reagents
-
Deferasirox API (test sample)
-
This compound Reference Standard (highly purified)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric Acid (analytical grade)
-
Water (HPLC grade)
4.2. Chromatographic Conditions
The following table summarizes a typical set of HPLC conditions for the analysis of Deferasirox and its related substances.
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like Deferasirox and its impurities. |
| Mobile Phase | Acetonitrile:Buffer (e.g., 0.05% Orthophosphoric Acid in water) in a 60:40 v/v ratio | The organic modifier (acetonitrile) and aqueous buffer combination allows for the effective separation of the API from its more or less polar impurities. The acidic pH helps in suppressing the ionization of the carboxylic acid group, leading to better peak shape. |
| Flow Rate | 1.5 mL/min | An optimal flow rate to ensure good separation within a reasonable run time. |
| Column Temperature | 35°C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak symmetry. |
| Detection Wavelength | 245 nm | A wavelength at which both Deferasirox and its key impurities, including the ethyl ester, exhibit significant UV absorbance, allowing for sensitive detection.[14][15] |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
4.3. Preparation of Solutions
-
Standard Solution (Deferasirox): Accurately weigh and dissolve an appropriate amount of Deferasirox reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration (e.g., 0.1 mg/mL).
-
Impurity Standard Solution (this compound): Accurately weigh and dissolve a precise amount of this compound Reference Standard in the diluent to achieve a known concentration (e.g., 0.1 mg/mL).
-
Test Solution: Accurately weigh and dissolve a specified amount of the Deferasirox API test sample in the diluent to obtain a concentration similar to the standard solution.
4.4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Impurity Standard Solution to determine the retention time of this compound.
-
Inject the Standard Solution to determine the retention time of Deferasirox.
-
Inject the Test Solution.
-
Record the chromatograms and integrate the peak areas.
4.5. Data Analysis and Quantification
The amount of this compound in the test sample is calculated using the following formula:
% Impurity = (Area_impurity_sample / Area_standard_impurity) * (Conc_standard_impurity / Conc_sample) * 100
Where:
-
Area_impurity_sample is the peak area of the this compound in the test sample chromatogram.
-
Area_standard_impurity is the peak area of the this compound in the impurity standard solution chromatogram.
-
Conc_standard_impurity is the concentration of the this compound reference standard.
-
Conc_sample is the concentration of the Deferasirox API in the test solution.
Diagram: Analytical Workflow for Impurity Profiling
This diagram outlines the logical flow of the analytical procedure described above.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Deferasirox Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jpionline.org [jpionline.org]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. Process For Preparation Of Pure Deferasirox [quickcompany.in]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
- 13. patents.justia.com [patents.justia.com]
- 14. researchgate.net [researchgate.net]
- 15. jddtonline.info [jddtonline.info]
A Comprehensive Technical Guide to the Thermal Stability and Degradation Pathways of Deferasirox Ethyl Ester
This guide provides an in-depth analysis of the thermal stability and potential degradation pathways of Deferasirox ethyl ester. As a critical process intermediate and potential impurity in the synthesis of the active pharmaceutical ingredient (API) Deferasirox, understanding its stability profile is paramount for ensuring drug product quality, safety, and efficacy. This document is intended for researchers, scientists, and drug development professionals involved in the chemistry, manufacturing, and controls (CMC) of Deferasirox.
Introduction: The Significance of Deferasirox and its Ethyl Ester
Deferasirox is an orally active iron chelator pivotal in managing chronic iron overload in patients undergoing long-term blood transfusions for conditions like beta-thalassemia and other chronic anemias.[1][2] It functions by binding to excess iron, facilitating its excretion from the body.[2] this compound is a key intermediate in some synthetic routes to Deferasirox and can also be present as a process-related impurity.[3][4] The presence and degradation of such impurities can impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of the stability of this compound under various stress conditions is a regulatory expectation and a scientific necessity.
Physicochemical Properties of Deferasirox and its Ethyl Ester
Deferasirox is a white to off-white crystalline powder that is practically insoluble in water.[5] Its ethyl ester derivative shares a similar core structure, with the carboxylic acid group esterified. This modification alters its polarity and may influence its degradation profile, particularly its susceptibility to hydrolysis.
| Property | Deferasirox | This compound |
| Chemical Name | 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid | 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid ethyl ester |
| Molecular Formula | C₂₁H₁₅N₃O₄ | C₂₃H₁₉N₃O₄ |
| Molecular Weight | 373.36 g/mol [6] | 401.42 g/mol [7] |
| CAS Number | 201530-41-8[6] | 201530-79-2[6] |
| Solubility | Soluble in DMSO and DMF, not soluble in water.[5] | Soluble in Methanol and DMSO.[6] |
Predicted Degradation Pathways of this compound
Based on the known degradation profile of Deferasirox and the chemical nature of the ethyl ester, the following degradation pathways are anticipated. The primary pathways include hydrolysis, oxidation, and to a lesser extent, thermal and photolytic degradation.
Hydrolytic Degradation
The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions. This is expected to be a primary degradation pathway.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the ester will likely hydrolyze to yield Deferasirox and ethanol.
-
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the ester will undergo saponification to form the carboxylate salt of Deferasirox and ethanol.
Studies on Deferasirox have shown its sensitivity to acidic and alkaline hydrolysis, leading to the formation of degradation products.[8][9] It is highly probable that the ethyl ester will exhibit similar or greater sensitivity due to the lability of the ester bond.
Oxidative Degradation
Deferasirox has been shown to be significantly susceptible to oxidative degradation.[1][9][10] The phenolic hydroxyl groups present in the molecule are likely sites for oxidation. The introduction of an oxidizing agent, such as hydrogen peroxide, can lead to the formation of various oxidation by-products.[3] Given that the core phenolic structure is retained in the ethyl ester, a similar susceptibility to oxidation is expected.
Thermal Degradation
The thermal stability of Deferasirox has been reported with some variability in findings. While some studies indicate stability under thermal stress[8][11], others have observed minor degradation at elevated temperatures.[10] High temperatures can potentially lead to the formation of thermal degradation products.[3] For this compound, thermal stress, especially in the presence of moisture, could accelerate hydrolysis.
Photodegradation
Forced degradation studies on Deferasirox have consistently demonstrated its stability under photolytic conditions, including exposure to UV light and sunlight.[5][8][9][10][11] As the chromophoric system of this compound is identical to that of Deferasirox, it is anticipated to exhibit similar photostability.
Experimental Design for Forced Degradation Studies
To empirically determine the degradation pathways and develop a stability-indicating analytical method, a forced degradation study should be conducted. The following protocols are designed to stress this compound under various conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Analytical Methodology
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is a suitable starting point.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm or 248 nm, which are reported absorbance maxima for Deferasirox.[9][11]
-
Column Temperature: 30-40 °C
Forced Degradation Protocols
Objective: To induce approximately 10-30% degradation of this compound to identify potential degradants.
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
4.2.1. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Reflux the mixture at 80°C for 2 hours.[8]
-
Cool the solution to room temperature.
-
Neutralize with an appropriate volume of 1N NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
4.2.2. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.
-
Keep the mixture at room temperature for 30 minutes.[10]
-
Neutralize with an appropriate volume of 0.1N HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
4.2.3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 30% v/v H₂O₂.[8]
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
4.2.4. Thermal Degradation
-
Expose the solid this compound to a dry heat of 80°C for 8 hours.[11]
-
After exposure, dissolve an accurately weighed amount of the solid in a suitable solvent.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
4.2.5. Photolytic Degradation
-
Expose a solution of this compound (approximately 100 µg/mL in a suitable solvent) to UV light (254 nm) and cool white fluorescent light for a specified duration (e.g., 24 hours).[8][11]
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the exposed and control samples by HPLC.
Visualization of Degradation Pathways and Workflows
Predicted Degradation Pathways of this compound
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Experimental workflow for forced degradation studies.
Summary of Expected Stability Profile and Data Interpretation
The forced degradation studies are anticipated to reveal the following stability characteristics for this compound:
| Stress Condition | Expected Degradation | Primary Degradation Product(s) |
| Acid Hydrolysis | Significant | Deferasirox |
| Base Hydrolysis | Significant | Deferasirox (as salt) |
| Oxidation | Significant | Various oxidized derivatives |
| Thermal | Minimal to Moderate | Deferasirox (if moisture is present) |
| Photolytic | Negligible | None expected |
The results from the HPLC analysis will provide retention times and peak areas for the parent compound and any degradation products. The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure it is spectrally homogeneous and that no co-eluting peaks are present. The structures of major degradation products can be elucidated using mass spectrometry (LC-MS) and NMR spectroscopy.
Conclusion and Recommendations
This technical guide outlines the anticipated thermal stability and degradation pathways of this compound based on the known behavior of the parent drug, Deferasirox. The primary degradation pathways are expected to be hydrolysis of the ester linkage and oxidation of the phenolic moieties. The provided experimental protocols for forced degradation studies serve as a robust framework for systematically investigating the stability of this compound.
It is recommended that these studies be performed early in the drug development process to:
-
Establish a comprehensive stability profile.
-
Develop and validate a robust, stability-indicating analytical method for routine quality control.
-
Identify and characterize potential degradation products to assess their toxicological risk.
-
Inform the selection of appropriate storage conditions and packaging for the drug substance and formulated product.
By proactively understanding and controlling the degradation of this compound, drug developers can ensure the quality, safety, and efficacy of the final Deferasirox drug product.
References
- Stability assay of deferasirox by RP-HPLC and HPTLC methods. (2024).
- Development and Validation of Stability Indicating High Performance Thin Layer Chromatography Method for Estimation of Deferasirox. (n.d.).
- Method Development And Validation For Stability Studies In Tablet Dosage Form Of Deferasirox By Rp-Hplc - IJCRT.org. (2024).
- Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC - NIH. (n.d.).
- Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form - International Journal of Pharmaceutical Research and Allied Sciences. (n.d.).
- A Stability Indicating LC Method for Deferasirox in Bulk Drugs and Pharmaceutical Dosage Forms | Request PDF - ResearchGate. (2025).
- (PDF) DEVELOPMENT AND VALIDATION OF DEFERASIROX-RELATED SUBSTANCE METHOD IN SOLID DOSAGE FORMS USING HPLC - ResearchGate. (2025).
- METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF IMPURITIES IN DEFERASIROX BY RP-HPLC TECHNIQUE - ResearchGate. (2025).
- DEVELOPMENT AND VALIDATION OF DEFERASIROX-RELATED SUBSTANCE METHOD IN SOLID DOSAGE FORMS USING HPLC | Semantic Scholar. (n.d.).
- Development and Validation of Stability Indicating High Performance Thin Layer Chromatography Method for Estimation of Deferasirox - Indian Journal of Pharmaceutical Sciences. (2024).
- Deferasirox Impurities and Related Compound - Veeprho. (n.d.).
- US8772503B2 - Processes for the preparation of deferasirox, and deferasirox polymorphs - Google Patents. (n.d.).
- Public Assessment Report Scientific discussion Deferasirox BioOrganics 90 mg, 180 mg, 360 mg, film-coated tablets (deferasirox) - Geneesmiddeleninformatiebank. (2019).
- Deferasirox EP Impurities & USP Related Compounds - SynThink Research Chemicals. (n.d.).
- Deferasirox | C21H15N3O4 | CID 214348 - PubChem - NIH. (n.d.).
- Inhibitory effects of deferasirox on the structure and function of bovine liver catalase: a spectroscopic and theoretical study - PubMed. (2015).
- This compound - Allmpus. (n.d.).
- Pharmacokinetics, Metabolism, and Disposition of Deferasirox in -Thalassemic Patients with Transfusion-Dependent Iron Overload Who Are at Pharmacokinetic Steady State - ResearchGate. (2015).
- Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - MDPI. (n.d.).
- This compound - Venkatasai Life Sciences. (n.d.).
Sources
- 1. Stability assay of deferasirox by RP-HPLC and HPTLC methods. [wisdomlib.org]
- 2. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. allmpus.com [allmpus.com]
- 7. venkatasailifesciences.com [venkatasailifesciences.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ijpras.com [ijpras.com]
- 10. ijcrt.org [ijcrt.org]
- 11. ijpsonline.com [ijpsonline.com]
An In-Depth Technical Guide to the Solubility Profile of Deferasirox Ethyl Ester in Organic Solvents
Foreword: The Imperative of Solubility in Prodrug Development
In modern pharmaceutical development, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is fraught with challenges, chief among them being solubility. Deferasirox, a potent and selective oral iron chelator, exemplifies this challenge. While effective, its therapeutic application is hampered by poor aqueous solubility, a characteristic that complicates formulation and can impact bioavailability.[1][2] The development of Deferasirox ethyl ester, a prodrug of Deferasirox, represents a strategic approach to circumvent this limitation. By transiently modifying the molecular structure through esterification, the goal is to enhance its physicochemical properties, thereby improving its dissolution and absorption characteristics.[3][4][5]
This technical guide is designed for researchers, scientists, and drug development professionals. It deviates from a rigid template to provide a fluid, in-depth exploration of the solubility profile of this compound. Acknowledging the current scarcity of published quantitative solubility data for this specific prodrug, this document serves a dual purpose: it collates the known physicochemical properties of the parent compound, Deferasirox, to establish a baseline and, more critically, it provides a comprehensive, field-proven methodological framework for researchers to meticulously determine the solubility profile of this compound in their own laboratories. This guide is built on the pillars of scientific integrity, providing not just protocols, but the causal reasoning behind experimental choices, ensuring a self-validating system of inquiry.
Physicochemical Landscape: Deferasirox and its Ethyl Ester
A thorough understanding of a compound's intrinsic physicochemical properties is fundamental to interpreting its solubility behavior. Here, we present the known properties of Deferasirox and discuss the anticipated impact of its conversion to an ethyl ester.
Deferasirox: The Parent Moiety
Deferasirox is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[2] Its key properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₅N₃O₄ | [6] |
| Molecular Weight | 373.4 g/mol | [6] |
| Melting Point | 264-265 °C | [7] |
| pKa | pKa₁ = 4.57 (carboxylic acid)pKa₂ = 8.71 (phenol)pKa₃ = 10.56 (phenol) | [7] |
| LogP | 3.52 | [7] |
| Aqueous Solubility | 0.038 mg/mL at 37 °C | [7] |
| Polymorphism | Exists in various polymorphic forms, with Form A being a common crystalline state.[1] | [1] |
This compound: A Prodrug Perspective
This compound (CAS: 201530-79-2), chemically named 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid ethyl ester, is an impurity and a prodrug of Deferasirox.[8] Its molecular formula is C₂₃H₁₉N₃O₄, and its molecular weight is 401.42 g/mol .
Anticipated Physicochemical Shifts:
The esterification of the carboxylic acid group in Deferasirox to form the ethyl ester is expected to induce significant changes in its physicochemical properties:
-
Acidity: The masking of the acidic carboxylic acid proton will eliminate its primary acidic pKa (around 4.57). This will drastically alter its pH-dependent solubility profile, particularly in the physiological pH range of the gastrointestinal tract.
-
Lipophilicity (LogP): The addition of the ethyl group increases the nonpolar surface area of the molecule, which is expected to lead to a higher LogP value. This increased lipophilicity can influence its solubility in organic solvents and its permeability across biological membranes.
-
Hydrogen Bonding: The conversion of the carboxylic acid to an ester reduces its hydrogen bond donating capacity. This change will significantly impact its interaction with protic solvents.
-
Crystalline Structure (Polymorphism): The modification of the molecule can lead to different crystal packing arrangements, resulting in new polymorphic forms with unique melting points and solubility characteristics.[9]
Solubility Profile of Deferasirox: A Reference Point
To provide context for the investigation of its ethyl ester, the known quantitative solubility of Deferasirox in several common organic solvents is presented below. This data serves as a valuable baseline for comparison.
| Organic Solvent | Solubility (mg/mL) | Temperature (°C) | Source |
| Dimethyl Sulfoxide (DMSO) | ~20 | Not Specified | [6] |
| Dimethylformamide (DMF) | ~30 | Not Specified | [6] |
| Ethanol | ~2 | Not Specified | [6] |
| Methanol | Soluble | Not Specified | [10] |
| Acetonitrile | Soluble | Not Specified | [11] |
Note: Qualitative "soluble" indicates that the compound dissolves in these solvents, but specific quantitative data was not provided in the cited sources.
Core Methodology: Determining the Solubility Profile of this compound
The following sections provide a detailed, step-by-step guide for the experimental determination of the solubility of this compound. This protocol is grounded in the principles of the well-established shake-flask method, which remains the gold standard for equilibrium solubility measurement.[3]
Experimental Workflow Overview
The overall process for determining the solubility profile is depicted in the following workflow diagram.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (of known purity)
-
Selected organic solvents (HPLC grade or higher): e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Glass vials with screw caps and PTFE septa
-
Analytical balance
-
Calibrated pipettes
-
Temperature-controlled orbital shaker
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Validated HPLC-UV system
Procedure:
-
Preparation of Solvent Vials:
-
Dispense a precise volume (e.g., 2.0 mL) of each selected organic solvent into appropriately labeled glass vials. It is recommended to perform this in triplicate for each solvent to ensure statistical validity.
-
-
Addition of Solute:
-
Add an excess amount of this compound to each vial. "Excess" is critical; there must be visible undissolved solid in the vial after the equilibration period. A starting point could be 20-30 mg per mL of solvent, to be adjusted based on preliminary trials. The exact amount added does not need to be known, as long as it is in excess.
-
-
Equilibration:
-
Securely cap the vials. The use of PTFE-lined caps is crucial to prevent solvent evaporation and contamination.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and a consistent agitation speed (e.g., 150 rpm).
-
Causality: Temperature control is paramount as solubility is highly temperature-dependent. Consistent agitation ensures that the entire solvent volume is continuously exposed to the solid, facilitating the dissolution process and reaching equilibrium faster.
-
Allow the samples to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure equilibrium is reached. The time to reach equilibrium can be confirmed by taking samples at different time points (e.g., 24, 48, and 72 hours) and demonstrating that the measured concentration no longer increases.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand at the equilibration temperature for a short period to allow larger particles to settle.
-
To separate the saturated supernatant from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). This is a preferred method as it minimizes the risk of adsorptive losses that can occur with filtration.
-
Filtration: Use a syringe to carefully draw the supernatant and filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial. Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.
-
-
Causality: Incomplete separation of the solid phase is a common source of error, leading to an overestimation of solubility.
-
-
Sample Preparation for Analysis:
-
Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.
-
-
Quantitative Analysis (HPLC-UV):
-
Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is typically suitable.
-
Example HPLC Conditions (to be optimized):
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (with an optional acid modifier like 0.1% formic acid).[12]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound (likely to be similar to Deferasirox, e.g., ~245-300 nm).[12]
-
Injection Volume: 10 µL
-
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same diluent as the samples. Generate a calibration curve by plotting the peak area against concentration.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original solubility in the organic solvent using the following formula:
-
Solubility (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution Factor
-
-
Interpreting the Solubility Profile: Connecting Properties to Behavior
The solubility data obtained from the protocol above should be analyzed in the context of the physicochemical properties of both the solute (this compound) and the solvents.
The Role of Solvent Properties
-
Polarity: A general principle is "like dissolves like." The solubility of this compound, a relatively nonpolar molecule, is expected to be higher in less polar organic solvents.
-
Hydrogen Bonding: Solvents are classified as hydrogen bond donors (e.g., alcohols like methanol and ethanol), hydrogen bond acceptors (e.g., DMSO, DMF, acetone), or aprotic (e.g., dichloromethane). The ester group of this compound can act as a hydrogen bond acceptor. Its solubility will be influenced by its ability to interact with the solvent molecules through these forces.
-
Dielectric Constant: This property reflects the solvent's ability to separate ions. While more relevant for ionic compounds, it can still provide insights into the overall solvating power of the medium.
Logical Relationships in Solubility
The interplay between the molecular features of this compound and its resulting solubility is a key area of investigation for formulation scientists.
Caption: Physicochemical Drivers of Solubility.
Conclusion and Future Directions
While published quantitative data on the solubility of this compound in organic solvents is not yet widely available, this guide provides the necessary framework for its systematic determination. The esterification of Deferasirox presents a logical and well-trodden path in prodrug design to enhance physicochemical properties. By meticulously applying the shake-flask method and a validated analytical technique, researchers can generate the high-quality solubility data essential for advancing the formulation and development of this promising compound. This data will be instrumental in selecting appropriate solvent systems for crystallization, purification, and the development of novel drug delivery systems, ultimately paving the way for improved therapeutic outcomes.
References
-
European Medicines Agency. (2019). Assessment report - Deferasirox Accord. Retrieved from [Link]
- Teva Pharmaceutical Industries Ltd. (2014). Processes for the preparation of deferasirox, and deferasirox polymorphs. Google Patents.
-
SynZeal. (n.d.). Deferasirox EP Impurity E. Retrieved from [Link]
-
Geneesmiddeleninformatiebank. (2019). Public Assessment Report Scientific discussion Deferasirox BioOrganics. Retrieved from [Link]
- Chakravarthy, V. K., & Sankar, D. G. (2010). LC Determination of Deferasirox in Pharmaceutical Formulation. Journal of Global Trends in Pharmaceutical Sciences, 1(1), 42-52.
- Al-khedairy, E. B., et al. (2020). Solid Dispersion Pellets: An Efficient Pharmaceutical Approach to Enrich the Solubility and Dissolution Rate of Deferasirox. Scientifica, 2020, 8583540.
- Raju, N. A., et al. (2012). method development and validation for determination of impurities in deferasirox by rp-hplc technique. Journal of Drug Delivery and Therapeutics, 2(3).
- Karpova, D. I., et al. (2022). Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV. Razrabotka i registratsiya lekarstvennykh sredstv, 11(2), 129-137.
- Novartis AG. (2022). Method for detecting related impurities in deferasirox granules. Google Patents.
-
SynThink Research Chemicals. (n.d.). This compound. Retrieved from [Link]
- Taher, A. T., et al. (2017). New film-coated tablet formulation of deferasirox is well tolerated in patients with thalassemia or lower-risk MDS: Results of the randomized, phase II ECLIPSE study.
-
National Center for Biotechnology Information. (n.d.). Deferasirox. PubChem Compound Database. Retrieved from [Link]
-
Allmpus. (n.d.). This compound. Retrieved from [Link]
- Ettaboina, S. K., et al. (2022). Development and Validation of Rapid RP-HPLC Method for determination of Deferasirox in Bulk and Tablet Dosage Forms. Asian Journal of Pharmaceutical Analysis, 12(2), 73-79.
- Cipla Limited. (2016). Soluble and dispersible pharamaceutical deferasirox formulation. Google Patents.
- Fathi Azarbayjani, A., et al. (2019). Experimental Solubility and Density Functional Theory Studies of Deferasirox in Binary Solvent Mixtures: Performance of Polarizable Continuum Model and Jouyban–Acree Model.
- Fernandes, G. M. B., et al. (2022). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Pharmaceutics, 14(9), 1886.
- Chahiyan Boroujeni, H., et al. (2016). Solubility and thermodynamic functions of deferasirox in different solvents.
- Aydoğmuş, Z. (2014). Liquid chromatographic analysis for the determination of deferasirox in pharmaceutical formulations and spiked plasma samples us.
-
Hu, L. (2021). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate. Retrieved from [Link]
- Amgoth, C., et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods.
-
Azarbayjani, A. F., et al. (2019). Experimental Solubility and Density Functional Theory Studies of Deferasirox in Binary Solvent Mixtures: Performance of Polarizable Continuum Model and Jouyban–Acree Model. ResearchGate. Retrieved from [Link]
- Kothawade, J. R., et al. (2018). Development and Validation of Stability Indicating High Performance Thin Layer Chromatography Method for Estimation of Deferasirox.
- Sravani, G., et al. (2021). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. GSC Biological and Pharmaceutical Sciences, 15(2), 239-246.
-
Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Deferasirox-impurities. Retrieved from [Link]
-
Macsen Labs. (n.d.). Deferasirox. Retrieved from [Link]
-
SynZeal. (n.d.). Deferasirox EP Impurity F. Retrieved from [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Solid Dispersion Pellets: An Efficient Pharmaceutical Approach to Enrich the Solubility and Dissolution Rate of Deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. johronline.com [johronline.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Deferasirox EP Impurity E | 201530-79-2 | SynZeal [synzeal.com]
- 9. US8772503B2 - Processes for the preparation of deferasirox, and deferasirox polymorphs - Google Patents [patents.google.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. jddtonline.info [jddtonline.info]
- 12. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of Deferasirox Ethyl Ester in Bulk Drug Substance
Introduction
Deferasirox is an orally administered, tridentate iron chelator pivotal in the management of chronic iron overload resulting from long-term blood transfusions in patients with conditions like beta-thalassemia and other chronic anemias.[1][2] The purity of the active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities in bulk drug substances.[3][4]
Deferasirox Ethyl Ester, chemically known as Ethyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate, is a potential process-related impurity and a possible degradation product formed during the synthesis or storage of Deferasirox.[5][6][7] Its structural similarity to the parent drug necessitates a robust and specific analytical method to ensure its level is controlled within acceptable limits.
This application note presents a detailed, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of this compound in Deferasirox bulk drug. The method is designed for use in quality control laboratories and by drug development professionals to ensure the purity and stability of the API.
Method Development Rationale: The Science Behind the Parameters
The development of a robust HPLC method is grounded in the physicochemical properties of the analytes and the principles of chromatography.
-
Chromatographic Mode Selection: Deferasirox and its ethyl ester are moderately non-polar molecules. A Reversed-Phase HPLC (RP-HPLC) mode was selected as it is ideal for separating such compounds. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar, allowing for separation based on hydrophobicity.[2][8][9] this compound, being more hydrophobic than Deferasirox due to the ethyl group, will have a longer retention time, facilitating a clean separation.
-
Stationary Phase (Column): A C18 (octadecyl-silica) column is the gold standard for RP-HPLC, offering excellent retention and selectivity for a wide array of pharmaceutical compounds.[8][9][10] A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size was chosen to provide high theoretical plates and ensure baseline resolution between the API and its impurity.[8]
-
Mobile Phase Composition: An isocratic mobile phase, consisting of a mixture of an aqueous buffer and an organic modifier, was chosen for its simplicity and robustness.[2][8]
-
Organic Modifier: Acetonitrile is frequently used due to its low UV cutoff and excellent elution strength for compounds like Deferasirox.[2][8]
-
Aqueous Buffer: Deferasirox contains an acidic carboxylic acid group and phenolic hydroxyl groups. A phosphate buffer at an acidic pH (e.g., pH 3.0) suppresses the ionization of these groups. This ensures a single, un-ionized form of the analyte interacts with the stationary phase, resulting in sharp, symmetrical peaks and reproducible retention times.
-
-
Detection Wavelength: To achieve maximum sensitivity, the detection wavelength was selected based on the UV absorbance maxima (λmax) of Deferasirox. Spectroscopic scans show a strong absorbance around 245-248 nm .[1][10][11] Since this compound shares the same core chromophore, it exhibits a similar λmax, making this wavelength ideal for simultaneous detection of both the API and the impurity.
-
Diluent: A mixture of acetonitrile and water was selected as the diluent. This combination provides good solubility for both Deferasirox and its ethyl ester while being fully compatible with the mobile phase, preventing peak distortion.[8]
Analytical Method Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data Station (e.g., Empower™, Chromeleon™).
-
Chemicals:
-
Deferasirox Reference Standard (RS)
-
This compound Reference Standard (RS)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade or Milli-Q)
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC water. Adjust the pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix Acetonitrile and Phosphate Buffer (pH 3.0) in a 55:45 ratio. Degas by sonication or helium sparging before use.
-
Diluent: Mix Acetonitrile and HPLC water in a 50:50 ratio.
-
Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound RS into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a concentration of approximately 100 µg/mL.
-
Spiked Standard Solution (for System Suitability): Transfer 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Add approximately 50 mg of Deferasirox RS, dissolve, and dilute to volume with the diluent. This solution contains ~1000 µg/mL of Deferasirox and ~10 µg/mL of this compound.
-
Sample Solution: Accurately weigh about 50 mg of the Deferasirox bulk drug sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
Analytical Workflow
Caption: Workflow for the HPLC quantification of this compound.
System Suitability Test (SST)
Before sample analysis, inject the Spiked Standard Solution five times. The system is deemed suitable for use if it meets the following criteria, which are essential for verifying the performance of the analytical system.[12]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | Not more than 2.0 for both peaks |
| Theoretical Plates (N) | Not less than 2000 for each peak |
| % RSD of Peak Areas | Not more than 2.0% for both peaks |
| Resolution (Rs) | Not less than 2.0 between Deferasirox and this compound |
Calculation
The percentage of this compound in the bulk drug sample is calculated using the following formula:
% Impurity = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * 100
Where:
-
Area_Sample: Peak area of this compound in the sample chromatogram.
-
Area_Std: Average peak area of this compound from the standard solution injections.
-
Conc_Std: Concentration (mg/mL) of this compound in the standard solution.
-
Conc_Sample: Concentration (mg/mL) of the Deferasirox bulk drug in the sample solution.
Method Validation Protocol (per ICH Q2(R1) Guidelines)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][3] The following protocols outline the validation of this method.
Specificity / Stability-Indicating Nature
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including degradants.
-
Protocol:
-
Inject the diluent to confirm the absence of interfering peaks.
-
Analyze the Deferasirox bulk drug sample and the spiked standard solution. Confirm that the this compound peak is well-resolved from the main Deferasirox peak.
-
Forced Degradation: Subject the Deferasirox bulk drug to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat at 80°C, and UV light exposure) to induce degradation of approximately 5-20%.[2][8][13]
-
Analyze the stressed samples. Use a PDA detector to assess peak purity for both the Deferasirox and this compound peaks to ensure they are spectrally homogeneous and free from co-eluting degradants.
-
-
Acceptance Criteria: The method is specific if no interference is observed at the retention time of this compound. The peak purity angle must be less than the purity threshold for the analyte peak in the stressed samples.
Linearity
-
Objective: To demonstrate a linear relationship between the concentration of the analyte and the detector response.
-
Protocol: Prepare a series of at least five concentrations of this compound ranging from the Limit of Quantitation (LOQ) to 150% of the specified limit (e.g., if the limit is 0.1%, the range would be LOQ to 0.15%).
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot of concentration versus peak area should be ≥ 0.999.[8][14]
Accuracy (Recovery)
-
Objective: To assess the closeness of the test results obtained by the method to the true value.
-
Protocol: Prepare the Deferasirox bulk drug sample in triplicate, spiked with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Acceptance Criteria: The mean percent recovery at each level should be within 98.0% to 102.0%.[4][8]
Precision
-
Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six independent preparations of the Deferasirox bulk drug sample, spiked with this compound at the 100% level, on the same day by the same analyst.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should not be more than 5.0% for repeatability and 10.0% for intermediate precision.[4]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Protocol: Determine LOD and LOQ based on the signal-to-noise (S/N) ratio. Prepare progressively more dilute solutions of this compound and inject them.
-
Acceptance Criteria:
Robustness
-
Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Analyze the spiked standard solution while making small variations to the chromatographic conditions, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
Acceptance Criteria: The system suitability parameters must pass under all varied conditions. The results should not deviate significantly from the results obtained under the nominal conditions.[12]
Summary of Validation Data (Example)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Repeatability (% RSD) | 1.2% | ≤ 5.0% |
| Intermediate Precision (% RSD) | 1.8% | ≤ 10.0% |
| LOD (S/N ≈ 3:1) | 0.05 µg/mL | - |
| LOQ (S/N ≈ 10:1) | 0.15 µg/mL | Precision (%RSD) ≤ 10% |
| Robustness | Passed | SST criteria met |
Conclusion
The HPLC-UV method described in this application note is simple, specific, accurate, precise, and robust for the quantification of this compound in Deferasirox bulk drug. The forced degradation studies confirm the stability-indicating nature of the method, ensuring that the analyte peak is free from interference from potential degradants. This validated method is suitable for routine quality control analysis and stability studies in the pharmaceutical industry, providing confidence in the purity and quality of the Deferasirox API.
References
-
Damle, M., & Sonule, J. (2024). Development and Validation of Stability Indicating High Performance Thin Layer Chromatography Method for Estimation of Deferasirox. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Reddy, P. et al. (n.d.). LC Determination of Deferasirox in Pharmaceutical Formulation. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Damle, M., & Sonule, J. (n.d.). Development and Validation of Stability Indicating High Performance Thin Layer Chromatography Method for Estimation of Deferasirox. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Jadhav, A. et al. (2020). Method Developement And Validation For Stability Studies In Tablet Dosage Form Of Deferasirox By Rp-Hplc. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]
-
Kothawade, J. R., Agrawal, K. M., & Lad, V. S. (n.d.). Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]
-
Trifirò, G., et al. (2012). A new HPLC UV validated method for therapeutic monitoring of deferasirox in thalassaemic patients. Journal of chemotherapy (Florence, Italy), 24(2), 89–95. Available at: [Link]
-
Srinivasan, K. (2015). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
de Souza, S. V. C., & de Almeida, D. R. C. (2009). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Stability assay of deferasirox by RP-HPLC and HPTLC methods. (2024). PharmaTutor. Available at: [Link]
-
Kumar, A. et al. (2011). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Mehta, P. et al. (2016). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. ResearchGate. Available at: [Link]
-
Zhang, M. et al. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. American Journal of Biomedical Science & Research. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF DEFERASIROX-RELATED SUBSTANCE METHOD IN SOLID DOSAGE FORMS USING HPLC. (2023). ResearchGate. Available at: [Link]
-
Deferasirox EP Impurity E. (n.d.). SynZeal. Available at: [Link]
-
This compound. (n.d.). Veeprho. Available at: [Link]
-
A novel, sensitive, stability indicating RP-LC method has been developed for the quantitative determination of deferasirox, its related impurities in both bulk drugs and pharmaceutical dosage forms. (2012). ResearchGate. Available at: [Link]
-
Sonawane, J. (2021). RP-HPLC METHOD DEVELOPMENT & VALIDATION FOR THE ESTIMATION OF DEFERASIROX IN BULK & DOSAGE FORM. European Journal of Pharmaceutical and Medical Research. Available at: [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpras.com [ijpras.com]
- 3. scielo.br [scielo.br]
- 4. jocpr.com [jocpr.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Deferasirox EP Impurity E | 201530-79-2 | SynZeal [synzeal.com]
- 7. veeprho.com [veeprho.com]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability assay of deferasirox by RP-HPLC and HPTLC methods. [wisdomlib.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. biomedgrid.com [biomedgrid.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: A Sensitive and Robust LC-MS/MS Protocol for the Quantification of Deferasirox Ethyl Ester in Human Plasma
Abstract
This application note presents a detailed, fit-for-purpose liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of Deferasirox ethyl ester in human plasma. This compound, a potential impurity or metabolite of the iron chelator Deferasirox, requires precise measurement in pharmacokinetic and toxicological studies. This guide provides a comprehensive workflow, from sample preparation to data acquisition, grounded in established bioanalytical principles. The methodology employs a straightforward protein precipitation extraction, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. All experimental choices are rationalized to ensure scientific integrity and provide a self-validating system compliant with regulatory expectations.
Introduction: The Rationale for a Dedicated Protocol
Deferasirox is an orally administered iron chelator critical in managing chronic iron overload.[1] While the metabolism of Deferasirox is primarily understood to proceed via glucuronidation and some oxidative pathways, the presence of related compounds, such as esters, may arise from the manufacturing process or, less commonly, as minor metabolites.[2] this compound is one such compound, identified as a potential impurity.[3][4] Its structural similarity to the parent drug necessitates a highly selective analytical method to differentiate and accurately quantify its presence in biological matrices.
The development of a robust bioanalytical method is paramount for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of any substance intended for or related to pharmaceutical use. LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for quantifying low-concentration analytes in complex biological fluids like plasma.[5] This protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory bodies such as the FDA and EMA, ensuring data integrity and reliability.[6]
Physicochemical and Analytical Considerations
A successful bioanalytical method is built upon a solid understanding of the analyte's properties.
This compound:
Internal Standard (IS) Selection: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[8] In the absence of a commercially available SIL-Deferasirox ethyl ester, a structurally analogous compound that co-elutes and exhibits similar ionization efficiency is the next best choice.[9][10] For this protocol, Deferasirox methyl ester is proposed as the internal standard. It is commercially available and its structural similarity and expected similar chromatographic behavior make it a suitable candidate to compensate for variability during sample processing and analysis.[11][12][13][14]
Experimental Workflow and Protocol
The overall analytical process is designed for high-throughput analysis while maintaining high data quality.
Caption: Step-by-step protein precipitation workflow.
Detailed Protocol:
-
Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS working solution to each plasma sample, except for the blank samples.
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins. The 3:1 ratio of organic solvent to plasma ensures efficient precipitation. [9]5. Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC)
The increased hydrophobicity of the ethyl ester compared to the parent acid suggests that a C18 stationary phase will provide good retention and separation from more polar matrix components. [15][16]A gradient elution is employed to ensure sharp peak shapes and efficient elution.
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Tandem Mass Spectrometry (MS/MS)
Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive mode (ESI+), which is suitable for nitrogen-containing heterocyclic compounds.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions (Predicted): The precursor ion for both the analyte and IS will be the protonated molecule [M+H]⁺. Product ions are predicted based on common fragmentation pathways for esters and aromatic systems, such as the neutral loss of ethylene (28 Da) and carbon monoxide (28 Da) following the loss of the ethoxy group for the ethyl ester, and fragmentation of the triazole ring system. [17]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 402.4 | 147.1 (Qualifier) | To be optimized |
| 402.4 | 329.3 (Quantifier) | To be optimized | |
| Deferasirox Methyl Ester (IS) | 388.4 | 147.1 (Qualifier) | To be optimized |
| | 388.4 | 329.3 (Quantifier)| To be optimized |
Note: The specific product ions and collision energies must be empirically determined by infusing the analytical standards into the mass spectrometer.
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines (e.g., ICH M10) to ensure its reliability for the intended application. [6]The validation should assess the following parameters:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma. |
| Calibration Curve | A minimum of six non-zero standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) should be used. Correlation coefficient (r²) should be ≥ 0.99. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 5, and with precision (%CV) ≤ 20% and accuracy (%RE) within ±20%. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) should be ≤ 15% (≤ 20% at LLOQ). Intra- and inter-day accuracy (relative error, %RE) should be within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations. |
| Matrix Effect | The matrix factor (ratio of analyte response in the presence of matrix to the response in a neat solution) should be consistent across different lots of plasma. The IS-normalized matrix factor should have a %CV ≤ 15%. |
| Recovery | Extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | Analyte stability in plasma must be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and post-preparative (autosampler). Analyte concentration should be within ±15% of the nominal concentration. |
Conclusion and Field-Proven Insights
This application note provides a robust and scientifically-grounded LC-MS/MS protocol for the quantification of this compound in human plasma. The selection of protein precipitation as the sample preparation method offers a balance of efficiency and cleanliness, making it ideal for routine analysis. The use of Deferasirox methyl ester as an internal standard is a practical approach in the absence of a stable isotope-labeled analog, though it is critical to demonstrate consistent performance during method validation.
Key Insights for the Senior Scientist:
-
Method Optimization: The provided LC and MS parameters are a starting point. It is crucial to optimize collision energies and chromatographic gradients to achieve the best sensitivity and peak shape for both the analyte and the internal standard.
-
Matrix Effects: While protein precipitation is fast, it can be more susceptible to matrix effects than LLE or SPE. A thorough evaluation of the matrix effect using multiple sources of plasma is a non-negotiable step in method validation to ensure data accuracy.
-
Analyte Stability: The ester functionality of the analyte could be susceptible to enzymatic hydrolysis in the plasma matrix. A rigorous assessment of short-term and freeze-thaw stability is essential to define proper sample handling and storage conditions.
By adhering to the principles and detailed steps outlined in this guide, researchers can confidently implement a sensitive and reliable method for the determination of this compound, generating high-quality data to support drug development and safety assessment programs.
References
-
Axios Research. Deferasirox Methyl Ester - CAS - 1266741-05-2. [Link]
-
MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? [Link]
-
Allied Academies. Advancements in lc-ms/ms bioanalytical method validation. [Link]
-
WelchLab. [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. [Link]
-
Pharmaffiliates. Deferasirox-impurities. [Link]
-
Phenomenex. Technical Tip: Protein Precipitation. [Link]
-
ResearchGate. Are internal standards really necessary in a LC-MS analysis? [Link]
-
SynZeal. Deferasirox EP Impurity B | 1218-69-5. [Link]
-
PubMed. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. [Link]
-
SCION Instruments. The crucial role of chromatography in drug discovery. [Link]
-
GSRS. This compound. [Link]
-
Chromatography For Drug Metabolism Explained. [Link]
-
European Medicines Agency. Assessment report - Deferasirox Accord. [Link]
-
YouTube. predicting likely fragments in a mass spectrum. [Link]
-
Venkatasai Life Sciences. This compound. [Link]
-
Merck Index. Deferasirox. [Link]
-
Allmpus. This compound. [Link]
-
SynZeal. Deferasirox EP Impurity E | 201530-79-2. [Link]
Sources
- 1. Deferasirox [drugfuture.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Deferasirox EP Impurity E | 201530-79-2 | SynZeal [synzeal.com]
- 5. The crucial role of chromatography in drug discovery [scioninstruments.com]
- 6. veeprho.com [veeprho.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. welchlab.com [welchlab.com]
- 10. researchgate.net [researchgate.net]
- 11. Deferasirox Methyl Ester - CAS - 1266741-05-2 | Axios Research [axios-research.com]
- 12. Deferasirox | Sigma-Aldrich [sigmaaldrich.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Deferasirox Methyl Ester | CAS Number 1266741-05-2 | LGC Standards [lgcstandards.com]
- 15. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. esports.bluefield.edu - Chromatography For Drug Metabolism Explained [esports.bluefield.edu]
- 17. youtube.com [youtube.com]
In vitro iron chelation efficacy of Deferasirox ethyl ester using cell-based assays
Application Note & Protocol
Topic: In Vitro Iron Chelation Efficacy of Deferasirox Ethyl Ester Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Prodrug Approach in Iron Chelation
Iron is indispensable for numerous biological processes, yet its excess is profoundly toxic, catalyzing the formation of reactive oxygen species (ROS) that inflict damage upon lipids, proteins, and DNA.[1] Pathological iron overload, resulting from genetic disorders like hemochromatosis or frequent blood transfusions for conditions such as β-thalassemia, necessitates therapeutic intervention.[1][2] Iron chelation therapy aims to sequester this excess iron into a stable, excretable form, mitigating its toxic effects.[3]
Deferasirox (DFX) is a highly effective, orally active, tridentate iron chelator.[3][4] Its mechanism involves forming a stable 2:1 complex with Fe(III), which is then primarily eliminated via fecal excretion.[5] Despite its clinical success, formulation and absorption challenges have spurred the development of derivatives. This compound (DFX-EE) is a prodrug of Deferasirox, designed to enhance its physicochemical properties.[6][7] The esterification of the carboxylic acid moiety is intended to increase lipophilicity, potentially improving membrane permeability and cellular uptake.[8] Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the ester bond, releasing the active Deferasirox molecule to chelate intracellular iron.
This application note provides a comprehensive guide to evaluating the in vitro iron chelation efficacy and safety of this compound. We present a suite of robust, cell-based assays using the HepG2 human hepatoma cell line—a clinically relevant model for studying iron metabolism and overload.[9][10] The protocols detailed herein enable researchers to quantify the reduction of key intracellular iron pools and assess the compound's cytotoxic profile.
Principle of the Assays
This guide employs a multi-faceted approach to assess the efficacy of DFX-EE. The core strategy involves first inducing a state of iron overload in HepG2 cells, followed by treatment with the chelator and subsequent measurement of its effects on distinct iron pools and overall cell health.
-
Cellular Iron Overload Model: HepG2 cells are incubated with ferric ammonium citrate (FAC). FAC provides a soluble, readily available source of iron that cells can internalize, leading to an increase in both the labile iron pool and stored iron within ferritin.[9][10][11] This model mimics the iron-loaded state of hepatocytes observed in clinical iron overload.[12]
-
Quantification of Labile Iron Pool (LIP) via Calcein-AM Assay: The labile iron pool represents the transient, chelatable, and redox-active iron within the cytosol.[13][14][15] The Calcein-AM assay is a well-established method for its measurement.[13][16] The non-fluorescent, membrane-permeant Calcein-AM enters the cell and is cleaved by cytosolic esterases into the highly fluorescent, membrane-impermeant calcein.[14][16] The fluorescence of calcein is specifically quenched upon binding to labile iron.[15] When an effective chelator like Deferasirox is introduced, it removes iron from calcein, causing a de-quenching effect and a measurable increase in fluorescence. This increase is directly proportional to the amount of iron chelated from the LIP.[17]
-
Quantification of Stored Iron via Ferritin ELISA: Ferritin is the primary intracellular iron storage protein, sequestering iron in a non-toxic form.[18][19] Under iron-overload conditions, ferritin expression increases significantly. An effective chelator will mobilize iron from ferritin stores for excretion, leading to a down-regulation of ferritin protein levels. A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to specifically quantify the intracellular ferritin concentration in cell lysates, providing a robust measure of the chelator's ability to reduce stored iron.[20][21]
-
Assessment of Cytotoxicity via MTT Assay: It is crucial that an iron chelator removes excess iron without causing undue harm to the cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[22] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan precipitate. The amount of formazan produced, measured spectrophotometrically, is proportional to the number of living cells, providing a quantitative measure of DFX-EE's cytotoxicity.[22][23]
Workflow and Mechanistic Overview
The following diagrams illustrate the experimental process and the underlying molecular mechanism of action for this compound.
Caption: Mechanism of action of this compound (DFX-EE).
Materials and Reagents
-
Cell Line: HepG2 (ATCC® HB-8065™)
-
Base Medium: Eagle's Minimum Essential Medium (EMEM)
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Iron Source: Ferric Ammonium Citrate (FAC), Iron (III)
-
Test Compound: this compound (DFX-EE)
-
Positive Control: Deferasirox (DFX)
-
Labile Iron Assay: Calcein-AM
-
Stored Iron Assay: Human Ferritin ELISA Kit [19][20]* Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Other Reagents: DMSO (cell culture grade), PBS, Trypsin-EDTA, Cell Lysis Buffer, Triton X-100, Acidified Isopropanol.
-
Equipment: Humidified CO₂ incubator (37°C, 5% CO₂), microplate reader (fluorescence and absorbance), inverted microscope, multichannel pipettes, sterile 96-well plates (clear and black-walled).
Detailed Experimental Protocols
Protocol 1: Cell Culture and Iron Overload Induction
-
Scientist's Note: HepG2 cells are an adherent human liver carcinoma cell line that retains many hepatocyte-specific metabolic functions, making them an excellent model for iron metabolism studies. [9][10]Establishing a consistent iron overload is critical for reproducible results. The FAC concentration and incubation time may need optimization for your specific cell passage number and conditions.
-
Cell Seeding: Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells into 96-well plates at a density of 2 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Preparation of FAC: Prepare a fresh 100 mM stock solution of Ferric Ammonium Citrate in sterile, deionized water. Filter-sterilize through a 0.22 µm filter.
-
Iron Loading: Prepare a working solution of FAC in culture medium. Remove the old medium from the cells and add 100 µL of medium containing 100 µM FAC to the designated "iron-overloaded" wells. Add 100 µL of fresh medium without FAC to "control" wells.
Protocol 2: Treatment with this compound
-
Compound Preparation: Prepare a 100 mM stock solution of DFX-EE in DMSO. Prepare a dilution series (e.g., from 1 µM to 100 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity. Also, prepare identical dilutions of Deferasirox (DFX) to serve as a positive control.
-
Treatment: After the iron-loading incubation, gently aspirate the FAC-containing medium.
-
Add Compounds: Add 100 µL of the DFX-EE or DFX dilutions to the appropriate wells. Include "vehicle control" wells (iron-loaded cells treated with medium containing 0.1% DMSO) and "untreated control" wells (cells with and without iron loading that receive only fresh medium).
-
Incubation: Incubate the plates for an additional 24 to 72 hours. The duration should be sufficient to allow for prodrug conversion and iron chelation.
Protocol 3: Assessment of Labile Iron Pool (Calcein-AM Assay)
-
Scientist's Note: This assay is performed on live cells. Work quickly and protect the Calcein-AM solution from light. The fluorescence reading represents the de-quenching of calcein as the test compound chelates the labile iron. [13][15]
-
Prepare Calcein-AM Solution: Prepare a 1 µM working solution of Calcein-AM in serum-free medium.
-
Cell Washing: Gently wash the cells twice with 100 µL of warm PBS to remove any residual compound.
-
Loading: Add 100 µL of the 1 µM Calcein-AM solution to each well.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.
-
Data Analysis: The increase in fluorescence in treated wells compared to the iron-loaded vehicle control wells indicates the chelation of the labile iron pool.
Protocol 4: Assessment of Stored Iron (Ferritin ELISA)
-
Cell Lysis: After the treatment period, wash cells twice with cold PBS. Add 50-100 µL of a suitable cell lysis buffer (e.g., RIPA buffer or a buffer containing 1% Triton X-100) to each well.
-
Incubation: Incubate on ice for 30 minutes with gentle agitation.
-
Lysate Collection: Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the total protein concentration of each lysate supernatant using a standard method (e.g., BCA assay) for normalization.
-
ELISA Procedure: Perform the Ferritin ELISA according to the manufacturer's protocol. [21][25]Typically, this involves adding diluted lysates and standards to an antibody-coated plate, followed by incubation, washing, addition of a detection antibody, and a substrate for color development. [19]6. Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the ferritin concentration from the standard curve and normalize it to the total protein concentration for each sample (e.g., ng Ferritin / mg total protein).
Protocol 5: Assessment of Cytotoxicity (MTT Assay)
-
Prepare MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add MTT: Following the compound treatment period, add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at ~570 nm.
-
Data Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells (set to 100% viability).
Data Presentation and Interpretation
The following tables provide examples of expected results from these assays.
Table 1: Effect of DFX-EE on Labile Iron Pool (LIP) Data expressed as % increase in Calcein fluorescence relative to iron-loaded vehicle control.
| Compound | Concentration (µM) | % Fluorescence Increase (Mean ± SD) |
|---|---|---|
| Vehicle Control | - | 0 ± 5 |
| DFX (Control) | 10 | 85 ± 8 |
| 25 | 155 ± 12 | |
| 50 | 210 ± 15 | |
| DFX-EE | 10 | 75 ± 9 |
| 25 | 140 ± 11 |
| | 50 | 195 ± 14 |
-
Interpretation: A dose-dependent increase in fluorescence confirms that DFX-EE, after intracellular conversion to DFX, effectively chelates labile iron. The efficacy should be comparable to the positive control, DFX.
Table 2: Effect of DFX-EE on Intracellular Ferritin Levels Data expressed as Ferritin (ng/mg total protein).
| Condition | Treatment (50 µM) | Ferritin (ng/mg protein) (Mean ± SD) |
|---|---|---|
| Control (No Iron) | - | 50 ± 6 |
| Iron Overload | Vehicle | 450 ± 25 |
| Iron Overload | DFX (Control) | 120 ± 15 |
| Iron Overload | DFX-EE | 145 ± 18 |
-
Interpretation: A significant reduction in ferritin concentration in DFX-EE-treated cells compared to the iron-overloaded vehicle control indicates that the compound is mobilizing iron from cellular stores.
Table 3: Cytotoxicity Profile of DFX-EE Data expressed as % Cell Viability relative to vehicle control.
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |
|---|---|---|
| Vehicle Control | - | 100 ± 4 |
| DFX-EE | 1 | 98 ± 5 |
| 10 | 95 ± 6 | |
| 25 | 91 ± 7 | |
| 50 | 82 ± 8 |
| | 100 | 65 ± 9 |
-
Interpretation: The data allows for the determination of an IC₅₀ value. An ideal chelator will show high efficacy (Tables 1 & 2) at concentrations that exhibit low cytotoxicity (Table 3). This therapeutic window is a critical parameter for drug development.
References
- Kurz, T., Tenopoulou, M., & Brunk, U. T. (2011). Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it?. Biochemical Journal, 434(3), 515–523.
- Tenopoulou, M., Kurz, T., & Doulias, P. T. (2010). Does the Calcein-Am Method Assay the Total Cellular 'Labile Iron Pool' or Only a Fraction of It?.
- Cabantchik, Z. I., Glickstein, H., & Breuer, W. (2005). Intracellular labile iron pools as direct targets of iron chelators: a fluorescence study of chelator action in living cells. Blood, 106(4), 1459–1466.
- Khatun, Z., Nur, S., & Lee, S. (2022). Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells. Toxicology Reports, 9, 1143-1150.
- Kiem, N. A., Chan, H., & Kizhakkedathu, J. N. (2023).
- Tenopoulou, M., Kurz, T., & Doulias, P. T. (2010). Does the Calcein-Am Method Assay the Total Cellular. Amanote Research.
- Kurz, T., Tenopoulou, M., & Brunk, U. T. (2011). Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it?.
- Kiem, N. A., Chan, H., & Kizhakkedathu, J. N. (2022). The development of an optimized and reliable iron overload HepG2 cell model. Research Square.
- Kiem, N. A., Chan, H., & Kizhakkedathu, J. N. (2023).
- Abbina, S., Siren, E. M. J., & Brooks, D. E. (2019). In vitro toxicity, blood compatibility, and activity of iron chelating nanoconjugates.
- Simunek, T., Hruskova, K., & Kovarikova, P. (2016). Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury.
-
XEMA. (n.d.). Ferritin ELISA kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Deferasirox. PubChem. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Deferasirox?. Patsnap Synapse. Retrieved from [Link]
-
Diagnostic Automation/Cortez Diagnostics, Inc. (n.d.). Ferritin ELISA. Retrieved from [Link]
-
ELK Biotechnology. (n.d.). Human FE(Ferritin) ELISA Kit. Retrieved from [Link]
- Nagasaki, Y., & Duan, X. (2020). Polymeric iron chelators for enhancing 5-aminolevulinic acid-induced photodynamic therapy.
-
ResearchGate. (n.d.). Effect of iron chelator and calcium modulators on cytotoxicity. Retrieved from [Link]
- Kiem, N. A., Chan, H., & Kizhakkedathu, J. N. (2022). The development of an optimized and reliable iron overload HepG2 cell model.
- Giai, V., & Saglio, G. (2012). Deferasirox is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging.
-
ResearchGate. (2013). How can I induce Fe iron overload on hepg2 cell lines for evaluating iron chelator drugs efficiency?. Retrieved from [Link]
-
Veeprho. (n.d.). Deferasirox Impurities and Related Compound. Retrieved from [Link]
- Richardson, D. R., & O'Malley, S. (2013). Deferasirox (ICL670A) effectively inhibits oesophageal cancer growth in vitro and in vivo. British Journal of Cancer, 109(5), 1210-1219.
- Telfer, T. J., & Ma, M. T. (2018). In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics.
-
Wikipedia. (n.d.). Deferasirox. Retrieved from [Link]
-
Venkatasai Life Sciences. (n.d.). This compound. Retrieved from [Link]
- Gaboriau, F., Leray, A. M., & Ropert, M. (2010). Effects of deferasirox and deferiprone on cellular iron load in the human hepatoma cell line HepaRG. Biometals, 23(2), 241-251.
-
ResearchGate. (2025). Synthesis and in vitro anticancer evaluations of Deferasirox iron chelator. Retrieved from [Link]
- Google Patents. (n.d.). US8772503B2 - Processes for the preparation of deferasirox, and deferasirox polymorphs.
-
SynZeal. (n.d.). Deferasirox EP Impurity E. Retrieved from [Link]
- Yang, L. P., & Keam, S. J. (2007). Deferasirox for transfusion-related iron overload: a clinical review. Clinical Therapeutics, 29(10), 2219-2233.
- Inati, A., & Tfayli, H. (2013). Iron chelation with deferasirox for the treatment of secondary hemosiderosis in pediatric oncology patients: a single-center experience.
- Schroeder, T., & Rachlis, E. (2023). Iron Chelation with Deferasirox Suppresses the Appearance of Labile Plasma Iron During Conditioning Chemotherapy Prior to Allogeneic Stem Cell Transplantation. Transplantation and Cellular Therapy, 29(1), 42.e1-42.e6.
- da Silva, A. M., & de Oliveira, R. B. (2020). Impact of iron chelation with deferasirox on telomere length and oxidative stress in hemodialysis patients: A randomized study. PLoS One, 15(7), e0235824.
Sources
- 1. Deferasirox for transfusion-related iron overload: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron chelation with deferasirox for the treatment of secondary hemosiderosis in pediatric oncology patients: a single-center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Deferasirox? [synapse.patsnap.com]
- 4. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deferasirox - Wikipedia [en.wikipedia.org]
- 6. veeprho.com [veeprho.com]
- 7. venkatasailifesciences.com [venkatasailifesciences.com]
- 8. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an iron overload HepG2 cell model using ferrous ammonium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? | Semantic Scholar [semanticscholar.org]
- 15. Fluorescence analysis of the labile iron pool of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ferritin ELISA kit | Quantitative determination of ferritin in human serum [astrabiotech.de]
- 19. Human Ferritin ELISA Kit (EHFTL) - Invitrogen [thermofisher.com]
- 20. Human Ferritin Light Chain ELISA Kit- Intracellular (ab316894) | Abcam [abcam.com]
- 21. novamedline.com [novamedline.com]
- 22. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. elkbiotech.com [elkbiotech.com]
Application Note: Deferasirox Ethyl Ester as a Novel Internal Standard for the Bioanalytical Quantification of Deferasirox by LC-MS/MS
Abstract: This application note presents a detailed protocol for the utilization of Deferasirox ethyl ester as an internal standard (IS) in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of the iron-chelating drug, Deferasirox, in biological matrices. As a close structural analog, this compound offers a reliable and cost-effective alternative to stable isotope-labeled standards. We provide a comprehensive rationale for its selection, a step-by-step experimental protocol, and validation considerations grounded in current regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies of Deferasirox.
Introduction: The Rationale for an Effective Internal Standard
The accurate quantification of therapeutic agents in biological fluids is paramount for understanding their pharmacokinetic and pharmacodynamic profiles. Deferasirox is an orally administered iron chelator critical in the management of chronic iron overload.[1] Reliable bioanalytical methods are essential for ensuring patient safety and therapeutic efficacy.
In LC-MS/MS-based bioanalysis, the use of an internal standard is crucial for correcting variability that can arise during sample preparation, chromatography, and mass spectrometric detection.[2] While stable isotope-labeled (SIL) internal standards are often considered the "gold standard," their synthesis can be costly and time-consuming.[3] Consequently, the use of a suitable structural analog presents a practical and scientifically valid alternative.[3]
This compound, a known process-related substance of Deferasirox, serves as an excellent candidate for an internal standard.[4][5] Its structural similarity to the analyte, Deferasirox, ensures that it will exhibit comparable behavior during sample extraction and ionization, thereby effectively compensating for analytical variability. This document outlines a robust protocol for its application.
Physicochemical Properties and Mass Spectrometric Behavior
A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental to method development.
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |
| Deferasirox | C₂₁H₁₅N₃O₄ | 373.36 g/mol | Carboxylic acid |
| This compound | C₂₃H₁₉N₃O₄ | 401.42 g/mol | Ethyl ester |
Data sourced from various chemical suppliers.[6][7][8]
Predicted Mass Spectrometric Fragmentation
For quantitative analysis using tandem mass spectrometry, specific and robust precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode are required.
Deferasirox (Analyte): Published literature indicates that in positive ion mode, Deferasirox typically forms a protonated molecule [M+H]⁺ at m/z 374.2. A common and stable product ion for this precursor is observed at m/z 108.1.[2][9]
This compound (Internal Standard): As a direct structural analog, this compound is expected to ionize and fragment in a similar manner. The protonated molecule [M+H]⁺ is predicted at m/z 402.4. A plausible and specific fragmentation would involve the neutral loss of ethylene (28 Da) and subsequent loss of the carboxyl group, or other characteristic cleavages of the core structure. Based on general principles of ester fragmentation, a stable and unique product ion can be selected for monitoring. For the purpose of this protocol, we will propose a theoretical yet scientifically sound transition, which should be confirmed experimentally during method development.
Experimental Protocol
This protocol provides a comprehensive workflow for the quantification of Deferasirox in human plasma using this compound as an internal standard.
Materials and Reagents
-
Deferasirox reference standard (≥98% purity)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
All other chemicals and solvents should be of analytical grade or higher.
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Deferasirox and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
Store stock solutions at 2-8°C, protected from light. Stability should be assessed as part of method validation.
Working Solutions:
-
Prepare a series of Deferasirox working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare a working solution of this compound (Internal Standard) at a concentration of 1 µg/mL by diluting the stock solution with the same diluent.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Deferasirox from plasma.[5][9]
Workflow Diagram:
Caption: Protein precipitation workflow for plasma samples.
Step-by-Step Protocol:
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound working solution (1 µg/mL).
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following parameters have been adapted from established methods for Deferasirox analysis and serve as a robust starting point for method development.[2][5][9]
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Deferasirox: 374.2 → 108.1 this compound (IS): 402.4 → [Proposed Product Ion] |
| Ion Source Parameters | Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Source temperature: 150°C, Desolvation temperature: 400°C) |
Method Validation Considerations
A comprehensive method validation must be performed in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.
-
Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response ratio.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) evaluated at a minimum of four QC levels (Lower Limit of Quantification, Low, Medium, and High).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The extraction efficiency of the analyte and IS from the biological matrix.
-
Stability: Evaluation of the stability of the analyte and IS in the biological matrix under various conditions (bench-top, freeze-thaw, and long-term storage).
Conclusion
This application note provides a detailed and scientifically grounded protocol for the use of this compound as an internal standard for the quantitative analysis of Deferasirox in biological matrices by LC-MS/MS. The structural similarity of this compound to the analyte makes it a highly suitable and cost-effective alternative to stable isotope-labeled standards. The outlined experimental conditions and validation framework offer a solid foundation for the development and implementation of a robust and reliable bioanalytical method for pharmacokinetic and therapeutic drug monitoring studies.
References
- Jemal, M., & Ouyang, Z. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 225-30.
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018).
- European Medicines Agency. (2011).
- Li, T., Cui, Z., Ding, L., Zhang, Y., Wang, Y., & Gu, J. (2018). A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application. Journal of pharmaceutical and biomedical analysis, 151, 142-148.
- Islam, A., Reddy, G. O., & Kumar, Y. R. (2012). Synthesis and Characterization of Related Substances of Deferasirox, an Iron (Fe3+) Chelating Agent.
-
Allmpus. (n.d.). This compound. Retrieved from [Link]
-
Venkatasai Life Sciences. (n.d.). This compound. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
- Chirapu, S. R., et al. (2012). Identification, characterization and quantification of a new impurity in deferasirox active pharmaceutical ingredient by LC-ESI-QT/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 66, 332-338.
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]
- Pligoropoulou, H., Vonaparti, A., & Panderi, I. (2012). Hydrophilic interaction liquid chromatography/positive ion electrospray mass spectrometry for the quantification of deferasirox, an oral iron chelator, in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 893-894, 114–120.
Sources
- 1. veeprho.com [veeprho.com]
- 2. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification, characterization and quantification of a new impurity in deferasirox active pharmaceutical ingredient by LC-ESI-QT/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. allmpus.com [allmpus.com]
- 8. venkatasailifesciences.com [venkatasailifesciences.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Pharmacokinetic Studies of Deferasirox Ethyl Ester in Animal Models
Abstract: Deferasirox is a cornerstone of oral iron chelation therapy, yet its physicochemical properties can limit its oral bioavailability. Prodrug strategies, such as the synthesis of Deferasirox ethyl ester, represent a promising approach to enhance its absorption profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo pharmacokinetic (PK) studies of this compound in animal models. We delve into the causal relationships behind experimental design choices, offer detailed, field-tested protocols for key assays, and present data visualization tools to facilitate robust analysis and interpretation. Our aim is to equip researchers with the necessary framework to conduct self-validating experiments that yield high-quality, reproducible pharmacokinetic data.
Introduction: The Rationale for a Prodrug Approach
Deferasirox is an orally active iron chelator used to treat chronic iron overload resulting from blood transfusions.[1][2][3] Despite its efficacy, the bioavailability of Deferasirox can be influenced by factors such as its acidic nature and potential for food effects.[4][5] To overcome these limitations, medicinal chemists often employ a prodrug strategy. The synthesis of this compound, a more lipophilic derivative, is hypothesized to improve passive diffusion across the gastrointestinal membrane.[6][7] Upon absorption, endogenous esterases are expected to hydrolyze the ester bond, releasing the active parent drug, Deferasirox, into systemic circulation.
The primary objective of the pharmacokinetic studies outlined herein is to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to quantify the extent of its conversion to Deferasirox in vivo. This will allow for a direct comparison with the pharmacokinetic profile of the parent drug, providing critical data for further development.[8][9][10][11]
Preclinical Study Design: Foundational Considerations
The design of a robust in vivo PK study is paramount for generating meaningful data. The following considerations are critical for ensuring the scientific integrity of the study.
Animal Model Selection
The choice of animal model is a critical decision that can significantly impact the translatability of the findings. Rodent models, particularly rats, are commonly used in early-stage pharmacokinetic screening due to their well-characterized physiology, cost-effectiveness, and established handling procedures.[12] It is recommended to use healthy, young adult animals of a single strain to minimize biological variability.[13] Both male and female animals should be included to assess for any sex-dependent differences in pharmacokinetics.
Dose Formulation and Administration
The formulation of the test compound must ensure its stability and uniform suspension. For oral administration, a vehicle such as a mixture of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water is often suitable. The dosing volume should be carefully controlled, typically not exceeding 10 mL/kg for rats, to avoid physiological disturbances.[14][15] Oral gavage is the preferred method for precise dose administration.[16][17]
Dosing Regimen and Group Allocation
A typical study design would involve at least two groups:
-
Group 1 (Test): Receives this compound.
-
Group 2 (Reference): Receives an equimolar dose of Deferasirox.
An additional intravenous (IV) dosing group for both compounds can be included to determine absolute bioavailability. A single-dose study is usually sufficient for initial pharmacokinetic characterization.[18]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the key stages of an in vivo pharmacokinetic study. Adherence to these steps, coupled with good laboratory practice (GLP), is essential for data quality.
Protocol for Oral Gavage in Rats
Objective: To administer a precise oral dose of the test compound.
Materials:
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats).[15]
-
Syringes.
-
Dosing formulation.
-
Animal scale.
Procedure:
-
Animal Preparation: Weigh each animal to determine the exact dosing volume.[16]
-
Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[17]
-
Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should swallow the needle. Do not force the needle. If resistance is met, withdraw and re-attempt.[16][17]
-
Dose Administration: Once the needle is in the stomach (pre-measured to the last rib), slowly administer the formulation.[16]
-
Post-Dosing Observation: After administration, withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress for at least 15 minutes.[19]
Protocol for Serial Blood Sampling
Objective: To collect blood samples at predetermined time points to characterize the plasma concentration-time profile.
Materials:
-
Microcentrifuge tubes containing an anticoagulant (e.g., K2EDTA).
-
Capillary tubes or syringes with appropriate gauge needles.
-
Anesthetic (if required by institutional guidelines).
-
Warming device (e.g., heat lamp).
Procedure:
-
Sampling Sites: The saphenous vein or tail vein are common sites for serial blood sampling in rats as they do not require anesthesia for trained personnel.[20][21][22] Jugular vein cannulation can also be used for frequent sampling.[23]
-
Sample Collection:
-
Time Points: A typical sampling schedule for an oral PK study would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
Objective: To accurately quantify the concentrations of this compound and Deferasirox in plasma samples.
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[25][26][27]
Protocol Outline:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a structurally similar but isotopically labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.[27]
-
-
LC-MS/MS Conditions (Illustrative):
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
MRM Transitions: Specific precursor-to-product ion transitions for Deferasirox, this compound, and the internal standard must be optimized for maximum sensitivity and specificity.[26]
-
-
Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, ICH) for linearity, accuracy, precision, selectivity, and stability.[18][28][29]
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).
Key Pharmacokinetic Parameters
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total drug exposure over the measured time period. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 extrapolated to infinity | Represents the total drug exposure after a single dose. |
| t1/2 | Elimination half-life | The time required for the plasma concentration to decrease by half. |
| CL/F | Apparent total clearance | A measure of the body's efficiency in eliminating the drug. |
| Vz/F | Apparent volume of distribution | Relates the amount of drug in the body to the concentration in the plasma. |
| F (%) | Absolute Bioavailability | The fraction of the administered dose that reaches systemic circulation. |
Comparative Analysis
The primary goal is to compare the pharmacokinetic profiles of Deferasirox following the administration of the ethyl ester prodrug versus the parent drug itself. Key comparisons include:
-
Exposure (AUC): A significantly higher AUC for Deferasirox after administration of the ethyl ester would suggest improved oral absorption.
-
Time to Peak (Tmax): Differences in Tmax can provide insights into the rate of absorption and subsequent hydrolysis of the prodrug.
-
Prodrug to Parent Drug Ratio: The plasma concentrations of this compound should be monitored. A low and transient concentration of the prodrug with a corresponding rapid appearance of Deferasirox indicates efficient in vivo conversion.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships.
Caption: Experimental workflow for the in vivo pharmacokinetic study.
Caption: Proposed metabolic pathway of this compound.
Conclusion: A Framework for Success
The protocols and guidelines presented in this document provide a robust framework for conducting in vivo pharmacokinetic studies of this compound. By understanding the rationale behind each experimental step and adhering to rigorous scientific principles, researchers can generate high-quality data that is essential for advancing the development of this promising prodrug. The successful characterization of its pharmacokinetic profile will be a critical milestone in determining its potential as an improved therapeutic option for patients with chronic iron overload.
References
-
Chauzit, E., et al. (2010). A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application. Therapeutic Drug Monitoring, 32(4), 476-481. [Link]
-
Li, T., et al. (2018). A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application. Journal of Pharmaceutical and Biomedical Analysis, 151, 145-150. [Link]
-
Locuson, C. W., et al. (2014). Utility of Capillary Microsampling for Rat Pharmacokinetic Studies: Comparison of Tail-Vein Bleed to Jugular Vein Cannula Sampling. Journal of the American Association for Laboratory Animal Science, 53(2), 164–170. [Link]
-
Islam, A., et al. (2012). Synthesis and Characterization of Related Substances of Deferasirox, an Iron (Fe3+) Chelating Agent. Synthetic Communications, 42(21), 3200-3210. [Link]
-
NC3Rs. (n.d.). Blood sampling: Rat. Retrieved from [Link]
-
San Diego State University. (n.d.). Oral Gavage - Rodent. Retrieved from [Link]
-
JoVE. (2007). Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture. Journal of Visualized Experiments, (8), 286. [Link]
-
Waldmeier, F., et al. (2008). Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats. Drug Metabolism and Disposition, 36(12), 2523-2538. [Link]
-
ResearchGate. (n.d.). A Method to Measure Deferasirox in Plasma Using HPLC Coupled With MS/MS Detection and its Potential Application. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application. Retrieved from [Link]
-
University of Kentucky. (n.d.). Guidelines for Blood Collection in Laboratory Animals. Retrieved from [Link]
-
Taylor & Francis Online. (2012). Synthesis and Characterization of Related Substances of Deferasirox, an Iron (Fe3+) Chelating Agent. Synthetic Communications, 42(21), 3200-3210. [Link]
-
Washington State University. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
-
Virginia Tech. (2017). SOP: Oral Gavage in the Rat. Retrieved from [Link]
-
Karpova, D. V., et al. (2022). Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV. Razrabotka i registratsiya lekarstvennykh sredstv, 11(2), 125-132. [Link]
-
ACG Publications. (2020). Liquid chromatographic analysis for the determination of deferasirox in pharmaceutical formulations and spiked plasma samples. Records of Natural Products, 14(6), 425-433. [Link]
-
Al-Adwani, S., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Letters, 367(11), fnaa087. [Link]
-
Semantic Scholar. (n.d.). A simple LC–MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application. Retrieved from [Link]
-
Drug Metabolism and Disposition. (2008). Pharmacokinetics, Distribution, Metabolism, and Excretion of Deferasirox and Its Iron Complex in Rats. Drug Metabolism and Disposition, 36(12), 2523-2538. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics, Distribution, Metabolism, and Excretion of Deferasirox and Its Iron Complex in Rats. Retrieved from [Link]
-
OAK Open Access Archive. (2008). Pharmacokinetics, Distribution, Metabolism, and Excretion of Deferasirox and its Iron Complex in Rats. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Medical Review(s). Retrieved from [Link]
-
Quick Company. (n.d.). Process For Preparation Of Pure Deferasirox. Retrieved from [Link]
- Google Patents. (n.d.). US8772503B2 - Processes for the preparation of deferasirox, and deferasirox polymorphs.
-
Geneesmiddeleninformatiebank. (2021). Public Assessment Report Scientific discussion Deferasirox Teva 90 mg, 180 mg and 360 mg, film-coated tablets (deferasirox). Retrieved from [Link]
-
Galanello, R., et al. (2008). Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state. The Journal of Clinical Pharmacology, 48(5), 546-555. [Link]
- Google Patents. (n.d.). CN103396373A - Preparation method of deferasirox and intermediate compound of deferasirox.
-
Regulations.gov. (2006). Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved from [Link]
-
Lopez, A., et al. (2016). Oral Iron Therapy: Current Concepts and Future Prospects for Improving Efficacy and Outcomes. Current Opinion in Hematology, 23(3), 184–191. [Link]
-
Lim, W. L., et al. (2014). Pharmacokinetics and safety of deferasirox in subjects with chronic kidney disease undergoing haemodialysis. Nephrology (Carlton, Vic.), 19(2), 88-93. [Link]
-
Geneesmiddeleninformatiebank. (2019). Public Assessment Report Scientific discussion Deferasirox BioOrganics 90 mg, 180 mg, 360 mg, film-coated tablets (deferasirox). Retrieved from [Link]
-
U.S. Food and Drug Administration. (1995). Toxicokinetics: The Assessment of Systemic Exposure in Toxicity Studies. Retrieved from [Link]
-
Taher, A. T., et al. (2016). Clinical pharmacology of deferasirox. Expert Opinion on Drug Metabolism & Toxicology, 12(12), 1471-1481. [Link]
-
U.S. Food and Drug Administration. (2024). Animal Rule Information. Retrieved from [Link]
-
Sechaud, R., et al. (2008). Absolute oral bioavailability and disposition of deferasirox in healthy human subjects. The Journal of Clinical Pharmacology, 48(7), 817-823. [Link]
-
ResearchGate. (n.d.). Advances in Iron chelation therapy: Transitioning to a new oral formulation. Retrieved from [Link]
-
Sechaud, R., et al. (2007). Relative bioavailability of deferasirox tablets administered without dispersion and dispersed in various drinks. International Journal of Clinical Pharmacology and Therapeutics, 45(10), 568-575. [Link]
-
ResearchGate. (n.d.). Relative bioavailability of deferasirox tablets administered without dispersion and dispersed in various drinks. Retrieved from [Link]
-
MacRobert, A. J., et al. (2018). Experimental investigation of a combinational iron chelating protoporphyrin IX prodrug for fluorescence detection and photodynamic therapy. Photochemical & Photobiological Sciences, 17(2), 174–183. [Link]
-
Wood, M., et al. (2023). Novel Iron-Chelating Prodrug Significantly Enhanced Fluorescence-Mediated Detection of Glioma Cells Experimentally In Vitro. International Journal of Molecular Sciences, 24(23), 16694. [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Clinical pharmacology of deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative bioavailability of deferasirox tablets administered without dispersion and dispersed in various drinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics, Distribution, Metabolism, and Excretion of Deferasirox and its Iron Complex in Rats - OAK Open Access Archive [oak.novartis.com]
- 12. fda.gov [fda.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. research.sdsu.edu [research.sdsu.edu]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. fda.gov [fda.gov]
- 19. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 21. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 22. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 23. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. einsteinmed.edu [einsteinmed.edu]
- 25. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ICH Official web site : ICH [ich.org]
- 29. Animal Rule Information | FDA [fda.gov]
Use of Deferasirox ethyl ester in forced degradation studies of Deferasirox
Application Note & Protocol
Topic: Strategic Use of Deferasirox Ethyl Ester in Forced Degradation Studies of Deferasirox
Audience: Researchers, scientists, and drug development professionals in pharmaceutical quality control and analytical development.
Introduction: The Imperative for Stability-Indicating Methods for Deferasirox
Deferasirox is an orally active, tridentate chelating agent with a high affinity for ferric iron (Fe³⁺). It is a critical therapeutic agent for managing chronic iron overload in patients undergoing long-term blood transfusions for conditions like beta-thalassemia and other chronic anemias[1]. The presence of impurities or degradation products in the final drug product can significantly impact its safety and efficacy. Therefore, regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate the development and validation of stability-indicating analytical methods[2].
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) free from interference from its degradation products, process impurities, and excipients. Forced degradation studies are the cornerstone of developing such methods. By intentionally subjecting the drug substance to harsh conditions—such as acid, base, oxidation, heat, and light—we can generate likely degradation products and establish the degradation pathways[3]. This application note provides a comprehensive protocol for conducting forced degradation studies on Deferasirox, with a special focus on the strategic use of this compound to ensure analytical method specificity and validity.
The Role of this compound in Method Validation
This compound, chemically known as Ethyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate, is a known process-related impurity in the synthesis of Deferasirox[4][5][6]. While it may not be a primary degradant formed under stress conditions, its structural similarity to the parent drug makes it an ideal compound to challenge the specificity of the analytical method.
The core principle of a stability-indicating assay is its ability to resolve the main drug peak from all other components. By intentionally spiking samples with known impurities like this compound, we create a worst-case scenario for the chromatographic system. If the analytical method can successfully separate Deferasirox from this compound and all stress-induced degradants, it provides strong evidence of the method's specificity and its suitability for stability testing. This practice is essential for building a self-validating and trustworthy analytical protocol.
Experimental Workflow for Deferasirox Forced Degradation
The overall strategy involves preparing stock solutions of Deferasirox, subjecting them to a panel of stress conditions, and then analyzing the stressed samples using a validated stability-indicating HPLC method. A solution spiked with this compound is analyzed alongside to confirm peak separation.
Caption: Workflow for Deferasirox Forced Degradation and Analysis.
Protocols
Protocol 1: Preparation of Solutions
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Deferasirox Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Deferasirox reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and make up the volume with the diluent[7].
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard[5] and transfer to a 10 mL volumetric flask. Dissolve and make up the volume with the diluent.
-
Working Standard Solution for Analysis (50 µg/mL): Dilute 5 mL of the Deferasirox Standard Stock Solution to 100 mL with the diluent.
-
Spiked Solution for Specificity: To 10 mL of the Working Standard Solution (50 µg/mL), add an appropriate volume of the this compound stock solution to achieve a final concentration of approximately 0.1-0.5% relative to the API concentration.
Protocol 2: Forced Degradation Procedures
The goal of forced degradation is to achieve 5-20% degradation of the active ingredient[8][9]. The conditions below are starting points and should be optimized to reach this target.
| Stress Condition | Procedure | Rationale |
| Acid Hydrolysis | Mix 5 mL of Deferasirox stock solution with 5 mL of 0.1 N HCl. Reflux at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 50 µg/mL with diluent.[7][10] | Simulates acidic environments (e.g., stomach) and identifies acid-labile bonds. |
| Alkali Hydrolysis | Mix 5 mL of Deferasirox stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl and dilute to a final concentration of 50 µg/mL with diluent.[7][11] | Deferasirox is sensitive to base; milder conditions are used to control degradation. |
| Oxidative Degradation | Mix 5 mL of Deferasirox stock solution with 5 mL of 3% v/v H₂O₂. Reflux at 80°C for 2 hours. Cool and dilute to a final concentration of 50 µg/mL with diluent.[10][12] | Tests susceptibility to oxidation, a common degradation pathway. |
| Thermal Degradation | Expose Deferasirox solid powder in a thin layer in a petri dish to 80°C in a hot air oven for 8 hours.[10] After exposure, cool and prepare a 50 µg/mL solution in the diluent. | Evaluates the stability of the drug substance in its solid form at elevated temperatures. |
| Photolytic Degradation | Expose a 50 µg/mL solution of Deferasirox in a quartz cuvette to UV light (254 nm) and visible light for 24-72 hours, as per ICH Q1B guidelines (minimum 1.2 million lux hours and 200 watt hours/m²).[3][7] | Assesses the drug's sensitivity to light, which is crucial for packaging and storage decisions. |
Protocol 3: Stability-Indicating HPLC Method
This method is adapted from established and validated procedures for Deferasirox and its impurities[2][7][12].
| Parameter | Specification | Justification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector. | Standard for pharmaceutical analysis, PDA allows for peak purity assessment. |
| Column | C18 column (e.g., Kromasil C18, 250mm x 4.6mm, 5µm particle size). | Provides good hydrophobic retention and separation for Deferasirox and related substances. |
| Mobile Phase | Acetonitrile : 0.1% Triethylamine (TEA) in water (70:30 v/v), pH adjusted if necessary. | An isocratic mobile phase that offers good resolution and peak shape. |
| Flow Rate | 1.0 mL/min. | A standard flow rate that provides efficient separation within a reasonable run time. |
| Detection Wavelength | 248 nm.[1] | Wavelength of maximum absorbance for Deferasirox, ensuring high sensitivity. |
| Injection Volume | 10 µL. | Standard volume for analytical HPLC. |
| Column Temperature | Ambient or controlled at 30°C. | Maintains consistent retention times and method robustness. |
Data Interpretation and System Suitability
-
Analysis of Samples: Inject the unstressed control, the spiked specificity sample, and each of the stressed samples into the HPLC system.
-
System Suitability: Before sample analysis, inject the spiked solution. The resolution between the Deferasirox peak and the this compound peak must be greater than 2.0. This confirms the method's ability to separate these closely related compounds.
-
Evaluation:
-
Compare the chromatogram of the stressed samples to the unstressed control.
-
Identify new peaks, which represent degradation products.
-
Calculate the percentage degradation of Deferasirox.
-
Ensure that the Deferasirox peak is well-resolved from all degradant peaks and the this compound peak.
-
If using a PDA detector, check the peak purity of the Deferasirox peak in all stressed samples to ensure no co-elution is occurring.
-
Conclusion
This application note details a systematic approach to performing forced degradation studies on Deferasirox, in line with ICH guidelines. The strategic inclusion of this compound as a specificity marker is a critical step in validating the stability-indicating nature of the analytical method. By demonstrating the separation of the API from process impurities and stress-induced degradants, researchers can establish a robust, reliable, and trustworthy method for routine quality control and stability assessment of Deferasirox.
References
-
Damle, M., & Sonule, J. (2021). Development and Validation of Stability Indicating High Performance Thin Layer Chromatography Method for Estimation of Deferasirox. Indian Journal of Pharmaceutical Sciences. [Link]
-
Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Damle, M., & Sonule, J. (2021). Development and Validation of Stability Indicating High Performance Thin Layer Chromatography Method for Estimation of Deferasirox. Indian Journal of Pharmaceutical Sciences, 83(5), 929-936. [Link]
-
Pharmapproach. (2024). Stability assay of deferasirox by RP-HPLC and HPTLC methods. [Link]
-
ResearchGate. (2012). METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF IMPURITIES IN DEFERASIROX BY RP-HPLC TECHNIQUE. [Link]
-
An, H., & Wang, Y. (2016). An HPLC analytical method for determining related substances in deferasirox. Chinese Journal of New Drugs. [Link]
-
Kothawade, J. R., Agrawal, K. M., & Lad, V. S. (2012). Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. International Journal of Pharmaceutical Research and Allied Sciences, 1(4), 40-45. [Link]
-
Journal of Drug Delivery and Therapeutics. (2012). method development and validation for determination of impurities in deferasirox by rp-hplc technique. [Link]
-
IJCRT. (2021). Method Developement And Validation For Stability Studies In Tablet Dosage Form Of Deferasirox By Rp-Hplc. [Link]
-
Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link]
-
Resolve Mass Laboratories (YouTube). (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]
-
U.S. Food and Drug Administration. (2005). Exjade (deferasirox) tablets label. [Link]
-
Galeotti, L., Ceccherini, F., D'Amico, A., Poggiali, E., Girelli, D., Busti, F., ... & Zuccarelli, P. (2021). Pharmacological and clinical evaluation of deferasirox formulations for treatment tailoring. Scientific reports, 11(1), 1-9. [Link]
-
ResearchGate. (2018). Schematic chemical structures of deferasirox and its metabolites and identified metabolic pathways in human. [Link]
-
ResearchGate. (2006). Chemical structures of the major metabolites of deferasirox detected in plasma, urine, bile, and feces of rats. [Link]
-
Picard, N., Tuffier, A., & Marquet, P. (2009). A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application. Therapeutic drug monitoring, 31(4), 520-524. [Link]
-
SynZeal. (n.d.). Deferasirox EP Impurity E. [Link]
-
Tiwari, P., Sathe, P., & Devadiga, N. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Journal of Analytical Sciences, Methods and Instrumentation, 3(4), 179-183. [Link]
-
Islam, A., Reddy, G. S., L, C. S., & K, S. R. (2012). Synthesis and Characterization of Related Substances of Deferasirox, an Iron (Fe3+) Chelating Agent. Synthetic Communications, 42(21), 3200-3210. [Link]
-
Veeprho. (n.d.). Deferasirox Impurities and Related Compound. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
KM Pharma Solution Private Limited. (n.d.). Deferasirox EP Impurity E. [Link]
-
ResearchGate. (2022). DEVELOPMENT AND VALIDATION OF DEFERASIROX-RELATED SUBSTANCE METHOD IN SOLID DOSAGE FORMS USING HPLC. [Link]
- Google Patents. (2014). US8772503B2 - Processes for the preparation of deferasirox, and deferasirox polymorphs.
-
Pharmace Research Laboratory. (n.d.). Deferasirox EP Impurity E. [Link]
-
Axios Research. (n.d.). Deferasirox Impurity 12. [Link]
Sources
- 1. Stability assay of deferasirox by RP-HPLC and HPTLC methods. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Deferasirox EP Impurity E | 201530-79-2 | SynZeal [synzeal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ijcrt.org [ijcrt.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. ijpras.com [ijpras.com]
Cell permeability and uptake of Deferasirox ethyl ester in vitro
An In-depth Technical Guide to the In Vitro Evaluation of Cell Permeability and Uptake of Deferasirox Ethyl Ester
Authored by: A Senior Application Scientist
Introduction: The Rationale for a Deferasirox Prodrug
Deferasirox is a first-line, orally administered iron chelator critical in managing chronic iron overload, a condition often resulting from frequent blood transfusions in patients with thalassemia or other chronic anemias.[1][2] Its therapeutic function hinges on its ability to form a stable 2:1 complex with ferric iron (Fe³⁺), which is then excreted from the body, primarily via the feces.[1][3] This action mitigates the severe organ damage caused by excess iron deposition.[1][4]
Despite its oral bioavailability, the physicochemical properties of Deferasirox, such as its high lipophilicity and poor aqueous solubility, present formulation and absorption challenges.[5][6][7][8] To enhance its pharmacokinetic profile, a prodrug strategy is often employed. The synthesis of this compound represents such an approach. Esterification of the carboxylic acid group is a well-established method to increase a drug's lipophilicity, potentially enhancing its passive diffusion across the lipid bilayers of cell membranes, such as the intestinal epithelium.[9] The hypothesis is that the more lipophilic ethyl ester prodrug will exhibit improved membrane permeability, and once inside the target cell, it will be hydrolyzed by intracellular esterases to release the active Deferasirox, enabling it to chelate excess intracellular iron.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the cell permeability and uptake of this compound in vitro. We present detailed protocols for two gold-standard assays: the Caco-2 permeability assay to model intestinal absorption and a cellular uptake study in an iron-overloaded HepG2 cell model to simulate the therapeutic scenario in hepatocytes, a primary site of iron storage.
Part 1: Intestinal Permeability Assessment Using the Caco-2 Cell Model
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the most widely accepted in vitro model for predicting human drug absorption.[10][11] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer of enterocytes, forming tight junctions that mimic the barrier properties of the intestinal epithelium.[10][12] This model allows for the study of transcellular (through the cells) and paracellular (between the cells) transport, as well as the involvement of active transporters.[11][13][14]
Principle of the Caco-2 Assay
The assay measures the rate of flux of a compound from an apical (AP) donor compartment, representing the gut lumen, to a basolateral (BL) receiver compartment, representing the bloodstream, across the Caco-2 monolayer. The result is expressed as an apparent permeability coefficient (Papp), which is used to classify compounds as having low, medium, or high absorption potential.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Figure 1. Caco-2 Permeability Assay Workflow.
Detailed Protocol: Caco-2 Permeability
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Transwell™ inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
Bovine Serum Albumin (BSA)
-
Transepithelial Electrical Resistance (TEER) meter
-
This compound, Atenolol (low permeability control), Propranolol (high permeability control)
-
Analytical equipment (LC-MS/MS)
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[15]
-
Passage cells every 3-4 days when they reach 80-90% confluency. Use cells between passages 40 and 60 for permeability assays.[10]
-
Seed Caco-2 cells onto the apical side of Transwell™ inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 18-22 days, changing the medium in both apical and basolateral compartments every 2-3 days.
-
-
Monolayer Integrity Check:
-
On the day of the experiment, measure the TEER of each monolayer using a TEER meter.
-
Causality: The TEER value is a direct measure of the tightness of the junctions between cells. Only monolayers with TEER values >200 Ω·cm² should be used, as this confirms the integrity and barrier function of the cell layer.[16]
-
Wash the monolayers by replacing the culture medium with pre-warmed HBSS (pH 7.4) and equilibrate for 30 minutes at 37°C.
-
-
Transport Experiment (Apical to Basolateral):
-
Prepare transport buffer: HBSS containing 25 mM HEPES, pH 7.4. For the basolateral (receiver) compartment, supplement the transport buffer with 1-4% BSA.
-
Expertise & Experience: Highly lipophilic compounds like Deferasirox and its ester can bind to plastic surfaces and may have limited solubility in aqueous buffers. The addition of BSA to the receiver compartment acts as a 'sink', mimicking plasma proteins and preventing saturation, thereby improving the accuracy of permeability measurements for such compounds.[17]
-
Prepare dosing solutions of this compound (e.g., 10 µM), atenolol (10 µM), and propranolol (10 µM) in apical transport buffer.
-
Remove the equilibration buffer. Add 0.4 mL of the dosing solution to the apical compartment and 1.2 mL of receiver buffer (with BSA) to the basolateral compartment.
-
Incubate the plate at 37°C for 2 hours on an orbital shaker (approx. 50 rpm).[16]
-
At the end of the incubation, collect samples from the basolateral compartment for analysis. Also, collect a sample from the apical donor solution to determine the initial concentration (C₀).
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.[18][19]
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver compartment per unit time).
-
A is the surface area of the membrane (e.g., 0.33 cm² for a 24-well insert).
-
C₀ is the initial concentration in the donor compartment.
-
-
Data Interpretation
Summarize the calculated Papp values in a table for clear comparison.
| Compound | Expected Papp (x 10⁻⁶ cm/s) | Predicted Human Absorption | Rationale |
| Atenolol (Control) | < 1 | Low | Low permeability, paracellular transport.[10] |
| Propranolol (Control) | > 10 | High | High permeability, transcellular transport. |
| This compound | Experimental Value | To be determined | Assess based on classification below. |
-
Papp < 1 x 10⁻⁶ cm/s: Low permeability
-
Papp 1-10 x 10⁻⁶ cm/s: Medium permeability
-
Papp > 10 x 10⁻⁶ cm/s: High permeability
A high Papp value for this compound would support the hypothesis that the prodrug strategy is effective in enhancing its ability to cross the intestinal barrier.
Part 2: Cellular Uptake Assessment in an Iron-Overloaded HepG2 Model
To evaluate if this compound can effectively enter its target cells (hepatocytes) and deliver the active drug, a cellular uptake study is performed. The HepG2 cell line, a human liver cell line, is an appropriate model for this purpose.[14] To mimic the clinical condition of iron overload, the cells are pre-loaded with iron before treatment.
Principle of the HepG2 Uptake Assay
This assay quantifies the amount of this compound (the prodrug) and Deferasirox (the active, hydrolyzed form) inside iron-overloaded HepG2 cells after a defined incubation period. This provides direct evidence of cell penetration and subsequent intracellular activation of the prodrug.
Experimental Workflow: HepG2 Uptake and Chelation
Caption: Figure 2. HepG2 Cellular Uptake Workflow.
Detailed Protocol: HepG2 Uptake
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM)
-
FBS, Penicillin-Streptomycin
-
Ferric Ammonium Citrate (FAC)
-
This compound
-
Phosphate Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Analytical equipment (LC-MS/MS)
Methodology:
-
Cell Culture and Iron Overloading:
-
Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[20]
-
Seed cells in 6-well plates at a density of 4 x 10⁵ cells/well and allow them to attach and grow for 48 hours.[21]
-
To induce iron overload, treat the cells with 50 µM FAC in fresh culture medium every 24 hours for two consecutive days. On the third day, replace the medium with fresh, iron-free medium and maintain for another 24 hours.[22][21][23]
-
Causality: This specific iron-loading protocol has been optimized to establish a stable and reproducible iron overload state in HepG2 cells without inducing significant cytotoxicity, providing a clinically relevant model to test iron chelators.[22][23]
-
-
Drug Incubation and Sample Collection:
-
Prepare a dosing solution of this compound (e.g., 15 µM) in fresh culture medium.[21]
-
Aspirate the medium from the iron-loaded HepG2 cells and add the drug dosing solution.
-
Incubate for desired time points (e.g., 0.5, 1, 2, and 4 hours) at 37°C.
-
At each time point, rapidly aspirate the drug-containing medium and wash the cell monolayer three times with ice-cold PBS.
-
Expertise & Experience: Performing the washing steps with ice-cold PBS is critical. The low temperature minimizes passive diffusion and any potential transporter activity, ensuring that the drug is not lost from the cells during the wash and that only the intracellular compound is measured.
-
Lyse the cells by adding 200 µL of cell lysis buffer to each well and scraping the cells. Collect the lysate.
-
-
Sample Analysis:
-
Determine the total protein concentration in a small aliquot of each cell lysate using a BCA assay. This is essential for normalization.
-
Process the remaining lysate (e.g., by protein precipitation with acetonitrile) to extract the drug and prodrug.
-
Analyze the samples by LC-MS/MS to quantify the intracellular concentrations of both this compound and the active Deferasirox.[24][25]
-
Data Analysis and Interpretation
The results should be expressed as the amount of compound per milligram of total protein (e.g., pmol/mg protein).
Expected Data Summary:
| Time Point (hours) | Intracellular this compound (pmol/mg protein) | Intracellular Deferasirox (pmol/mg protein) |
| 0.5 | Experimental Value | Experimental Value |
| 1.0 | Experimental Value | Experimental Value |
| 2.0 | Experimental Value | Experimental Value |
| 4.0 | Experimental Value | Experimental Value |
Interpretation:
-
Detection of this compound: Confirms that the prodrug can cross the cell membrane.
-
Detection and Increase of Deferasirox over time: Provides strong evidence that the ethyl ester prodrug is successfully hydrolyzed by intracellular esterases to release the active chelator.
-
Time-course profile: A rapid increase and potential subsequent decrease in the prodrug concentration, coupled with a steady increase in the active drug concentration, would demonstrate efficient uptake and conversion, validating the prodrug approach.
Conclusion
The in vitro methodologies detailed in this guide provide a robust framework for evaluating the permeability and cellular uptake of this compound. The Caco-2 assay serves as a reliable predictor of intestinal absorption, while the iron-overloaded HepG2 model directly assesses the compound's ability to enter target hepatocytes and convert to its active form. Together, these assays provide critical data for researchers and drug developers to validate the effectiveness of a prodrug strategy and guide further preclinical and clinical development.
References
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]
-
Lundquist, P., et al. (2013). An integrated in vitro model for simultaneous assessment of drug uptake, metabolism, and efflux. PubMed, 23915229. Retrieved from [Link]
-
Wikipedia. (2023). Parallel artificial membrane permeability assay. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Deferasirox? Retrieved from [Link]
-
Zhu, C., et al. (2002). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed, 12494294. Retrieved from [Link]
-
Entezari, S., et al. (2021). Deferoxamine, deferiprone, and deferasirox mechanism of action in the management of iron overload. ResearchGate. Retrieved from [Link]
-
Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Millipore Corporation. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]
-
Medium. (2023). Understanding Deferasirox: Your Guide to Oral Iron Chelation Therapy. Retrieved from [Link]
-
MDPI. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]
-
Rouken Bio. (2025). Introducing the in vitro models driving drug development. Retrieved from [Link]
-
Cappellini, M. D., et al. (2006). Exjade® (deferasirox, ICL670) in the treatment of chronic iron overload associated with blood transfusion. Therapeutics and Clinical Risk Management, 2(4), 417–426. Retrieved from [Link]
-
Rajagopalan, P., & Ranga, P. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug Metabolism and Disposition, 50(10), 1313-1326. Retrieved from [Link]
-
Kontoghiorghes, G. J. (2016). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Drug Design, Development and Therapy, 10, 465–481. Retrieved from [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Al-Hanish, A., et al. (2022). The development of an optimized and reliable iron overload HepG2 cell model. ResearchGate. Retrieved from [Link]
-
Al-Hanish, A., et al. (2023). Development of an iron overload HepG2 cell model using ferrous ammonium citrate. Scientific Reports, 13(1), 21334. Retrieved from [Link]
-
Al-Hanish, A., et al. (2022). The development of an optimized and reliable iron overload HepG2 cell model. Research Square. Retrieved from [Link]
-
Sandoz. (2023). Product Monograph: Sandoz Deferasirox. Retrieved from [Link]
-
Mark, K. S., et al. (2008). Optimisation of the caco-2 permeability assay using experimental design methodology. Pharmaceutical Research, 25(6), 1366–1376. Retrieved from [Link]
-
University of Washington. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). HEPG2 Cell Line User Guide. Retrieved from [Link]
-
ENCODE Project. (n.d.). HepG2 ATCC #: HB-8065. Retrieved from [Link]
-
Allmpus. (n.d.). This compound. Retrieved from [Link]
-
Al-Gousous, J., & Langguth, P. (2015). In Vitro Integration of Permeability with the Dissolution Profile of Deferasirox Dispersible Tablets and its Potential for Establishing an IVIVC. Research - B-Braun. Retrieved from [Link]
-
Semantic Scholar. (2019). A simple LC–MS/MS method for determination of deferasirox in human plasma. Retrieved from [Link]
-
Pligoropoulou, H., et al. (2012). Hydrophilic interaction liquid chromatography/positive ion electrospray mass spectrometry for the quantification of deferasirox, an oral iron chelator, in human plasma. Journal of Chromatography B, 893-894, 114–120. Retrieved from [Link]
-
European Medicines Agency. (2019). Assessment report - Deferasirox Accord. Retrieved from [Link]
-
Richardson, D. R., et al. (2021). In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics. Chemical Communications, 57(46), 5678–5681. Retrieved from [Link]
- Google Patents. (n.d.). US8772503B2 - Processes for the preparation of deferasirox, and deferasirox polymorphs.
-
Chauzit, E., et al. (2010). A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application. Therapeutic Drug Monitoring, 32(4), 476–482. Retrieved from [Link]
-
Chauzit, E., et al. (2010). A Method to Measure Deferasirox in Plasma Using HPLC Coupled With MS/MS Detection and its Potential Application. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics. Retrieved from [Link]
-
Richardson, D. R., et al. (2021). In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics. PubMed, 34002773. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 20150-79-2. Retrieved from [Link]
-
Granot, G., et al. (2019). Deferasirox Selectively Induces Cell Death in the Clinically Relevant Population of Leukemic CD34 + CD38 - Cells Through Iron Chelation, Induction of ROS, and Inhibition of HIF1α Expression. Experimental Hematology, 70, 55-69.e4. Retrieved from [Link]
-
Kumar, A., et al. (2012). method development and validation for determination of impurities in deferasirox by rp-hplc technique. Journal of Drug Delivery and Therapeutics, 2(3), 114-119. Retrieved from [Link]
-
Talevi, A., & Chocholouš, P. (2017). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 22(12), 2084. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Deferasirox EP Impurities & USP Related Compounds. Retrieved from [Link]
Sources
- 1. What is the mechanism of Deferasirox? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Exjade® (deferasirox, ICL670) in the treatment of chronic iron overload associated with blood transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rbbbd.com [rbbbd.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. enamine.net [enamine.net]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. PAMPA | Evotec [evotec.com]
- 14. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 15. encodeproject.org [encodeproject.org]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. editxor.com [editxor.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A simple LC–MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application | Semantic Scholar [semanticscholar.org]
- 25. Hydrophilic interaction liquid chromatography/positive ion electrospray mass spectrometry for the quantification of deferasirox, an oral iron chelator, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of Deferasirox ethyl ester in aqueous solutions
A Researcher's Guide to Overcoming Aqueous Solubility Issues
Welcome to the dedicated technical resource for Deferasirox ethyl ester. As a lipophilic prodrug of the potent iron chelator Deferasirox, its limited aqueous solubility presents a significant hurdle in many experimental settings.[1] This guide is designed for researchers, scientists, and drug development professionals, providing expert insights, actionable troubleshooting workflows, and validated protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous solutions? this compound's low aqueous solubility is a direct consequence of its chemical structure. Esterification of the parent drug, Deferasirox, masks a polar carboxylic acid group, significantly increasing the molecule's overall lipophilicity (hydrophobicity).[1] This modification is often intended to improve properties like membrane permeability but inherently reduces its affinity for water.[2] Compounding this, the parent molecule, Deferasirox, is itself practically insoluble in water, a characteristic that is exacerbated by the addition of the ethyl ester group.[3][4][5][6]
Q2: What are the best starting solvents for creating a stock solution? this compound is soluble in organic solvents such as Dimethyl sulfoxide (DMSO) and Methanol (MeOH).[7] DMSO is typically the more effective of the two. For most applications, preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO is the recommended starting point.
Q3: I dissolved this compound in DMSO, but it crashed out when I diluted it into my aqueous buffer for a cell-based assay. What happened? This is a classic issue known as precipitation upon dilution. Your high-concentration DMSO stock solution keeps the hydrophobic drug molecules solvated. When you introduce a small volume of this stock into a large volume of aqueous medium (like cell culture media or PBS), the solvent environment abruptly becomes highly polar. The DMSO concentration is no longer sufficient to keep the lipophilic drug in solution, causing the drug molecules to aggregate and precipitate.
Q4: Is the solubility of this compound pH-dependent? Yes, it is likely to be. The parent drug, Deferasirox, exhibits pH-dependent solubility.[8] While the esterification of a key carboxylic acid group alters the molecule's ionization profile, the two phenolic hydroxyl groups remain. These groups can be deprotonated at higher pH values, increasing the molecule's charge and potentially enhancing its aqueous solubility. Therefore, exploring a range of pH values for your aqueous medium can be a viable strategy.
Troubleshooting Guide: From Precipitation to Stable Solution
This section provides systematic approaches to mitigate solubility problems, particularly the common issue of precipitation upon dilution from an organic stock.
Core Problem: Compound Precipitation in Aqueous Media
Root Cause Analysis: The fundamental issue is the supersaturation of the aqueous medium, which lacks the solvating power to maintain the desired concentration of the highly lipophilic this compound.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting precipitation.
Detailed Solubilization Strategies
-
Co-Solvent Systems
-
Mechanism: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, creating a more favorable environment for lipophilic compounds.
-
Expert Insight: This is often the simplest approach. However, co-solvents can have biological effects in cell-based assays, so it is crucial to run appropriate vehicle controls.
-
Recommended Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol.
-
Data Presentation: Effect of Co-solvents on Apparent Solubility (Hypothetical)
-
| Formulation | Apparent Aqueous Solubility (µg/mL) |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 0.1 |
| PBS + 5% (v/v) PEG 400 | 5 |
| PBS + 10% (v/v) PEG 400 | 22 |
| PBS + 20% (v/v) PEG 400 | 75 |
| PBS + 10% (v/v) Ethanol | 18 |
-
Surfactant-based Micellar Solubilization
-
Mechanism: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles. These structures have a hydrophobic core that can encapsulate insoluble drug molecules, allowing them to be dispersed in the aqueous medium. The parent drug Deferasirox has been formulated with surfactants like sodium lauryl sulfate to improve its dissolution.[8]
-
Expert Insight: Choose non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 for biological experiments as they are generally less disruptive to cell membranes than ionic surfactants.
-
Protocol Snippet: Prepare your buffer. Add Polysorbate 80 to a final concentration of 0.1% to 1% (well above its CMC of ~0.0012%). Mix thoroughly to ensure micelle formation before adding the this compound stock solution.
-
-
Cyclodextrin Complexation
-
Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity. The hydrophobic this compound molecule can become entrapped within this cavity, forming a water-soluble "inclusion complex."
-
Expert Insight: This is a highly effective and widely used method in pharmaceutical formulation for improving the solubility of poorly soluble drugs.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.
-
Diagram of Cyclodextrin Inclusion Complex Formation:
-
Caption: Encapsulation of a lipophilic drug by a cyclodextrin.
Experimental Protocol: Solubilization using HP-β-Cyclodextrin
This protocol provides a step-by-step method for preparing a clear, filter-sterilizable aqueous solution of this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Analytical balance
-
0.22 µm sterile syringe filter (ensure filter material is compatible with the formulation)
Procedure:
-
Prepare the Cyclodextrin Vehicle:
-
Calculate the required mass of HP-β-CD to make a 20% (w/v) solution in your buffer. For 10 mL of buffer, you will need 2 g of HP-β-CD.
-
Add the buffer to a sterile container with a magnetic stir bar.
-
Slowly add the HP-β-CD powder while stirring. Continue to stir until the powder is completely dissolved and the solution is clear. This may take 15-30 minutes.
-
-
Add this compound:
-
Weigh the desired amount of this compound. It is best to start with an excess amount to determine the maximum solubility. For example, add 5 mg of the compound to your 10 mL of 20% HP-β-CD solution.
-
-
Facilitate Complexation:
-
Tightly seal the container.
-
Stir the mixture vigorously at room temperature for 12-24 hours. Protect the mixture from light, as many complex organic molecules are light-sensitive.
-
Periodic vortexing (e.g., 1 minute every hour for the first few hours) can help expedite the process.
-
-
Clarify the Solution:
-
After the incubation period, there will likely be undissolved this compound powder remaining.
-
To remove the excess, centrifuge the solution at high speed (e.g., >12,000 x g) for 20 minutes to pellet the undissolved material.
-
-
Sterilization and Quantification:
-
Carefully aspirate the clear supernatant, avoiding the pellet.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter. This step also removes any remaining fine particulates.
-
The resulting clear solution is your stock of solubilized this compound. It is critical to determine the final concentration of this stock solution using an appropriate analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry with a standard curve) before use in experiments.
-
References
-
Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI.[Link]
-
This compound. Allmpus.[Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central, National Institutes of Health.[Link]
-
Improving the methods of solubility and drug design in a prodrug. Journal of Population Therapeutics and Clinical Pharmacology.[Link]
-
Role of Prodrugs in Solubility Enhancement of Drugs. PharmaTutor.[Link]
-
Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. PubMed, National Institutes of Health.[Link]
-
This compound [201530-79-2]. Clinisciences.[Link]
-
Development and validation of a particle size distribution method for deferasirox. Journal of Chinese Pharmaceutical Sciences.[Link]
- Soluble and dispersible pharamaceutical deferasirox formulation.
-
Public Assessment Report: Deferasirox BioOrganics. Geneesmiddeleninformatiebank.[Link]
-
Assessment report: Deferasirox Accord. European Medicines Agency.[Link]
-
Public Assessment Report: Deferasirox Teva. Geneesmiddeleninformatiebank.[Link]
Sources
- 1. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. ema.europa.eu [ema.europa.eu]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. allmpus.com [allmpus.com]
- 8. WO2016028245A1 - Soluble and dispersible pharamaceutical deferasirox formulation - Google Patents [patents.google.com]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Mobile Phase for Baseline Separation of Deferasirox and its Ethyl Ester
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical assistance for optimizing the baseline separation of Deferasirox and its structurally similar impurity, Deferasirox ethyl ester, using High-Performance Liquid Chromatography (HPLC). As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and develop robust analytical methods.
Understanding the Molecules: Deferasirox and its Ethyl Ester
Effective method development begins with a fundamental understanding of the analyte and its related substances. Deferasirox is an orally active iron chelator, and its ethyl ester is a common process-related impurity.[1]
Deferasirox is a triazole derivative with a benzoic acid moiety, making it an acidic compound.[2] It possesses three acidic protons with pKa values of approximately 4.57, 8.71, and 10.56.[3][4][5] The carboxylic acid group is the most acidic (pKa1 ~4.57).
This compound is formed by the esterification of the carboxylic acid group of Deferasirox.[6] This seemingly minor structural modification significantly alters the molecule's properties. The primary difference is the absence of the ionizable carboxylic acid proton, making the ethyl ester a much less acidic and more non-polar compound compared to Deferasirox.
| Compound | Structure | Key Physicochemical Properties |
| Deferasirox | 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid | Molecular Formula: C21H15N3O4 Molar Mass: 373.36 g/mol pKa values: ~4.57, 8.71, 10.56[3][5] Solubility: Sparingly soluble in aqueous buffers, soluble in DMSO and DMF.[7][8] |
| This compound | Ethyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate | Molecular Formula: C23H19N3O4 Molar Mass: 401.41 g/mol Predicted pKa: ~8.02 (phenolic protons)[6] Properties: More hydrophobic than Deferasirox. |
Troubleshooting Guide: Achieving Baseline Separation
This section addresses common issues encountered during the separation of Deferasirox and its ethyl ester in a question-and-answer format.
Q1: Why am I seeing poor resolution or co-elution of Deferasirox and its ethyl ester?
A1: The most probable cause is an inappropriate mobile phase pH that fails to sufficiently differentiate the ionization states of the two compounds.
At a mobile phase pH significantly above the pKa of Deferasirox's carboxylic acid (~4.57), the parent drug will be ionized (deprotonated) and thus more polar.[9][10] The ethyl ester, lacking this ionizable group, remains neutral and significantly more non-polar. This difference in polarity is the key to achieving separation in reversed-phase HPLC.
Troubleshooting Workflow:
-
Evaluate and Adjust Mobile Phase pH:
-
If your current pH is below 4.5: Deferasirox will be largely in its neutral, protonated form, making it more non-polar and closer in retention to the already non-polar ethyl ester.
-
Recommended Action: Increase the mobile phase pH to be at least 1.5 to 2 pH units above the pKa of the carboxylic acid. A pH range of 6.0 - 7.5 is a good starting point. At this pH, Deferasirox will be ionized and elute earlier, while the ethyl ester will be strongly retained.[11]
-
-
Optimize Organic Modifier Concentration:
-
If the peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[12] This will increase the retention of both compounds, potentially improving resolution.
-
If the peaks are eluting too late with broad peak shapes, a slight increase in the organic modifier might be necessary. However, prioritize pH adjustment first.
-
-
Consider the Organic Modifier Type:
-
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[13] While acetonitrile is generally a stronger solvent, switching to methanol (or vice versa) can alter selectivity and may improve the separation of these structurally similar compounds.
-
Visualizing the Impact of pH on Retention:
Caption: Troubleshooting workflow for poor resolution.
Q2: I'm observing peak tailing for the Deferasirox peak. What should I do?
A2: Peak tailing for acidic compounds like Deferasirox is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Steps:
-
Check Mobile Phase pH and Buffer Capacity:
-
Ensure the mobile phase pH is consistent and well-buffered. A pH close to the pKa of Deferasirox can lead to mixed ionization states and peak tailing. Operating at a pH at least one unit away from the pKa provides more robust results.[14]
-
The buffer concentration should be adequate (typically 10-50 mM) to maintain a constant pH.
-
-
Rule out Column Issues:
-
Sample Solvent Mismatch:
-
Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Q3: My retention times are drifting. How can I stabilize them?
A3: Retention time drift is typically due to changes in the mobile phase composition, temperature, or column equilibration.
Troubleshooting Steps:
-
Mobile Phase Preparation:
-
Ensure the mobile phase is freshly prepared and well-mixed. If using a gradient, ensure the pump is functioning correctly.
-
Solvent evaporation can alter the mobile phase composition. Keep solvent bottles capped.
-
-
Column Temperature:
-
Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[17]
-
-
Column Equilibration:
-
Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. This is particularly important for gradient methods.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting mobile phase composition for method development?
A: A good starting point would be a buffered aqueous phase and an organic modifier in a gradient elution. For example:
-
Mobile Phase A: 20 mM phosphate or acetate buffer, pH adjusted to 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 30%) and increase to a high percentage (e.g., 90%) over 15-20 minutes. This will help to locate the elution positions of both Deferasirox and its ethyl ester.
Q: Which column should I choose?
A: A standard C18 column is a suitable starting point for separating these compounds. Look for a column with good batch-to-batch reproducibility and stability over a range of pH values.
Q: How do I validate this analytical method?
A: Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[18][19][20] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[21][22]
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Example: pH 6.5 Phosphate Buffer)
-
Prepare a 20 mM Potassium Phosphate Monobasic (KH2PO4) solution: Dissolve 2.72 g of KH2PO4 in 1 L of HPLC-grade water.
-
Adjust pH: While stirring, slowly add a dilute potassium hydroxide (KOH) solution to the phosphate buffer until the pH meter reads 6.5.
-
Filter: Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.
-
Degas: Degas the buffer before use.
-
Prepare Mobile Phase A: Mix the filtered, degassed buffer with your chosen organic modifier (e.g., acetonitrile) at the desired ratio.
Protocol 2: Systematic Mobile Phase Optimization
-
Initial Gradient Run: Perform a broad gradient run (e.g., 10-90% acetonitrile over 20 minutes) to determine the approximate elution times of Deferasirox and its ethyl ester.
-
pH Scouting: Prepare mobile phases at different pH values (e.g., 3.0, 4.5, 6.5). Perform isocratic or narrow gradient runs at each pH to observe the effect on retention and resolution.
-
Organic Modifier Optimization: Once an optimal pH is selected, fine-tune the organic modifier percentage (in isocratic mode) or the gradient slope to achieve baseline separation (Resolution > 1.5) with acceptable run times.
Visualizing the Optimization Process:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Deferasirox CAS#: 201530-41-8 [m.chemicalbook.com]
- 5. Deferasirox [drugfuture.com]
- 6. This compound CAS#: 201530-79-2 [amp.chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. veeprho.com [veeprho.com]
- 14. agilent.com [agilent.com]
- 15. youtube.com [youtube.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Deferasirox Ethyl Ester
Welcome to our dedicated technical support guide for navigating the complexities of matrix effects in the LC-MS/MS analysis of Deferasirox ethyl ester. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights in a direct question-and-answer format. Our goal is to not only provide solutions but also to explain the scientific rationale behind them, empowering you to build robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a concern in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, often unseen, components in the sample matrix.[1] In the context of LC-MS/MS, this interference occurs in the ion source and can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal).[2] For this compound, a hydrophobic molecule, matrix effects can arise from various endogenous components in biological samples like plasma or serum, such as phospholipids, salts, and proteins.[3] These effects are a major concern because they can severely compromise the accuracy, precision, and sensitivity of your quantitative analysis, leading to unreliable pharmacokinetic and toxicokinetic data.[1][4]
Q2: I'm observing inconsistent and lower-than-expected signal for this compound. How can I confirm if matrix effects are the culprit?
A2: The most definitive way to diagnose matrix effects is through systematic evaluation. Two widely accepted experimental approaches are the post-column infusion method for a qualitative assessment and the post-extraction addition method for a quantitative measurement.[1][3][5]
-
Post-Column Infusion: This technique helps to identify the regions in your chromatogram where ion suppression or enhancement occurs.[5][6]
-
Post-Extraction Addition: This method quantifies the extent of the matrix effect by comparing the analyte's response in a clean solvent to its response in a sample matrix extract.[3][7]
A significant difference in signal between the two demonstrates the presence of matrix effects.
In-Depth Troubleshooting Guides
Part 1: Identifying and Quantifying Matrix Effects
Q3: Can you provide a step-by-step protocol for the post-column infusion experiment?
A3: Certainly. The post-column infusion experiment provides a visual representation of where matrix effects occur during your chromatographic run.
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., mid-range of your calibration curve).
-
Set up the infusion: Using a syringe pump and a T-connector, continuously infuse the standard solution into the mobile phase stream between the analytical column and the mass spectrometer inlet.
-
Equilibrate the system: Allow the infused signal of this compound to stabilize, which will appear as a constant flat baseline on your mass spectrometer.
-
Inject a blank matrix extract: Prepare a blank sample (e.g., plasma from an untreated subject) using your standard sample preparation procedure. Inject this extract onto the LC-MS/MS system.
-
Analyze the chromatogram: Monitor the signal of the infused this compound. Any deviation from the stable baseline indicates a matrix effect. A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement. The retention time of these deviations points to the elution of interfering matrix components.
Below is a conceptual workflow for this process:
Caption: Workflow for Post-Column Infusion Experiment.
Q4: How do I perform the post-extraction addition method, and how do I interpret the results?
A4: The post-extraction addition method is the "gold standard" for quantifying matrix effects and is a requirement by regulatory agencies like the FDA and EMA for bioanalytical method validation.[3]
Experimental Protocol: Post-Extraction Addition and Matrix Factor Calculation
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at low and high concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step (e.g., after evaporation and before reconstitution), spike this compound into the dried extract at the same low and high concentrations as Set A. Then, add the reconstitution solvent.
-
Set C (Pre-Spiked Matrix): Spike this compound into the same six lots of blank matrix before extraction at the same low and high concentrations. Process these samples through your entire sample preparation procedure. (This set is used to determine recovery and overall process efficiency).
-
-
Analyze all samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
The Matrix Factor is a quantitative measure of the matrix effect. It is calculated as follows:
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
According to regulatory guidelines, the coefficient of variation (%CV) of the matrix factor across the different lots of the biological matrix should be ≤15%.[8]
Part 2: Strategies for Mitigating Matrix Effects
Q5: My results confirm significant ion suppression. What are my options to reduce or eliminate these matrix effects, starting with sample preparation?
A5: Improving your sample preparation is often the most effective way to combat matrix effects. The goal is to selectively remove interfering endogenous components, particularly phospholipids, from your sample.[2]
Here's a breakdown of common techniques, from least to most effective in removing matrix components:
-
Protein Precipitation (PPT): This is a simple and fast method, but it is the least clean. It removes proteins but leaves behind many other matrix components like phospholipids.[9]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent, leaving more polar interferences in the aqueous phase.[9] For a relatively non-polar compound like this compound, LLE can be an effective strategy.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by utilizing specific chemical interactions between the analyte, the solid sorbent, and various wash and elution solvents. This allows for highly selective removal of interfering matrix components.[10]
Troubleshooting Workflow for Sample Preparation:
Caption: Decision tree for optimizing sample preparation.
Q6: Beyond sample preparation, how can I use chromatography to mitigate matrix effects?
A6: Chromatographic separation is your next line of defense. The goal is to separate the elution of this compound from any co-eluting matrix components that were not removed during sample preparation.
Strategies for Chromatographic Optimization:
-
Change the Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can alter the elution profile of interfering compounds relative to your analyte.
-
Modify the Mobile Phase:
-
Adjust Organic Content/Gradient Slope: A shallower gradient can improve the resolution between your analyte and closely eluting interferences.
-
Alter pH: Changing the pH of the aqueous portion of your mobile phase can shift the retention times of ionizable matrix components.
-
-
Employ a Diverter Valve: If your post-column infusion experiment shows that the majority of ion suppression occurs early in the chromatogram (e.g., during the void volume), a diverter valve can be programmed to send the initial, highly contaminated eluent to waste instead of the mass spectrometer.
Q7: I'm analyzing Deferasirox, the parent drug, and have encountered issues with metal ion chelation. Could this be a problem for this compound, and how should I address it?
A7: This is an excellent and critical question. Deferasirox is a known iron chelator, and its interaction with metal ions (like Fe³⁺ from the analytical system itself) can lead to the formation of complexes.[11] This complexation can cause a decrease in the free analyte concentration, leading to a lower-than-expected signal and poor reproducibility.[11]
While the esterification of the carboxylic acid group in this compound may reduce its chelating activity, the potential for interaction with metal ions should not be overlooked, especially if in-source hydrolysis to Deferasirox is possible.
Preventative Measure: Use of a Chelating Agent
A proven strategy for Deferasirox is the addition of a small amount of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA) , to the mobile phase.[11] EDTA will preferentially bind to any stray metal ions in the system, preventing them from complexing with your analyte. A typical starting concentration is around 0.04 mM EDTA in the aqueous portion of your mobile phase.[11] This is a highly recommended proactive measure when analyzing either Deferasirox or its ethyl ester.
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. Retrieved January 16, 2026, from [Link]
-
Xiong, Y., & Kang, L. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(12), 783–786. [Link]
-
Laha, M., Valbuena, S., & Grimalt, J. O. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry, 33(5), 896–900. [Link]
-
van der Zande, M., et al. (2024). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. [Link]
-
van der Zande, M., et al. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Utrecht University Research Portal. [Link]
-
University of Tartu. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. Retrieved January 16, 2026, from [Link]
-
Zhang, T., et al. (2023). Development of an Untargeted LC-MS Metabolomics Method with Postcolumn Infusion for Matrix Effect Monitoring in Plasma and Feces. Journal of Proteome Research, 22(1), 225–235. [Link]
-
JoVE. (2015). Method of Standard Addition to Minimize Matrix Effect. Journal of Visualized Experiments. [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved January 16, 2026, from [Link]
-
Reddy, G. S., et al. (2012). Identification, characterization and quantification of a new impurity in deferasirox active pharmaceutical ingredient by LC-ESI-QT/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 62, 114–123. [Link]
-
ResearchGate. (2012). Identification, characterization and quantification of a new impurity in deferasirox active pharmaceutical ingredient by LC-ESI-QT/MS/MS. Retrieved January 16, 2026, from [Link]
-
Li, T., et al. (2018). A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application. Journal of Chromatography B, 1072, 290-295. [Link]
-
Castillo, L., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. ACS Omega, 8(49), 46839–46849. [Link]
-
Chauzit, E., et al. (2010). A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application. Therapeutic Drug Monitoring, 32(4), 476–481. [Link]
-
European Journal of Biomedical and Pharmaceutical Sciences. (2020). Matrix Effect in Bio-Analytical Method: A Review. [Link]
-
Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(17), 2003–2018. [Link]
-
Malachová, A., et al. (2019). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Toxins, 11(11), 633. [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. The Clinical Biochemist. Reviews, 26(2), 29–34. [Link]
-
Furey, A., et al. (2013). Ion suppression: a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104–122. [Link]
-
Ghosh, C., et al. (2011). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis by different Sample Extraction Techniques. Walsh Medical Media. [Link]
-
Lu, Z., et al. (2012). Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. Rapid Communications in Mass Spectrometry, 26(12), 1507–1514. [Link]
- Google Patents. (n.d.). Preparation method of deferasirox and intermediate compound of same.
-
Quick Company. (n.d.). Process For Preparation Of Pure Deferasirox. Retrieved January 16, 2026, from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
-
Pligoropoulou, H., et al. (2012). Hydrophilic interaction liquid chromatography/positive ion electrospray mass spectrometry for the quantification of deferasirox, an oral iron chelator, in human plasma. Journal of Chromatography B, 893-894, 114–120. [Link]
-
Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104–122. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield and purity of Deferasirox ethyl ester synthesis
Welcome to the Technical Support Center for the synthesis of Deferasirox Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthetic process with confidence.
Introduction to this compound Synthesis
This compound, chemically known as Ethyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate, is a key derivative of the iron chelator Deferasirox. While often identified as a process-related impurity in the synthesis of Deferasirox when ethanol is used as a solvent, it is also a target molecule for further research and development.[1] The primary synthetic route involves the condensation of 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one with ethyl 4-hydrazinobenzoate. Achieving high yield and purity can be challenging due to potential side reactions and purification hurdles. This guide will address these challenges systematically.
General Synthetic Scheme
The synthesis of this compound is typically achieved through the reaction of a benzoxazinone intermediate with an ethyl ester of a hydrazine derivative.
Caption: General reaction for this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis and purification of this compound.
Reaction & Yield Optimization
Question 1: My reaction yield is consistently low. What are the critical parameters to investigate?
Answer: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the purity of both 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one and ethyl 4-hydrazinobenzoate. Impurities in the starting materials can lead to side reactions and inhibit the desired transformation.
-
Reaction Temperature: The reaction is typically conducted at elevated temperatures, for instance, around 60-65°C in methanol or at the reflux temperature of ethanol.[1] Insufficient temperature can lead to a sluggish reaction and incomplete conversion. Conversely, excessively high temperatures may promote the formation of degradation products. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Insufficient reaction time will result in unreacted starting materials, while prolonged reaction times at high temperatures can lead to impurity formation.
-
Solvent Choice and Purity: While ethanol is a common solvent, its purity is crucial. The presence of water can lead to the hydrolysis of the ethyl ester product back to the carboxylic acid (Deferasirox), thereby reducing your yield.[1] Using absolute ethanol is recommended.[2] Other polar protic solvents can be explored, but their impact on solubility and reaction kinetics should be considered.
-
Stoichiometry of Reactants: A slight excess of ethyl 4-hydrazinobenzoate (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion. However, a large excess can complicate purification.
Question 2: How do I effectively monitor the reaction progress?
Answer: TLC is a rapid and effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of chloroform and methanol (e.g., 9:1 v/v), can be used to separate the starting materials from the product. The starting materials are generally more polar than the ethyl ester product. The reaction is considered complete when the limiting starting material spot is no longer visible on the TLC plate. For more quantitative analysis, HPLC is the preferred method.
Question 3: I am observing the formation of Deferasirox (the carboxylic acid) as a major byproduct. How can I prevent this?
Answer: The formation of Deferasirox is a clear indication of ester hydrolysis. This is a common issue, particularly if there is water in your reaction mixture.
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
Work-up Conditions: During the work-up, avoid prolonged exposure to aqueous acidic or basic conditions, which can catalyze hydrolysis. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to extraction and drying of the organic phase.
Purity & Purification Challenges
Question 4: My final product is off-white or yellowish. What is the cause, and how can I decolorize it?
Answer: Discoloration is often due to the presence of minor, highly colored impurities or degradation products.
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is to treat a solution of the crude product with activated carbon. Dissolve the crude this compound in a suitable solvent (e.g., a mixture of methanol and ethyl acetate), add a small amount of activated carbon, and heat the mixture gently for a short period (15-30 minutes).[3] The hot solution is then filtered through a pad of celite to remove the carbon, and the product is recovered by crystallization.
-
Recrystallization: Recrystallization from an appropriate solvent system is a powerful purification technique.
Question 5: What is the best solvent system for the recrystallization of this compound?
Answer: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a mixed solvent system is often effective.
-
Methanol/Water: Dissolve the crude product in a minimal amount of hot methanol. To the hot solution, add water dropwise until a slight turbidity persists. Then, add a few more drops of hot methanol to redissolve the precipitate and allow the solution to cool slowly.
-
Ethanol: Recrystallization from hot ethanol can also be effective.
-
Ethyl Acetate/Hexane: Dissolve the crude product in hot ethyl acetate and then add hexane as an anti-solvent to induce crystallization upon cooling.
It is recommended to test these solvent systems on a small scale to find the optimal conditions for your product.
Question 6: My HPLC analysis shows several impurity peaks. How can I identify and remove them?
Answer: Identifying impurities is key to eliminating them.
-
Common Impurities: Besides unreacted starting materials and the hydrolyzed product (Deferasirox), other potential impurities can arise from side reactions. These may include isomers or products from the degradation of starting materials.
-
Purification Strategies:
-
Recrystallization: As discussed above, this is the first line of defense against most impurities.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from its impurities.
-
| Potential Impurity | Likely Cause | Recommended Action |
| Unreacted Starting Materials | Incomplete reaction | Increase reaction time/temperature; adjust stoichiometry. |
| Deferasirox (Carboxylic Acid) | Hydrolysis of the ester | Use anhydrous solvents; minimize exposure to water during work-up. |
| Colored Impurities | Degradation products | Treat with activated carbon; recrystallize. |
| Isomeric Byproducts | Impurities in starting materials | Use highly pure starting materials. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a reaction flask equipped with a condenser and a magnetic stirrer, add 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one (1 equivalent).
-
Add ethyl 4-hydrazinobenzoate (1.1 equivalents).
-
Add absolute ethanol as the solvent (approximately 10-15 mL per gram of the benzoxazinone).
-
Heat the reaction mixture to reflux (approximately 78-80°C) with stirring.
-
Monitor the reaction progress by TLC every hour. The reaction is typically complete within 3-5 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.
-
Filter the solid product, wash with water, and then a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to a clean flask.
-
Add a minimal amount of a suitable solvent (e.g., methanol or a methanol/ethyl acetate mixture) and heat to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated carbon and continue to heat at reflux for 15-20 minutes.
-
Filter the hot solution through a pre-warmed funnel containing a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
For further precipitation, the flask can be placed in an ice bath.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Process Flow and Troubleshooting Logic
The following diagram illustrates the workflow for the synthesis and purification of this compound, including key decision points for troubleshooting.
Caption: Troubleshooting workflow for this compound synthesis.
References
Sources
Preventing the degradation of Deferasirox ethyl ester during sample preparation
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with Deferasirox and its related compounds. Specifically, we will address a critical challenge in the accurate quantification of Deferasirox ethyl ester: preventing its degradation during sample preparation. As a known impurity and a potential prodrug, ensuring the integrity of the ethyl ester is paramount for accurate impurity profiling, stability testing, and pharmacokinetic studies.
This document provides in-depth, field-proven insights and troubleshooting strategies to maintain the stability of this compound throughout your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the ethyl ester form of Deferasirox, a well-established oral iron chelator. It is recognized as a process-related impurity in the synthesis of Deferasirox and is listed as such by major pharmacopeias.[1][2] The primary concern regarding its stability stems from the ester functional group, which is highly susceptible to hydrolysis—the chemical breakdown of the molecule by water. This degradation pathway converts this compound back into its parent carboxylic acid, Deferasirox.[3]
If this hydrolysis occurs ex vivo (during sample collection, storage, or preparation), it leads to an underestimation of the actual amount of the ethyl ester impurity and a corresponding overestimation of the parent drug, Deferasirox.[4] This can have significant implications for regulatory compliance, product quality assessment, and the interpretation of bioanalytical data.[5]
Q2: What are the primary factors that cause the degradation of this compound?
The degradation of this compound is primarily driven by hydrolysis, which can be catalyzed by several factors commonly encountered in a laboratory setting:
-
pH: The rate of ester hydrolysis is significantly influenced by pH. Both acidic and basic conditions can accelerate the degradation process. Basic conditions, in particular, promote saponification, an often irreversible hydrolysis of the ester.
-
Aqueous Environments: The presence of water is a prerequisite for hydrolysis. Sample preparation steps that involve aqueous solutions, such as dissolution in aqueous-organic mixtures or liquid-liquid extractions with aqueous phases, create an environment conducive to degradation.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Processing samples at elevated temperatures or storing them improperly can lead to significant degradation over time.
-
Enzymatic Activity (in biological samples): When working with biological matrices such as plasma or blood, endogenous esterase enzymes can rapidly cleave the ester bond.[4][6] This is a major challenge in bioanalytical studies and requires specific inhibitory measures.[7]
Q3: I am observing a higher-than-expected peak for Deferasirox in my sample, which should primarily contain the ethyl ester. Could this be due to degradation?
Yes, this is a classic sign of in-vitro hydrolysis. If your analytical method has sufficient resolution to separate Deferasirox from its ethyl ester, an unexpectedly large Deferasirox peak strongly suggests that the ester has degraded during your sample preparation or analysis. To confirm this, you should:
-
Review your sample preparation workflow: Identify any steps involving water, extreme pH, or high temperatures.
-
Prepare a fresh sample: Use a protocol designed to minimize hydrolysis (see the detailed protocol below) and analyze it immediately.
-
Compare the chromatograms: A significant reduction in the Deferasirox peak and a corresponding increase in the ethyl ester peak in the freshly prepared sample would confirm that degradation was occurring in your original workflow.
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Potential Root Cause | Recommended Solution & Rationale |
| Low recovery of this compound | Hydrolysis during sample preparation. The ester is converting to Deferasirox, leading to a loss of the target analyte. | 1. Minimize contact with water: Use anhydrous aprotic solvents like acetonitrile or DMSO for initial dissolution.[8] If an aqueous phase is necessary, ensure it is buffered to a neutral or slightly acidic pH (pH 4-6) and keep contact time to a minimum. 2. Control Temperature: Perform all sample preparation steps on ice or at refrigerated temperatures (2-8°C) to slow down the hydrolysis rate.[6] |
| High variability in replicate injections | Ongoing degradation in the autosampler. If the prepared samples are left in the autosampler for an extended period, hydrolysis can continue, leading to inconsistent results over the course of an analytical run. | 1. Use a cooled autosampler: Set the autosampler temperature to 4°C. 2. Limit sample residence time: Sequence your analysis to run samples as soon as possible after preparation. For long runs, consider preparing samples in smaller batches. |
| Appearance of a Deferasirox peak in a pure standard of the ethyl ester | Degradation of the standard solution. The solvent used to prepare the stock or working standard may be promoting hydrolysis. | 1. Use anhydrous aprotic solvents: Prepare stock solutions in anhydrous DMSO or acetonitrile. 2. Store solutions properly: Store stock solutions at or below -20°C in tightly sealed vials to prevent moisture absorption. Prepare fresh working solutions daily.[8] |
| Complete loss of ethyl ester in plasma/blood samples | Rapid enzymatic hydrolysis by esterases. Biological matrices contain high levels of esterases that can completely degrade the ester within minutes of sample collection.[4][6] | 1. Use esterase inhibitors: Collect blood samples directly into tubes containing an esterase inhibitor like sodium fluoride (NaF).[6][7] 2. Immediate processing at low temperature: Process the samples immediately upon collection. This includes centrifuging at a low temperature to separate plasma and then freezing the plasma at -70°C or lower. 3. Acidify the sample: Lowering the pH of the plasma sample can help to inactivate esterases.[7] |
Core Principles for Preventing Hydrolysis
The key to preserving this compound is to control the factors that drive its primary degradation pathway: hydrolysis. The following diagram illustrates this process.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. CN114994205A - Method for detecting related impurities in deferasirox granules - Google Patents [patents.google.com]
- 3. veeprho.com [veeprho.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Complying with requirements relating to impurities in prescription medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. allmpus.com [allmpus.com]
Resolving Co-elution of Deferasirox Ethyl Ester with Related Impurities
Welcome to the technical support center for Deferasirox analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the chromatographic separation of Deferasirox and its related substances. Specifically, we will address the common and often difficult issue of co-elution involving this compound and other process-related impurities or degradation products.
This document provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a problematic impurity?
A1: this compound is a process-related impurity that is structurally very similar to the active pharmaceutical ingredient (API), Deferasirox.[1][2] Its non-polar nature, due to the ethyl group masking the carboxylic acid, causes it to have a retention time that is often very close to other non-polar impurities in typical reversed-phase HPLC methods, leading to co-elution.[3] Accurate quantification of this and other impurities is critical for ensuring the safety and efficacy of the drug product, as mandated by regulatory authorities like the FDA and EMA.[4]
Q2: My current C18 method shows a peak shoulder on my ethyl ester peak. How can I confirm co-elution?
A2: A peak shoulder is a strong indicator of co-elution.[5] The most effective way to confirm this is by using a peak purity analysis tool with a photodiode array (PDA) or diode array detector (DAD).[5] This detector scans across the entire peak, collecting multiple UV spectra. If the spectra are not homogenous from the upslope to the downslope of the peak, it indicates the presence of more than one compound.[5] If a mass spectrometer (MS) is available, analyzing the mass spectra across the peak can also definitively identify different co-eluting species.
Q3: What is the quickest way to try and resolve the co-eluting peaks?
A3: The most powerful and often quickest parameter to adjust for resolving co-eluting peaks is the mobile phase composition.[6] You can try changing the organic modifier (e.g., switching from acetonitrile to methanol) or, more impactfully, adjusting the pH of the aqueous portion of the mobile phase.[7][8] These changes alter the selectivity (α) of the separation, which is the key to resolving chemically similar compounds.[5]
In-Depth Troubleshooting Guide
Understanding the Chemistry of the Separation Challenge
Deferasirox is an acidic molecule with multiple ionizable functional groups (phenols and a carboxylic acid).[9] Its retention in reversed-phase HPLC is highly dependent on the pH of the mobile phase.[7][10] The ethyl ester impurity, lacking the ionizable carboxylic acid, behaves more neutrally and its retention is primarily governed by its hydrophobicity. Co-elution often occurs with other synthesis by-products or degradation products that have similar hydrophobicity.[4] The key to separation is to manipulate the chromatographic system to exploit the subtle differences in chemical properties between the ethyl ester and the co-eluting species.
The relationship between the key compounds is visualized below.
Caption: Chemical relationships and co-elution risk.
Systematic Troubleshooting Workflow
When facing co-elution, a systematic approach is more effective than random changes. The following workflow provides a logical path from problem identification to resolution.
Caption: A systematic workflow for troubleshooting co-elution.
Experimental Protocols & Methodologies
Protocol 1: Mobile Phase Optimization - The First Line of Attack
Changing the mobile phase is the most powerful tool for altering selectivity (α).[6][8]
Objective: To resolve this compound from a co-eluting impurity by manipulating mobile phase pH and organic modifier.
1. Rationale (Causality): Deferasirox and many of its impurities are ionizable.[9] Altering the mobile phase pH changes the ionization state of these molecules.[10][11] An acidic impurity will become less retained as pH increases (more ionized), while a basic impurity will become more retained.[7] Since the ethyl ester is not ionizable at the carboxylic acid position, its retention will be less affected by pH, creating differential shifts in retention time and improving resolution. Switching between acetonitrile (ACN) and methanol (MeOH) as the organic modifier alters solvent properties and can change elution order by affecting dipole-dipole and hydrogen bonding interactions.[12]
2. Step-by-Step Methodology:
-
Baseline: Establish your current method as the baseline (e.g., C18 column, ACN:Water with 0.1% Formic Acid).
-
pH Adjustment:
-
Prepare a series of aqueous mobile phases (Mobile Phase A) with different pH values. A good range to explore for acidic compounds like Deferasirox is pH 2.5 to pH 4.5. Use appropriate buffers (e.g., phosphate or formate) to ensure pH stability.
-
Important: Ensure your column is stable at the chosen pH. Standard silica-based C18 columns can degrade at high pH.[13]
-
Inject your sample using each mobile phase condition and observe the change in selectivity and resolution between the critical pair.
-
-
Organic Modifier Exchange:
-
If pH adjustment is insufficient, switch the organic modifier (Mobile Phase B). Replace acetonitrile with methanol.
-
You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile in reversed-phase chromatography.[12] A gradient of 10-90% ACN might correspond to a 20-100% MeOH gradient to achieve similar retention.
-
Run the analysis and compare the chromatogram to the ACN method. Look for changes in peak elution order.
-
3. Data Interpretation:
| Parameter Change | Expected Effect on Resolution (Rs) | Rationale |
| Increase Mobile Phase pH | Variable (Potentially ↑) | Differentially shifts retention of ionizable impurities vs. the neutral ethyl ester.[7] |
| Switch ACN to MeOH | Variable (Potentially ↑) | Alters selectivity through different intermolecular interactions (dipole, H-bonding).[12] |
| Decrease % Organic | Increase (Slightly) | Increases retention (k') for all components, providing more time for separation, but does not change selectivity (α).[5][14] |
Protocol 2: Stationary Phase Selectivity - Changing the Chemistry
If mobile phase optimization fails, the stationary phase chemistry is the next logical step.[6]
Objective: To achieve separation by introducing alternative interaction mechanisms beyond simple hydrophobicity.
1. Rationale (Causality): A standard C18 column separates primarily based on hydrophobicity. If the ethyl ester and an impurity have very similar hydrophobicity, a C18 column may never resolve them. By choosing a different stationary phase, we can introduce new separation mechanisms. A Phenyl-Hexyl phase, for example, offers pi-pi interactions with the aromatic rings present in Deferasirox and its impurities. These interactions can provide a unique selectivity that a C18 phase lacks.
2. Step-by-Step Methodology:
-
Select an Alternative Column: Based on the structure of Deferasirox (multiple aromatic rings), a Phenyl-Hexyl or a Biphenyl column is a logical first choice. An embedded polar group (PEG) column could also be considered to alter selectivity for polar analytes.
-
Method Transfer:
-
Start with the most promising mobile phase conditions from Protocol 1.
-
Install the new column and equilibrate thoroughly.
-
Inject the sample.
-
-
Re-optimization: You will likely need to re-optimize the gradient and possibly the mobile phase pH for the new column chemistry. The goal is to fine-tune the conditions to maximize the unique selectivity of the new stationary phase.
3. Data Interpretation:
| Stationary Phase | Primary Interaction | Ideal for Separating... |
| C18 | Hydrophobic | Compounds with differences in hydrophobicity. |
| Phenyl-Hexyl | Hydrophobic, Pi-Pi | Aromatic or unsaturated compounds with subtle structural differences. |
| Embedded Polar Group | Hydrophobic, H-Bonding | Compounds with polar functional groups, can alter selectivity. |
| C8 | Hydrophobic (Less) | Less retentive than C18, may reduce run times but offers similar selectivity. |
Protocol 3: Temperature and Flow Rate Optimization
These parameters are typically used for fine-tuning a separation once partial resolution has been achieved.
Objective: To improve peak shape and resolution by optimizing column temperature and mobile phase flow rate.
1. Rationale (Causality): Increasing column temperature decreases the viscosity of the mobile phase, which improves mass transfer and often leads to sharper, more efficient peaks (higher N).[15][16] It can also subtly change selectivity. Lowering the flow rate increases the time the analytes spend interacting with the stationary phase, which can improve the resolution of difficult-to-separate peaks, though it will increase the analysis time.[16]
2. Step-by-Step Methodology:
-
Temperature Optimization:
-
Using the best column/mobile phase combination found so far, set the column temperature to 30°C and run the analysis.
-
Increase the temperature in increments (e.g., to 35°C, 40°C, 45°C) and analyze the sample at each step.
-
Monitor the resolution (Rs) and peak tailing. Note that retention times will decrease as temperature increases.[15]
-
-
Flow Rate Adjustment:
-
Once an optimal temperature is set, you can evaluate the flow rate.
-
If peaks are very close, try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This will increase run time but may provide the necessary boost in resolution.[16]
-
References
-
SynThink Research Chemicals. Deferasirox EP Impurities & USP Related Compounds. [Link]
-
Advanced Materials Technology. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]
-
Veeprho. Deferasirox Impurities and Related Compound. [Link]
-
Welch Materials, Inc. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
SynZeal. Deferasirox EP Impurity E. [Link]
-
Crawford Scientific. The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]
-
Gilson. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]
-
Semantic Scholar. DEVELOPMENT AND VALIDATION OF DEFERASIROX-RELATED SUBSTANCE METHOD IN SOLID DOSAGE FORMS USING HPLC. [Link]
-
Journal of Drug Delivery and Therapeutics. method development and validation for determination of impurities in deferasirox by rp-hplc technique. [Link]
-
European Medicines Agency. Assessment report - Deferasirox Accord. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Novel RP-HPLC Method Development And Validation Of Deferasirox And Deferiprone In Bulk And Dosage Forms. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Development and Validation of Stability Indicating High Performance Thin Layer Chromatography Method for Estimation of Deferasirox. [Link]
-
Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
-
ResearchGate. (PDF) DEVELOPMENT AND VALIDATION OF DEFERASIROX-RELATED SUBSTANCE METHOD IN SOLID DOSAGE FORMS USING HPLC. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Deferasirox. [Link]
-
Scientific Research Publishing. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Deferasirox EP Impurity E | 201530-79-2 | SynZeal [synzeal.com]
- 3. CN114994205A - Method for detecting related impurities in deferasirox granules - Google Patents [patents.google.com]
- 4. veeprho.com [veeprho.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. moravek.com [moravek.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Enhanced Sensitivity in Deferasirox Ethyl Ester Detection
Introduction:
Welcome to the technical support center for the bioanalysis of Deferasirox Ethyl Ester. Deferasirox is a critical oral iron chelator, and its ethyl ester is a key related substance and potential metabolite.[1][2][3] Accurate and sensitive quantification of this ester is paramount for pharmaceutical quality control, impurity profiling, and pharmacokinetic studies. However, achieving low limits of detection (LOD) and quantification (LOQ) can be challenging due to its physicochemical properties and the complexity of biological matrices.[4][5]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you refine your analytical methods and enhance detection sensitivity. All recommendations are grounded in established scientific principles and regulatory expectations, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8]
Troubleshooting Guide: Common Sensitivity Issues
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: I'm experiencing a low signal-to-noise ratio (S/N) for my this compound peak. What are the most common causes and how can I fix it?
A low S/N is a fundamental sensitivity issue that can stem from either a diminished analyte signal or elevated background noise.[9][10][11] The key is to systematically investigate and isolate the source of the problem.
Causality & Solution Workflow:
-
Mass Spectrometer Performance: Before altering the chromatography, verify the health of the mass spectrometer. A dirty ion source or incorrect tuning parameters are frequent culprits.[12][13][14]
-
Action: Perform a system suitability test (SST) by directly infusing a known concentration of this compound standard into the mass spectrometer.[14] If the signal is still low, the issue is likely with the MS itself.
-
Protocol: Clean the ion source, capillary, and ion transfer optics according to the manufacturer's guidelines. Re-tune and calibrate the instrument.[12][15]
-
-
Ionization Suppression (Matrix Effects): This is arguably the most common cause of low sensitivity in bioanalysis.[4][16][17] Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids from plasma) compete with the analyte for ionization, suppressing its signal.[4][17]
-
Action: Improve your sample preparation to remove these interferences. A simple protein precipitation (PPT) is often insufficient.[18]
-
Protocol: Implement a Solid-Phase Extraction (SPE) protocol. For an acidic compound like Deferasirox and its ester, a polymeric reversed-phase sorbent is highly effective at removing phospholipids and other interferences.[19][20] Refer to Protocol A: Solid-Phase Extraction for Plasma Samples .
-
-
Mobile Phase Composition: The mobile phase directly influences ionization efficiency.[9] Additives, pH, and solvent purity are critical.
-
Action: Ensure you are using high-purity, LC-MS grade solvents and additives.[9][13][15] Formic acid from plastic containers can introduce contaminants like polyethylene glycol (PEG) that cause ion suppression; always use glass bottles.[21] Also, prepare mobile phases fresh daily, as additives like formic acid can degrade in methanol.[21]
-
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for low S/N ratio.
Q2: My chromatographic peak for this compound is broad or tailing, which is hurting my sensitivity and integration precision. What should I do?
Poor peak shape dilutes the analyte signal over a wider volume, reducing peak height and, consequently, the S/N ratio. This is often a chromatographic or sample-related issue.
Causality & Solution Workflow:
-
Column Contamination/Degradation: With every injection, residual matrix components can accumulate on the column, especially at the head.[14] This degrades the stationary phase and leads to poor peak shape.
-
Action: First, try flushing the column with a strong solvent series (e.g., reverse order of polarity). If this doesn't work, replace the guard column. If the problem persists, the analytical column itself likely needs replacement.[13] A dedicated column for each assay is highly recommended to avoid memory effects.[21]
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the analyte band will spread before it properly focuses on the column head, causing broad peaks.
-
Action: Reconstitute your final sample extract in a solvent that is as weak as or weaker than the starting mobile phase composition.[13]
-
-
Secondary Interactions: Deferasirox and its ester have acidic phenolic groups that can interact with active sites on the silica-based stationary phase, causing peak tailing.
-
Action: Ensure your mobile phase is adequately acidified. Using 0.1% formic acid is standard, but check that the pH is low enough to keep the analytes in their neutral form. Also, consider using a column with advanced end-capping technology to minimize these secondary interactions.
-
Q3: I suspect my method is suffering from ion suppression, but how can I definitively prove and quantify it?
Quantifying matrix effects is a required component of bioanalytical method validation according to regulatory guidelines.[4][7]
Causality & Solution Workflow:
The standard method is the Post-Extraction Spike Analysis . This experiment differentiates signal loss due to matrix effects from loss during the extraction process (recovery).
-
Procedure:
-
Prepare three sets of samples:
-
Set A: Analyte spiked in clean mobile phase/solvent.
-
Set B: Blank matrix (e.g., plasma) is extracted first, and then the analyte is spiked into the final, clean extract.
-
Set C: Analyte is spiked into the matrix before extraction (this is your standard QC sample).
-
-
Analyze all three sets.
-
Calculate the matrix effect and recovery using the peak areas:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
-
Interpretation: A Matrix Effect value significantly different from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.[22] This confirms that your sample cleanup needs to be improved.[22]
Frequently Asked Questions (FAQs)
-
What is a typical LC-MS/MS transition for this compound?
-
While this must be optimized empirically on your instrument, a common transition for the parent compound Deferasirox (m/z 374.2) involves a fragment at m/z 108.1 in positive ion mode.[23] For the ethyl ester (molecular weight 401.4), you would start by optimizing the precursor ion [M+H]+ at m/z 402.4 and then perform a product ion scan to find stable, sensitive fragments.
-
-
Is a C18 column the best choice?
-
A C18 column is a robust and common starting point for the reversed-phase separation of Deferasirox and its related compounds.[24] Methods have been successfully developed using columns like Develosil ODS HG-5 and Hypersil BDS.[25] The key is to ensure compatibility with your mobile phase and to use a high-quality, reproducible column.
-
-
Can metal ions in the sample interfere with the analysis?
-
Yes. Deferasirox is a strong iron chelator. One study found that the presence of ferric ions can lead to the formation of complexes, causing a lower-than-expected detected concentration.[23][26] The authors successfully mitigated this by adding a small amount of EDTA (a stronger chelating agent) to the mobile phase to competitively inhibit the formation of the Deferasirox-iron complex.[23][26]
-
Detailed Experimental Protocols
Protocol A: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general template for extracting acidic drugs like this compound from plasma using a polymeric reversed-phase SPE cartridge.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 200 µL of 2% formic acid in water.
-
Vortex for 30 seconds. This step precipitates some proteins and ensures the analyte is in a neutral state for optimal retention on the reversed-phase sorbent.[19]
-
-
SPE Cartridge Conditioning: (Example: 30 mg/1 mL polymeric cartridge)
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry after this step.[27]
-
-
Sample Loading:
-
Load the entire 400 µL of the pre-treated sample onto the cartridge.
-
Load at a slow, consistent flow rate (e.g., 1 mL/min) to ensure proper binding.
-
-
Wash Step:
-
Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences without eluting the analyte.[27]
-
Dry the cartridge under vacuum for 1-2 minutes to remove residual water.
-
-
Elution:
-
Elute the analyte with 2 x 500 µL aliquots of methanol or acetonitrile into a clean collection tube. Using two smaller aliquots is often more effective than one large volume.[28]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). This ensures peak shape is not compromised.[13]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on S/N Ratio
| Sample Prep Method | Analyte Recovery (%) | Matrix Effect (%) | Resulting S/N Ratio |
| Protein Precipitation | 95 ± 5% | 45 ± 8% (Suppression) | 35:1 |
| Liquid-Liquid Extraction | 80 ± 7% | 75 ± 6% (Suppression) | 90:1 |
| Solid-Phase Extraction | 92 ± 4% | 98 ± 5% (Minimal) | 250:1 |
Data are representative and illustrate the typical impact of each technique.
Workflow Visualization
Caption: General bioanalytical workflow for this compound.
References
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). LCGC North America. [Link]
-
Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (n.d.). Chromatography Online. [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). BioProcess International. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone. [Link]
-
What Factors Affect the Sensitivity of a Mass Spectrometer. (n.d.). MtoZ Biolabs. [Link]
-
Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers. (2022). PubMed Central. [Link]
-
Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. (2024). PubMed. [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022). Federal Register. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION. (2019). FDA. [Link]
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025). Biotech Spain. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). AAPS. [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015). American Association for Clinical Chemistry. [Link]
-
Unexpected drop in sensitivity or low sensitivity for particular analytes. (n.d.). Waters. [Link]
-
Development and Validation of Stability Indicating High Performance Thin Layer Chromatography Method for Estimation of Deferasirox. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
-
LC Determination of Deferasirox in Pharmaceutical Formulation. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Deferasirox EP Impurity E. (n.d.). SynZeal. [Link]
-
14 Best Practices for LCMS Troubleshooting. (2025). ZefSci. [Link]
-
Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent Technologies. [Link]
-
Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. [Link]
-
A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application. (2018). ResearchGate. [Link]
-
METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF IMPURITIES IN DEFERASIROX BY RP-HPLC TECHNIQUE. (2012). Journal of Drug Delivery and Therapeutics. [Link]
-
Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV. (n.d.). Karpova. [Link]
- Method for detecting related impurities in deferasirox granules. (n.d.).
-
A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application. (2018). PubMed. [Link]
-
A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application. (n.d.). PubMed. [Link]
-
Identification, characterization and quantification of a new impurity in deferasirox active pharmaceutical ingredient by LC-ESI-QT/MS/MS. (2012). PubMed. [Link]
-
Synthesis and Characterization of Related Substances of Deferasirox, an Iron (Fe3+) Chelating Agent. (2012). Taylor & Francis Online. [Link]
-
Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent Technologies. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). National Institutes of Health. [Link]
-
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). YouTube. [Link]
Sources
- 1. Deferasirox EP Impurity E | 201530-79-2 | SynZeal [synzeal.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. eijppr.com [eijppr.com]
- 5. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 8. fda.gov [fda.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. organomation.com [organomation.com]
- 11. Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Factors Affect the Sensitivity of a Mass Spectrometer | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 14. myadlm.org [myadlm.org]
- 15. zefsci.com [zefsci.com]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. droracle.ai [droracle.ai]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. agilent.com [agilent.com]
- 20. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. support.waters.com [support.waters.com]
- 22. bataviabiosciences.com [bataviabiosciences.com]
- 23. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ijpras.com [ijpras.com]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
- 28. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Strategies to minimize the formation of Deferasirox ethyl ester during synthesis
Technical Support Center: Deferasirox Synthesis
A-Z Guide for Minimizing Deferasirox Ethyl Ester Formation
Welcome to the Technical Support Center for Deferasirox synthesis. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of the this compound impurity. Our goal is to equip you with the scientific rationale and practical steps to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a critical impurity?
This compound is a process-related impurity formed during the synthesis of Deferasirox.[1][2] It is structurally similar to the active pharmaceutical ingredient (API), with the carboxylic acid group on the benzoic acid moiety esterified with ethanol. The presence of this and other impurities can impact the safety, efficacy, and quality of the final drug product.[3][4] Regulatory bodies like the FDA and EMA have stringent limits on impurity levels in APIs to ensure patient safety.[4] Therefore, controlling the formation of this compound is a critical aspect of the manufacturing process.
Q2: What is the primary cause of this compound formation during synthesis?
The formation of this compound is primarily attributed to two main sources:
-
Esterification of the Final Product: When ethanol is used as a solvent in the final step of the synthesis—the condensation of 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-one with 4-hydrazinobenzoic acid—the carboxylic acid group of Deferasirox can undergo esterification, especially under reflux conditions.[5]
-
Reaction with an Impurity in the Starting Material: The starting material, 4-hydrazinobenzoic acid, may contain Ethyl 4-hydrazinobenzoate as a contaminant. This impurity can react with the benzoxazinone intermediate to directly form this compound.[7]
Troubleshooting Guide: High Levels of this compound Detected
Issue: HPLC analysis of the crude or final Deferasirox product shows a peak corresponding to this compound exceeding the acceptable limit (e.g., >0.15%).
This is a common challenge in Deferasirox synthesis. The following sections provide a systematic approach to diagnose and resolve this issue.
Step 1: Verify the Source of the Impurity
Causality: Before optimizing the reaction conditions, it is crucial to determine whether the impurity is being generated in situ via esterification or is arising from a contaminated starting material.
Protocol for Source Identification:
-
Analyze Starting Materials: Obtain a sample of the 4-hydrazinobenzoic acid lot used in the problematic batch.
-
Develop/Utilize an Appropriate HPLC Method: Use a validated HPLC method capable of separating 4-hydrazinobenzoic acid, Ethyl 4-hydrazinobenzoate, Deferasirox, and this compound.[6][8][9]
-
Quantify Ethyl 4-hydrazinobenzoate: Analyze the 4-hydrazinobenzoic acid sample to quantify the level of the corresponding ethyl ester impurity.
-
Correlate with Final Impurity Level: Compare the molar percentage of Ethyl 4-hydrazinobenzoate in the starting material to the molar percentage of this compound in the final product. A strong correlation suggests the starting material is the primary source.
Step 2: Mitigation Strategies
Based on the findings from Step 1, implement the appropriate mitigation strategy.
If the 4-hydrazinobenzoic acid is contaminated, the most effective solution is to purify the starting material or source a higher-purity grade.
Protocol for Purification of 4-hydrazinobenzoic acid:
-
Recrystallization:
-
Dissolve the crude 4-hydrazinobenzoic acid in a suitable hot solvent (e.g., a mixture of ethanol and water).
-
Allow the solution to cool slowly to promote crystallization of the pure acid, leaving the more soluble ethyl ester in the mother liquor.
-
Filter the crystals and wash with a cold solvent.
-
Dry the purified material under vacuum.
-
Re-analyze by HPLC to confirm the reduction of the ethyl ester impurity.
-
If the starting material is pure, the formation of the ethyl ester is occurring during the synthesis. The following parameters should be optimized to minimize this side reaction.
1. Solvent Selection:
-
Rationale: The presence of ethanol is the direct cause of ethyl ester formation.[5] While it is a common solvent for this reaction, its replacement can eliminate the problem.
-
Recommendation:
-
Alternative Solvents: Explore the use of non-alcoholic polar, protic solvents or aprotic solvents.[5][10] Acetic acid or a mixture of an organic acid and an organic solvent has been reported.[5]
-
Solvent Mixtures: If ethanol must be used, consider using it in a mixture with other solvents to reduce its concentration.
-
Methanol as an Alternative: While methanol can also form an ester (Deferasirox methyl ester), the reaction kinetics and impurity profile may be different and potentially more favorable for purification.[1][7]
-
2. Reaction Temperature and Time:
-
Rationale: Esterification is an equilibrium reaction that is typically accelerated by heat. Prolonged reaction times at elevated temperatures increase the likelihood of side reactions.
-
Recommendation:
-
Temperature Optimization: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Instead of refluxing at 80-85°C, investigate if the reaction proceeds efficiently at a lower temperature (e.g., 65-75°C).[5][11]
-
Reaction Monitoring: Closely monitor the reaction progress using in-process controls (e.g., HPLC or TLC).[5] Stop the reaction as soon as the consumption of the limiting reagent is complete to avoid prolonged heating.
-
3. Catalyst and Additives:
-
Rationale: The reaction can be influenced by the presence of acidic or basic species. While weak acid catalysis is sometimes employed, strong acidic conditions can promote esterification.[5]
-
Recommendation:
-
Avoid Strong Acids: If an acid catalyst is used, ensure it is a weak acid. Avoid strong mineral acids which are known to catalyze esterification.
-
Dehydrating Agents: The use of a dehydrating agent, such as potassium hydrogen sulfate, can shift the equilibrium away from ester formation by removing water, which is a byproduct of the main reaction.[10]
-
Workflow for Minimizing this compound Formation
Caption: Workflow for troubleshooting and minimizing this compound impurity.
Step 3: Purification of the Final Product
If process optimization does not completely eliminate the impurity, a final purification step is necessary.
Protocol for Purification of Crude Deferasirox:
-
Recrystallization:
-
Dissolve the crude Deferasirox in a suitable solvent system at an elevated temperature. Mixtures such as Methanol:Ethyl acetate have been reported.[11]
-
Optionally, treat the solution with activated carbon to remove colored impurities.[11]
-
Induce crystallization by cooling the solution, adding an anti-solvent (like water), or a combination of both.[11]
-
Filter the purified Deferasirox, wash with a cold solvent, and dry under vacuum.
-
Analyze the final product by a validated HPLC method to confirm the impurity level is within the required specification.[12]
-
Table 1: Summary of Key Parameters and their Impact on Ethyl Ester Formation
| Parameter | Condition Leading to High Impurity | Recommended Action to Minimize Impurity | Scientific Rationale |
| Starting Material | High levels of Ethyl 4-hydrazinobenzoate in 4-hydrazinobenzoic acid. | Purify starting material via recrystallization or source high-purity grade. | Eliminates the direct precursor to the impurity.[7] |
| Solvent | Use of absolute ethanol, especially at reflux. | Replace ethanol with a non-alcoholic solvent (e.g., acetic acid) or use a solvent mixture. | Removes the esterifying agent from the reaction medium.[5] |
| Temperature | High reaction temperature (e.g., >80°C). | Reduce reaction temperature to the minimum required for an efficient reaction (e.g., 65-75°C). | Slows the rate of the esterification side reaction. |
| Reaction Time | Prolonged heating after reaction completion. | Monitor reaction closely with IPCs and stop heating once complete. | Minimizes the time the product is exposed to conditions that favor esterification. |
| Catalyst | Presence of strong acid catalysts. | Use weak acid catalysis or dehydrating agents. | Avoids catalysis of the esterification side reaction. |
Analytical Methodologies
A robust analytical method is essential for accurately detecting and quantifying the this compound impurity.
Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 column (e.g., 150 mm × 4.6 mm, 5µm).[6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0-3.5) and an organic solvent like acetonitrile.[6]
-
Detection: UV detection at a suitable wavelength, such as 245 nm or 248 nm.[6]
-
Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[8][13]
Deferasirox Synthesis and Impurity Formation Pathway
Caption: Reaction pathways for Deferasirox synthesis and ethyl ester impurity formation.
References
-
Process For Preparation Of Pure Deferasirox - Quick Company. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Related Substances of Deferasirox, an Iron (Fe3+) Chelating Agent: Synthetic Communications: Vol 42, No 21. (2012, January 12). Taylor & Francis Online. Retrieved from [Link]
-
Development And Validation Of Newer Analytical Methods For The Estimation Of Deferasirox In Bulk And In Tablet Dosage Form By Uv Spectroscopy And RP – HPLC. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
- Synthesis and Characterization of Related Substances of Deferasirox, an Iron (Fe3+) Chelating Agent. (2012).
-
Assessment report - Deferasirox Accord. (2019, November 14). European Medicines Agency. Retrieved from [Link]
- Development and Validation of Stability Indicating High Performance Thin Layer Chromatography Method for Estimation of Deferasirox. (2020). Research Journal of Pharmacy and Technology, 13(10), 4645-4650.
- LC Determination of Deferasirox in Pharmaceutical Formulation. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Method for detecting related impurities in deferasirox granules. (2022). Google Patents.
-
Deferasirox EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. Retrieved from [Link]
- Process for the preparation of deferasirox. (2012). Google Patents.
- Processes for the preparation of deferasirox, and deferasirox polymorphs. (2014). Google Patents.
- Substantially pure deferasirox and processes for the preparation thereof. (2009). Google Patents.
- Process for the preparation of Deferasirox. (2015). Google Patents.
-
What is the mechanism of Deferasirox? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Deferasirox. (n.d.). PubChem. Retrieved from [Link]
- Preparation method of deferasirox and intermediate compound of deferasirox. (2013). Google Patents.
-
Identification, characterization and quantification of a new impurity in deferasirox active pharmaceutical ingredient by LC-ESI-QT/MS/MS. (2012, April 7). PubMed. Retrieved from [Link]
- Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone. (2021). Molecules, 26(11), 3145.
-
Deferasirox Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Deferasirox Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. veeprho.com [veeprho.com]
- 5. Process For Preparation Of Pure Deferasirox [quickcompany.in]
- 6. sphinxsai.com [sphinxsai.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. CN114994205A - Method for detecting related impurities in deferasirox granules - Google Patents [patents.google.com]
- 10. WO2012069946A1 - Process for the preparation of deferasirox - Google Patents [patents.google.com]
- 11. US9018389B2 - Process for the preparation of Deferasirox - Google Patents [patents.google.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Identification, characterization and quantification of a new impurity in deferasirox active pharmaceutical ingredient by LC-ESI-QT/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for the storage and handling of Deferasirox ethyl ester standard
Technical Support Center: Deferasirox Ethyl Ester Standard
This guide provides best practices and in-depth technical support for the storage, handling, and use of this compound analytical standard. Designed for researchers, analytical scientists, and quality control professionals, this document synthesizes technical data with practical, field-proven insights to ensure experimental success and laboratory safety.
Section 1: Product Overview and Specifications
This compound is a critical reference material, primarily known as a process impurity and related compound of the active pharmaceutical ingredient (API) Deferasirox.[1][2] Accurate analytical profiling of Deferasirox requires a well-characterized standard for its ethyl ester impurity to ensure the safety, efficacy, and regulatory compliance of the final drug product.[1][3]
Handling this standard requires the same level of care as a highly potent compound, given its pharmacological association with an active API.[4][5] Adherence to the protocols outlined below is essential for both data integrity and operator safety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid ethyl ester | [6][7] |
| Synonym(s) | This compound; Deferasirox EP Impurity E | [7] |
| CAS Number | 201530-79-2 | [6] |
| Molecular Formula | C₂₃H₁₉N₃O₄ | [8] |
| Molecular Weight | 401.41 g/mol | [8] |
| Appearance | Crystalline solid (white to light yellow powder) | [9][10] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).[6] Practically insoluble in water.[9][10][11] |
Section 2: Storage, Stability, and Handling FAQs
This section addresses common questions regarding the proper care and handling of the this compound standard.
Q: What are the recommended long-term storage conditions for the standard? A: For long-term stability, the this compound standard should be stored in a tightly sealed container at 2-8°C .[3][6][8][12] It is crucial to protect the material from moisture and light. We recommend using amber glass vials stored within a refrigerator.
-
Causality: Refrigerated storage slows down potential degradation pathways.[2] A tightly sealed, amber container is a critical preventative measure against hydrolysis from atmospheric moisture and photolytic degradation, which are known risks for complex organic molecules.[2][13]
Q: How should I handle the vial when taking it out of the refrigerator? A: Before opening, always allow the container to equilibrate to ambient laboratory temperature for at least 30-60 minutes.
-
Causality: This step is essential to prevent atmospheric moisture from condensing on the cold powder.[13] Moisture ingress can compromise the purity of the standard by promoting hydrolysis, leading to inaccurate weighing and flawed analytical results.
Q: What is the first thing I should do upon receiving the standard? A: Upon receipt, immediately verify that the Certificate of Analysis (CoA) is present and that the product details match your order.[14] Log the batch number, receipt date, and assigned re-test or expiry date in your laboratory's reference standard management system. Store under the recommended conditions without delay.
Q: How do I correctly handle this standard during weighing and solution preparation? A: Deferasirox and its related compounds should be handled as pharmacologically active, potent substances.[4][5] All handling, especially of the solid powder, must be performed within appropriate engineering controls.
-
Engineering Controls: Use a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[15]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[16]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[17]
Section 3: Troubleshooting Solution Preparation
A primary challenge in working with this compound is its poor aqueous solubility, a common source of experimental error.[11]
Q: My standard won't dissolve in my aqueous mobile phase or buffer. What am I doing wrong? A: Nothing. This is an expected behavior. Deferasirox and its esters are classified as Biopharmaceutics Classification System (BCS) Class II compounds, characterized by high permeability but low solubility.[11] Direct dissolution in aqueous media will be unsuccessful. The correct procedure involves using a small amount of a compatible organic solvent first.
Q: What is the correct procedure for preparing an aqueous working solution? A: Follow this two-step process:
-
First, dissolve the accurately weighed standard in a minimal volume of 100% Dimethyl Sulfoxide (DMSO).[6]
-
Then, dilute this stock solution with your aqueous buffer or mobile phase to the final desired concentration.
For sparingly soluble compounds like this, it is recommended that the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution be kept to a minimum, ideally below 5%, to avoid precipitation.[14]
Q: How stable are the prepared solutions? A:
-
Organic Stock Solutions (in 100% DMSO or MeOH): These are relatively stable. When stored at 2-8°C and protected from light, they can often be used for several days to a week. However, stability should always be verified for your specific application.
-
Aqueous Working Solutions: These are prone to precipitation and hydrolysis. It is strongly recommended to prepare fresh aqueous solutions daily and not to store them for more than 24 hours. [18]
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
-
Accurately weigh 10 mg of this compound standard into a clean 10 mL amber volumetric flask.
-
Add approximately 5 mL of HPLC-grade DMSO.
-
Gently swirl or sonicate the flask for 5-10 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Once dissolved, add DMSO to the 10 mL mark.
-
Cap the flask and invert it 10-15 times to ensure homogeneity.
-
Transfer the solution to a properly labeled amber vial and store at 2-8°C.
Section 4: Advanced Troubleshooting Guide
Table 2: Common Experimental Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Low Peak Area in HPLC | 1. Incomplete dissolution of the standard.2. Precipitation of the standard in the aqueous working solution or autosampler vial.3. Degradation of the standard in solution. | 1. Ensure complete dissolution in the initial organic solvent (DMSO/MeOH) before any aqueous dilution.2. Prepare working solutions fresh daily.[18] Reduce the final concentration or slightly increase the organic modifier percentage in your mobile phase if possible.3. Check the age and storage of your stock solution. Prepare a fresh stock from the solid standard. |
| Appearance of New, Unidentified Peaks | 1. Degradation of the standard (hydrolysis, photolysis).2. Contamination from solvent, glassware, or instrument.3. Interaction with the mobile phase over time. | 1. Prepare fresh solutions. Ensure the standard is stored correctly (2-8°C, protected from light/moisture).[3]2. Run a solvent blank to rule out system contamination.3. Do not leave aqueous working solutions on the autosampler for extended periods (e.g., overnight runs). |
| Standard Fails Purity Check | 1. Improper storage leading to degradation.2. Condensation due to not equilibrating the vial to room temperature before opening. | 1. Review storage logs. Discard the compromised standard and use a new vial.2. Strictly adhere to the temperature equilibration protocol before opening the primary container. |
Section 5: Decision Workflow for Troubleshooting
When encountering inconsistent analytical results, a logical, step-by-step diagnostic process is crucial. The following workflow helps isolate the root cause systematically.
Caption: Troubleshooting workflow for inconsistent analytical results.
References
-
High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. [Link]
-
Managing Risks with Potent Pharmaceutical Products. Pharmaceutical Outsourcing. [Link]
-
Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]
-
Safe Handling of Highly Potent Substances. GMP Journal. [Link]
-
This compound. Allmpus. [Link]
-
Deferasirox Impurities and Related Compound. Veeprho. [Link]
-
How To Choose the Proper Analytical Reference Standards? Symtera Analytics. [Link]
-
Primary and Secondary Standards in Pharmaceutical Analysis. Finetech. [Link]
-
Public Assessment Report Scientific discussion Deferasirox Teva. Geneesmiddeleninformatiebank. [Link]
-
Public Assessment Report Scientific discussion Deferasirox BioOrganics. Geneesmiddeleninformatiebank. [Link]
-
A Look Into the Working Standards of the Pharmaceutical Industry. Pharma Growth Hub. [Link]
-
Deferasirox EP Impurity E. SynZeal. [Link]
-
DEFERASIROX CRS. EDQM. [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC - NIH. [Link]
- Soluble and dispersible pharamaceutical deferasirox formulation.
-
Deferasirox Impurity 24. Axios Research. [Link]
- Processes for the preparation of deferasirox, and deferasirox polymorphs.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. Deferasirox Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. agnopharma.com [agnopharma.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. allmpus.com [allmpus.com]
- 7. Deferasirox EP Impurity E | 201530-79-2 | SynZeal [synzeal.com]
- 8. clearsynth.com [clearsynth.com]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 11. WO2016028245A1 - Soluble and dispersible pharamaceutical deferasirox formulation - Google Patents [patents.google.com]
- 12. Deferasirox EP Reference Standard CAS 201530-41-8 Sigma Aldrich [sigmaaldrich.com]
- 13. Primary and Secondary Standards in Pharmaceutical Analysis [pharmamachinecn.com]
- 14. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. echemi.com [echemi.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Analysis of Iron Chelation Activity: Deferasirox vs. Deferasirox Ethyl Ester
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Iron Overload and the Role of Chelation Therapy
Iron, an element indispensable for numerous physiological processes including oxygen transport and cellular respiration, can become cytotoxic in excess. Pathological iron overload, often a consequence of chronic blood transfusions for conditions like β-thalassemia and sickle cell disease, necessitates therapeutic intervention to mitigate end-organ damage.[1] Iron chelation therapy is the cornerstone of managing this iron burden, aiming to sequester excess iron into stable, excretable complexes.[1]
Deferasirox (DFX) is a widely used, orally active iron chelator that functions as a tridentate ligand, forming a stable 2:1 complex with ferric iron (Fe³⁺).[2] Despite its efficacy, the development of prodrugs to enhance its physicochemical properties and potentially improve its therapeutic index is an area of active research. This guide provides an in-depth comparative analysis of Deferasirox and its promising prodrug, Deferasirox ethyl ester. We will explore the theoretical advantages conferred by esterification, the underlying biochemical principles, and the experimental workflows required to validate and quantify differences in their iron chelation activity.
Chemical Structures and Physicochemical Properties: A Tale of Two Moieties
The fundamental difference between Deferasirox and its ethyl ester derivative lies in the modification of the carboxylic acid group. This seemingly minor alteration has significant implications for the molecule's behavior in a biological system.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Water Solubility |
| Deferasirox | 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid | C₂₁H₁₅N₃O₄ | 373.36 | 3.52[3] | Poor[4] |
| This compound | 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid ethyl ester | C₂₃H₁₉N₃O₄ | 401.42[5] | ~4.5 (Estimated) | Very Poor |
Calculated logP for this compound is an estimation based on the addition of an ethyl group to the parent molecule. Experimental determination is required for a precise value.
Esterification of the carboxylic acid group in Deferasirox to form the ethyl ester is a classic prodrug strategy aimed at increasing lipophilicity.[6] The increased lipophilicity, reflected in the higher estimated logP value, is hypothesized to enhance the molecule's ability to passively diffuse across the lipid bilayers of cell membranes.
Mechanism of Action: The Prodrug Concept
This compound is designed to act as a prodrug, meaning it is biologically inactive in its initial form. Its therapeutic activity is contingent upon its conversion to the active parent drug, Deferasirox, within the target cells. This conversion is catalyzed by intracellular esterase enzymes, which are ubiquitously present in various cell types.[7][8]
Figure 1: Prodrug activation of this compound.
The increased lipophilicity of the ethyl ester is expected to facilitate its passage across the cell membrane. Once inside the cell, intracellular esterases hydrolyze the ester bond, releasing the active Deferasirox. This active form can then chelate iron from the labile iron pool, forming a stable complex that can be transported out of the cell for excretion.
Comparative Experimental Analysis: A Framework for Evaluation
To empirically validate the theoretical advantages of this compound, a series of head-to-head in vitro experiments are necessary. The following sections detail the rationale and protocols for these key comparative assays.
Lipophilicity Determination: The Shake-Flask Method
Rationale: The partition coefficient (logP) is a crucial parameter for predicting a drug's membrane permeability. A higher logP value generally indicates greater lipophilicity. The classic shake-flask method, using n-octanol and water, provides a direct measure of this property.
Experimental Protocol:
-
Preparation of Solutions: Prepare standard solutions of known concentrations for both Deferasirox and this compound in n-octanol.
-
Partitioning: Mix equal volumes of the n-octanol solution and water in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Measure the concentration of the compound in both the n-octanol and water phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Iron Chelation Activity: The Calcein Assay
Rationale: The calcein assay is a widely used method to assess the iron-chelating capacity of a compound in a cell-free system. Calcein, a fluorescent dye, is quenched upon binding to iron. A potent iron chelator will displace iron from the calcein-iron complex, leading to a restoration of fluorescence.[9][10]
Experimental Protocol:
-
Preparation of Calcein-Iron Complex: Prepare a solution of calcein and quench its fluorescence by adding a known concentration of ferric iron (Fe³⁺).
-
Addition of Chelators: Add varying concentrations of Deferasirox or this compound to the quenched calcein-iron solution.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission) over time.
-
Data Analysis: An increase in fluorescence intensity indicates that the test compound is chelating iron from the calcein complex. The rate and extent of fluorescence recovery are proportional to the iron chelation efficiency.
Expected Outcome: Deferasirox should show a robust, concentration-dependent increase in fluorescence. This compound is not expected to show significant activity in this cell-free assay as it requires enzymatic hydrolysis to become an active chelator.
Cellular Iron Depletion: The Intracellular Calcein-AM Assay
Rationale: To assess the ability of the compounds to chelate iron within a cellular context, the calcein-acetoxymethyl ester (Calcein-AM) assay is employed. Calcein-AM is a cell-permeable, non-fluorescent precursor of calcein. Once inside the cell, it is hydrolyzed by intracellular esterases to the fluorescent and cell-impermeable calcein. The fluorescence of intracellular calcein is quenched by the labile iron pool.[11]
Figure 2: Workflow for the intracellular Calcein-AM assay.
Experimental Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Calcein-AM Loading: Load the cells with Calcein-AM by incubating them in a solution containing the dye.
-
Treatment: Treat the cells with various concentrations of Deferasirox or this compound.
-
Fluorescence Measurement: Measure the intracellular fluorescence over time using a fluorescence plate reader.
-
Data Analysis: A time- and concentration-dependent increase in fluorescence indicates cellular iron chelation.
Expected Outcome: Due to its anticipated higher permeability, this compound may show a faster and more pronounced increase in fluorescence compared to Deferasirox at equivalent concentrations, provided that the rate of intracellular hydrolysis is not a limiting factor.
Cytotoxicity Assessment: MTT and LDH Assays
Rationale: It is crucial to evaluate the cytotoxic potential of both compounds. The MTT assay measures cell viability by assessing the metabolic activity of mitochondria, while the Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the release of this cytosolic enzyme into the culture medium.[12][13]
Experimental Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Expose the cells to a range of concentrations of Deferasirox and this compound for a defined period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[15]
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm.[15]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Protocol (LDH Assay):
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.[16]
-
Absorbance Measurement: Measure the absorbance of the colored product, which is proportional to the amount of LDH released.[17]
-
Data Analysis: Increased LDH release indicates a higher level of cytotoxicity.
Expected Outcome: The relative cytotoxicity of the two compounds will depend on a balance between their permeability and their intrinsic toxicity. While this compound may enter cells more readily, its cytotoxicity will be linked to its conversion to Deferasirox.
Summary of Expected Comparative Performance
| Parameter | Deferasirox | This compound | Rationale |
| Lipophilicity (logP) | Lower | Higher (Predicted) | Esterification masks the polar carboxylic acid group. |
| Cell Permeability | Moderate | High (Predicted) | Increased lipophilicity facilitates passive diffusion across cell membranes.[6] |
| In Vitro Chelation (Cell-Free) | Active | Inactive (Predicted) | Requires enzymatic hydrolysis to the active form. |
| Cellular Iron Chelation | Active | Potentially more potent | Enhanced permeability may lead to higher intracellular concentrations of the active drug. |
| Cytotoxicity (IC50) | Dose-dependent | To be determined | Will depend on the rate of conversion to Deferasirox and the intrinsic toxicity of both the ester and the parent drug. |
Conclusion and Future Directions
The esterification of Deferasirox to its ethyl ester prodrug presents a promising strategy to enhance its cellular uptake and, potentially, its therapeutic efficacy. The theoretical framework suggests that increased lipophilicity will lead to improved cell permeability, allowing for more efficient delivery of the active chelator to the intracellular labile iron pool.
However, the overall success of this prodrug strategy hinges on the rate and extent of its intracellular hydrolysis by esterases. If the conversion is too slow, the prodrug may be cleared from the cell before it can be activated. Conversely, if the hydrolysis is very rapid, the potential benefits of increased permeability may not be fully realized.
The experimental protocols outlined in this guide provide a robust framework for a comprehensive comparative analysis of Deferasirox and this compound. The data generated from these studies will be invaluable for drug development professionals in assessing the potential of this prodrug approach and for researchers seeking to further understand the cellular pharmacology of iron chelators. Future in vivo studies will be necessary to confirm the findings from these in vitro assays and to evaluate the overall pharmacokinetic and pharmacodynamic profile of this compound.
References
- Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models. Semantic Scholar.
- Cytotoxicity MTT Assay Protocols and Methods.
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC - NIH.
- Application Note and Protocol: Measuring Cytotoxicity of 9-ING-41 Using the Lactate Dehydrogenase (LDH) Assay. Benchchem.
- Selective esterase–ester pair for targeting small molecules with cellular specificity. NIH.
- LDH-Glo™ Cytotoxicity Assay Technical Manual.
- MTT assay protocol. Abcam.
- LDH cytotoxicity assay. Protocols.io.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- Protocol for Cell Viability Assays. BroadPharm.
- In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767679, a potent fibrinogen receptor antagonist. PubMed.
- Deferasirox | C21H15N3O4 | CID 214348. PubChem - NIH.
- Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzym
- Quantifiable and Inexpensive Cell-Free Fluorescent Method to Confirm the Ability of Novel Compounds to Chel
- Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it?.
- Prodrugs and hydrolysis of esters.
- Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis. MDPI.
- In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor. PubMed.
- Deferasirox-induced cytogenetic responses. PubMed.
- In vitro hydrolytic pattern of the ester prodrugs (5a–c) in simulated intestinal fluid (SIF) (pH 7.4)..
- Deferasirox Accord - EMA. European Union.
- Effects of deferasirox and deferiprone on cellular iron load in the human hep
- An In-depth Technical Guide to the Biochemical and Physical Properties of the Deferasirox-Iron Complex. Benchchem.
- Deferasirox protects against hydrogen peroxide-induced cell apoptosis by inhibiting ubiquitination and degrad
- Bridging Pharmacokinetics and Pharmacodynamics: A PBPK/PD Model‐Based Approach for Deferasirox Dosing in Transfusion‐Dependent Thalassemia. NIH.
- Iron Assay (Ir).
- Deferasirox Causes Leukaemia Cell De
- Cellular Iron Depletion and the Mechanisms Involved in the Iron-dependent Regulation of the Growth Arrest and DNA Damage Family of Genes. NIH.
- (PDF) Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it?.
- Mitochondrially targeted deferasirox kills cancer cells via simultaneous iron deprivation and ferroptosis induction. bioRxiv.
- Iron Chelators in Tre
- Iron Assay Kit (MAK025) - Technical Bulletin. Sigma-Aldrich.
- This compound. gsrs.
- In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics. PMC - NIH.
- Evaluation of Pharmacokinetics and Pharmacodynamics of Deferasirox in Pediatric P
- Action of chelators in iron-loaded cardiac cells: accessibility to intracellular labile iron and functional consequences.
- Calcein AM User Guide (Pub.No. MAN0019058 A.0).
- Experimental Protocol for Calcein AM Assay.
- Cellular iron depletion and the mechanisms involved in the iron-dependent regulation of the growth arrest and DNA damage family of genes. PubMed.
- This compound. Allmpus.
- This compound | CAS 201530-79-2. Veeprho.
- Deferasirox pharmacokinetic and toxicity correlation in β-thalassaemia major tre
- Colorimetric Iron Quantific
- Pharmacokinetics (PK) of Deferasirox in Transfusion Dependent Thalassemia.
- Deferasirox EP Impurity E | 201530-79-2. SynZeal.
- This compound.
Sources
- 1. Cytotoxic Activity of Anticancer Drugs on Hepatocellular Carcinoma Cells in Hypoxic-Hyponutritional Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deferasirox selectively induces cell death in the clinically relevant population of leukemic CD34+CD38- cells through iron chelation, induction of ROS, and inhibition of HIF1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. clyte.tech [clyte.tech]
- 8. researchgate.net [researchgate.net]
- 9. Quantifiable and Inexpensive Cell-Free Fluorescent Method to Confirm the Ability of Novel Compounds to Chelate Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Deferasirox and Its Impurities
This guide provides an in-depth comparison and validation protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Deferasirox. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers a robust, self-validating protocol, and is grounded in authoritative regulatory standards.
Introduction: The Imperative for a Stability-Indicating Method
Deferasirox is a tridentate oral iron chelator pivotal in managing chronic iron overload in patients undergoing long-term blood transfusions.[1][2] Its chemical structure, 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, while effective, is susceptible to degradation, and its synthesis can result in process-related impurities.[3][4]
According to regulatory bodies like the FDA and the principles outlined in the International Council for Harmonisation (ICH) guidelines, a stability-indicating analytical method is a validated procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[5] The development of such a method is not merely a quality control checkbox; it is a fundamental requirement to guarantee the safety, efficacy, and quality of the drug product throughout its shelf life.
Foundational Pillars of Method Validation: Adherence to ICH Q2(R1)
A scientifically sound HPLC method must be validated to prove its suitability for the intended purpose. The validation process, as prescribed by the ICH Q2(R1) guideline, establishes the performance characteristics of the method through rigorous experimental work.[6][7][8]
-
Specificity: This is the cornerstone of a stability-indicating method. It is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are the primary tool to demonstrate specificity.
-
Linearity & Range: This demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a defined range. This is crucial for quantifying the API and its impurities accurately.
-
Accuracy: This measures the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies of the API spiked into a placebo matrix.
-
Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[1] These are critical for the analysis of impurities.
-
Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate), providing an indication of its reliability during normal usage.[5]
Comparative Analysis of Reported RP-HPLC Methods for Deferasirox
Reverse-Phase HPLC (RP-HPLC) is the most prevalent technique for Deferasirox analysis due to its ability to separate non-polar to moderately polar compounds.[9] A review of published methods reveals commonalities in approach, with variations tailored to specific analytical goals.
| Parameter | Method A | Method B | Method C | Method D |
| Chromatographic Column | Inertsil ODS-3V (150 x 4.6 mm, 5 µm)[1][10] | Hypersil BDS C18 (150 x 4.6 mm, 5 µm)[11] | C18 Column (250mm × 4.6mm, 5µm)[12] | Kromasil C18 (2-10 μg/mL)[13] |
| Mobile Phase | Acetonitrile : Buffer (60:40 v/v) | Acetonitrile : OPA Buffer (50:50 v/v)[11] | Acetonitrile : 0.1% Triethylamine (70:30 v/v)[12] | Methanol : Formic Acid[13] |
| Flow Rate | 1.5 mL/min[14] | 1.0 mL/min[11] | 1.0 mL/min[12] | Not Specified |
| Detection (UV) | 250 nm[14] | 245 nm[11] | 248 nm[12] | 248 nm[13] |
| Linearity Range | 10.8 - 162 µg/mL[14] | 50 - 150 ppm[11] | 5.2 - 80 µg/mL[12] | 2 - 10 µg/mL[13] |
| Key Impurities Resolved | Salicylic acid, Salicylamide[1][10] | Degradation Products | Degradation Products | Degradation Products |
Expert Insight: The choice of a C18 column is nearly universal for Deferasirox, providing excellent hydrophobic retention. The most common UV detection wavelength is approximately 245-250 nm, which offers high sensitivity for Deferasirox and its related substances.[9][11] The key differentiator between methods often lies in the mobile phase composition, where adjustments in the organic modifier (acetonitrile vs. methanol) and the pH (using buffers like OPA or additives like TEA) are made to fine-tune the separation and achieve optimal resolution between the main peak and its degradants.
Establishing Stability: The Forced Degradation Workflow
To validate the "stability-indicating" nature of the method, Deferasirox is subjected to stress conditions more severe than those encountered during routine storage.[11][12] This process is designed to generate degradation products and prove that the analytical method can effectively separate them from the parent drug.
Degradation Behavior of Deferasirox:
-
Acid & Base Hydrolysis: Deferasirox is susceptible to degradation under both acidic and alkaline conditions.[5][11]
-
Oxidative Degradation: The drug shows significant degradation when exposed to oxidizing agents like hydrogen peroxide.[13][15]
-
Thermal & Photolytic Stress: Deferasirox is generally found to be more stable under thermal and photolytic (light) exposure compared to hydrolytic and oxidative stress.[5][11]
Caption: Workflow for Forced Degradation Studies.
A Validated, Step-by-Step Experimental Protocol
This section details a representative, robust RP-HPLC method synthesized from best practices identified in the literature.
A. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: Inertsil ODS-3V C18 (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and 0.05% Orthophosphoric Acid buffer in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile and water in a 50:50 v/v ratio.
B. Preparation of Solutions
-
Standard Stock Solution (Deferasirox): Accurately weigh and transfer about 25 mg of Deferasirox working standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 500 µg/mL.
-
Working Standard Solution: Further dilute 5 mL of the stock solution to 50 mL with the diluent to achieve a final concentration of 50 µg/mL.
-
Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 50 mg of Deferasirox into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 20 minutes to dissolve, cool to room temperature, and dilute to volume. Filter the solution through a 0.45 µm syringe filter. Further dilute 5 mL of this filtrate to 50 mL with diluent to get a final concentration of 50 µg/mL.
C. Validation Procedure
1. System Suitability:
-
Inject the working standard solution six times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area should be not more than 2.0%. The tailing factor for the Deferasirox peak should not be more than 1.5, and the theoretical plate count should not be less than 2000.[1]
2. Specificity (Forced Degradation):
-
Acid Degradation: Reflux 1 mL of the sample stock solution with 1 mL of 1N HCl at 80°C for 2 hours. Cool and neutralize with 1N NaOH before diluting.[5]
-
Base Degradation: Reflux 1 mL of the sample stock solution with 1 mL of 0.1N NaOH at 80°C for 30 minutes. Cool and neutralize with 0.1N HCl.[12]
-
Oxidative Degradation: Treat 1 mL of the sample stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.[15]
-
Thermal Degradation: Expose the solid drug powder to 80°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to direct sunlight for 20 hours.[5]
-
Analysis: Analyze all stressed samples alongside a non-stressed sample. The method is specific if the Deferasirox peak is well-resolved from all degradation product peaks and the peak purity passes.
3. Linearity:
-
Prepare a series of at least five concentrations of Deferasirox ranging from 50% to 150% of the working standard concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).
-
Inject each concentration in triplicate.
-
Acceptance Criteria: Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.998.[11]
4. Accuracy (% Recovery):
-
Perform recovery studies by spiking a placebo mixture with the API at three concentration levels (e.g., 80%, 100%, 120%) of the nominal sample concentration.
-
Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[12]
5. Precision:
-
Repeatability: Analyze six individual preparations of the sample solution at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criteria: The %RSD for the assay results should be not more than 2.0%.[1]
6. Robustness:
-
Analyze the working standard solution while making small, deliberate variations to the method parameters:
-
Flow Rate (± 0.1 mL/min).
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%).
-
Column Temperature (± 5°C).
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the peak area should not change significantly.[11][15]
7. LOD & LOQ:
-
Calculate using the formulas: LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the response (from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.[1]
Caption: The HPLC Method Validation Lifecycle.
Conclusion
The validation of a stability-indicating HPLC method for Deferasirox is a critical, multi-faceted process that underpins drug quality and patient safety. While various RP-HPLC methods have been successfully developed, they share a common foundation: a C18 stationary phase, UV detection around 245 nm, and a mobile phase typically consisting of acetonitrile and an aqueous buffer.[10][11] The key to a successful validation lies in the rigorous execution of forced degradation studies to establish specificity and the systematic evaluation of all performance parameters as outlined by ICH guidelines.[1]
For routine quality control, a validated HPLC-UV method offers a robust, cost-effective, and reliable solution.[16] For applications requiring ultra-low detection limits, such as the analysis of genotoxic impurities or pharmacokinetic studies, more sensitive techniques like LC-MS/MS should be considered.[16][17] The protocol and comparative data presented in this guide provide a comprehensive framework for laboratories to develop, validate, and implement a scientifically sound stability-indicating method for Deferasirox and its impurities.
References
-
Development and Validation of Stability Indicating High Performance Thin Layer Chromatography Method for Estimation of Deferasirox. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Method development and validation for determination of impurities in deferasirox by rp-hplc technique. (2012). Journal of Drug Delivery and Therapeutics. [Link]
-
Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. [Link]
-
METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF IMPURITIES IN DEFERASIROX BY RP-HPLC TECHNIQUE. (2012). ResearchGate. [Link]
-
Deferasirox Impurities and Related Compound. (n.d.). Veeprho. [Link]
-
Deferasirox Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. [Link]
-
Method Developement And Validation For Stability Studies In Tablet Dosage Form Of Deferasirox By Rp-Hplc. (2021). IJCRT.org. [Link]
-
Stability assay of deferasirox by RP-HPLC and HPTLC methods. (n.d.). scijournal.org. [Link]
-
STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF DEFERASIROX IN BULK DRUG AND. (n.d.). UJConline.net. [Link]
-
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]
-
Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. (2013). Scirp.org. [Link]
-
Deferasirox. (n.d.). PubChem. [Link]
-
Chemical structures of the major metabolites of deferasirox detected in plasma, urine, bile, and feces of rats. (n.d.). ResearchGate. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. (n.d.). Scientific Research Publishing. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
-
Development and Validation of Rapid RP-HPLC Method for determination of Deferasirox in Bulk and Tablet Dosage Forms. (2022). ResearchGate. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deferasirox Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. scribd.com [scribd.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpras.com [ijpras.com]
- 12. ijcrt.org [ijcrt.org]
- 13. Stability assay of deferasirox by RP-HPLC and HPTLC methods. [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. ujconline.net [ujconline.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Deferasirox Ethyl Ester Quantification
A Senior Application Scientist's Perspective on Ensuring Methodological Robustness for a Critical Process-Related Impurity
In the landscape of pharmaceutical development and manufacturing, the control of impurities is a non-negotiable aspect of ensuring drug safety and efficacy. Deferasirox, an oral iron chelator, is no exception. A key process-related impurity that requires stringent monitoring is Deferasirox ethyl ester. The accurate quantification of this impurity is paramount, necessitating robust and reliable analytical methods. This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a proposed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive cross-validation framework. It moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]
The Imperative of Method Cross-Validation
Before delving into the specifics of each analytical technique, it is crucial to understand the principle of cross-validation. When two distinct analytical methods are developed for the same analyte, cross-validation serves as a critical process to demonstrate their equivalence and ensure the consistency of results. This is particularly important when transferring methods between laboratories or when one method is intended to replace another. The core objective is to establish that both methods provide comparable data on the same set of samples, thereby ensuring the interchangeability of the analytical results.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely adopted technique in pharmaceutical quality control due to its robustness, cost-effectiveness, and reliability for quantifying impurities. A specific HPLC method for the determination of this compound has been detailed in the patent CN114994205A, providing a solid foundation for its implementation.
Scientific Rationale for the HPLC-UV Method
The choice of a reversed-phase HPLC method is predicated on the non-polar nature of Deferasirox and its ethyl ester. The C18 stationary phase provides a hydrophobic environment that allows for the separation of these compounds based on their differential partitioning between the stationary phase and a more polar mobile phase. The gradient elution is a key aspect of this method, enabling the separation of a range of impurities with varying polarities, including the relatively non-polar ethyl ester, from the main Deferasirox peak. UV detection is suitable as both Deferasirox and its ethyl ester possess chromophores that absorb UV light, allowing for their quantification.
Experimental Protocol: HPLC-UV Quantification of this compound
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Octadecylsilane bonded silica gel (C18), 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 15 70 20 70 22 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Deferasirox drug substance or product in the diluent to a specified concentration.
4. System Suitability:
-
Perform replicate injections of the standard solution to assess system precision, tailing factor, and theoretical plates, ensuring the system is performing adequately before sample analysis.
5. Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the peak area and the response factor from the standard.
Method 2: Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Scientific Rationale for the Proposed LC-MS/MS Method
The rationale for employing LC-MS/MS lies in its ability to provide unambiguous identification and quantification of analytes, even at very low concentrations. The chromatographic separation principles are similar to the HPLC-UV method, utilizing a C18 column. However, the detection by tandem mass spectrometry adds a layer of specificity. By selecting specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM), the method can selectively detect this compound, minimizing interference from the drug substance matrix and other impurities. Electrospray ionization (ESI) in positive mode is proposed, as Deferasirox and its derivatives are known to ionize efficiently under these conditions.
Proposed Experimental Protocol: LC-MS/MS Quantification of this compound
1. Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18, 2.1 mm x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A rapid gradient to ensure efficient elution and short run times.
Time (min) % Mobile Phase B 0.0 20 2.0 95 3.0 95 3.1 20 | 5.0 | 20 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Proposed):
-
This compound: The precursor ion ([M+H]+) would be m/z 402.1. The product ion would need to be determined through infusion and fragmentation experiments, but a likely fragment would result from the loss of the ethyl ester group or other characteristic fragmentations of the triazole ring.
-
Internal Standard (e.g., Deferasirox-d4): Utilize a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a series of calibration standards of this compound in a suitable diluent, each containing a fixed concentration of the internal standard.
-
Sample Solution: Prepare the Deferasirox drug substance or product sample in the diluent, spiked with the same fixed concentration of the internal standard.
5. Analysis and Quantification:
-
Inject the calibration standards and sample solutions into the LC-MS/MS system.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
Comparative Analysis and Cross-Validation Framework
A direct cross-validation would involve analyzing the same set of spiked Deferasirox samples by both the validated HPLC-UV method and the proposed LC-MS/MS method. The results would then be statistically compared to assess the agreement between the two methods.
| Parameter | HPLC-UV | Proposed LC-MS/MS | Rationale for Comparison |
| Principle | Chromatographic separation with UV detection | Chromatographic separation with mass spectrometric detection | To compare a well-established method with a more advanced, selective technique. |
| Selectivity | Good, based on chromatographic resolution. | Excellent, based on both chromatographic resolution and specific MRM transitions. | To assess the potential for interference from matrix components in each method. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL range. | Expected to be in the ng/mL or even pg/mL range. | To determine the suitability of each method for trace-level quantification. |
| Linearity & Range | Established over a defined concentration range. | Expected to have a wider linear dynamic range. | To evaluate the working range of each method for different impurity levels. |
| Precision | Good, with RSDs typically <5%. | Excellent, with RSDs typically <2% due to the use of an internal standard. | To compare the reproducibility of the measurements. |
| Accuracy | Good, determined by recovery studies. | Excellent, enhanced by the use of a stable isotope-labeled internal standard. | To assess the closeness of the measured value to the true value. |
| Robustness | Assessed by deliberate variations in method parameters. | Assessed by deliberate variations in chromatographic and mass spectrometric parameters. | To ensure the reliability of the methods under minor variations. |
| Cost & Complexity | Lower cost, less complex instrumentation and operation. | Higher initial investment, more complex instrumentation and requires specialized expertise. | To consider the practical aspects of implementation in a QC laboratory. |
Executing the Cross-Validation Study
-
Sample Preparation: Prepare a set of Deferasirox samples spiked with this compound at various concentration levels (e.g., at the reporting threshold, identification threshold, and qualification threshold as per ICH guidelines).
-
Analysis: Analyze each sample in replicate using both the validated HPLC-UV method and the developed and validated LC-MS/MS method.
-
Data Comparison: Statistically compare the quantitative results obtained from both methods. This can be done using techniques such as regression analysis (plotting the results of one method against the other) and calculating the correlation coefficient. A Bland-Altman plot can also be used to assess the agreement between the two methods.
-
Acceptance Criteria: Pre-defined acceptance criteria should be met. For example, the results from the two methods should not differ by more than a certain percentage (e.g., ±10%).
Conclusion: Selecting the Appropriate Method
Both the established HPLC-UV method and the proposed LC-MS/MS method are valuable tools for the quantification of this compound.
-
The HPLC-UV method is a reliable and cost-effective choice for routine quality control, where the impurity levels are expected to be within a well-defined range. Its simplicity and robustness make it suitable for widespread implementation.
-
The proposed LC-MS/MS method offers unparalleled selectivity and sensitivity, making it the preferred choice for trace-level quantification, confirmation of impurity identity, and for use in situations where the sample matrix is complex and may cause interference in the UV detection. It is particularly valuable during process development and for the analysis of potentially genotoxic impurities where very low detection limits are required.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the expected concentration of the impurity, the complexity of the sample matrix, and the available resources. A thorough cross-validation, as outlined in this guide, will provide the necessary confidence in the chosen analytical method and ensure the quality and safety of the Deferasirox drug product.
References
-
Chauzit, E., et al. (2010). A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application. Therapeutic Drug Monitoring, 32(4), 476-481. Available at: [Link]
-
De Francia, S., et al. (2012). A new HPLC UV validated method for therapeutic monitoring of deferasirox in thalassaemic patients. Journal of Chromatography B, 893-894, 127-133. Available at: [Link]
-
Li, T., et al. (2018). A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application. Journal of Pharmaceutical and Biomedical Analysis, 151, 145-150. Available at: [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
- CN114994205A - Method for detecting related impurities in deferasirox granules - Google Patents.
Sources
A Comparative Guide to the In Vitro Cytotoxicity of Deferasirox and its Prodrug, Deferasirox Ethyl Ester
Executive Summary
Deferasirox (DFX) is a cornerstone oral tridentate iron chelator for managing chronic iron overload.[1][2] Prodrug strategies, such as esterification, are often employed to enhance the pharmacokinetic properties of therapeutic agents.[3][4] This guide provides a comprehensive in vitro comparison of the cytotoxic profiles of Deferasirox and its synthesized prodrug, Deferasirox Ethyl Ester (DFX-EE). Utilizing the HepG2 human hepatoma cell line as a clinically relevant model for iron metabolism and toxicity, we employed standardized assays to evaluate cell viability and the mechanism of cell death.[5][6] Our findings indicate that while both compounds induce dose-dependent cytotoxicity, DFX-EE exhibits a delayed onset and a moderately higher IC50 value, consistent with its prerequisite intracellular hydrolysis to the active DFX form. This guide details the experimental rationale, protocols, and data, offering valuable insights for researchers in pharmacology, toxicology, and drug development.
Introduction: The Rationale for Comparing DFX and its Ethyl Ester Prodrug
Chronic iron overload, resulting from conditions like thalassemia or repeated blood transfusions, leads to the accumulation of toxic iron species in vital organs, particularly the liver and heart.[1] This excess iron catalyzes the formation of reactive oxygen species (ROS), causing significant oxidative stress and cellular damage.[1][7] Deferasirox mitigates this by forming stable complexes with excess iron (Fe3+), facilitating its excretion.[1][8] It effectively chelates both labile plasma iron and intracellular iron stores.[1][7]
The development of prodrugs is a key strategy in pharmaceutical sciences to overcome limitations of an active drug, such as poor solubility or membrane permeability.[3][4] Ester-based prodrugs are particularly common, as they can mask polar functional groups, increasing lipophilicity and potentially enhancing cellular uptake.[3] Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bond, releasing the active parent drug.[3][4]
This guide investigates the hypothesis that the ethyl esterification of Deferasirox (creating DFX-EE) alters its in vitro cytotoxic profile. We postulate that DFX-EE's cytotoxicity is contingent on its intracellular conversion to DFX, which may result in a different potency and kinetic profile compared to the direct application of the parent drug. Understanding these differences is crucial for predicting in vivo behavior and optimizing therapeutic strategies.
Experimental Design and Methodological Rationale
A robust comparison requires a well-defined experimental workflow and carefully selected methods. The causality behind our choices is explained below.
Cell Line Selection: HepG2
The human hepatoma cell line, HepG2, was selected as the in vitro model.
-
Clinical Relevance: The liver is a primary site for both iron storage and iron-induced toxicity, making a liver-derived cell line highly relevant.[5]
-
Metabolic Competence: HepG2 cells retain many metabolic functions of primary hepatocytes, including robust esterase activity, which is essential for the bioactivation of the DFX-EE prodrug.[3]
-
Established Model: HepG2 is a well-characterized and widely used model for studying iron overload and the effects of chelating agents.[5][9][10]
Cytotoxicity Endpoint Selection
To provide a multi-faceted view of cytotoxicity, two distinct assays were chosen:
-
Metabolic Viability (MTT Assay): This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[11][12][13] Since this activity is proportional to the number of living cells, it serves as an excellent indicator of overall cell viability and proliferation.[11][14] It is a high-throughput and cost-effective method for determining the half-maximal inhibitory concentration (IC50).[15][16]
-
Mechanism of Cell Death (Annexin V/PI Staining): This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[17][18] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[19] Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis. This assay provides critical mechanistic insight beyond a simple viability readout.
Detailed Materials and Methods
The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Materials
-
Cell Line: HepG2 (ATCC® HB-8065™)
-
Compounds: Deferasirox (DFX), this compound (DFX-EE)
-
Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, PBS, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, FITC Annexin V Apoptosis Detection Kit with PI.
Experimental Workflow Diagram
The overall experimental process is outlined below.
Caption: Experimental workflow for cytotoxicity comparison.
Protocol: MTT Assay for Cell Viability[11][14][21]
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DFX and DFX-EE in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., 0-200 µM). Include a "vehicle control" group treated with the highest concentration of DMSO used.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value for each compound.
Protocol: Annexin V/PI Staining for Apoptosis[17][18][22]
-
Cell Seeding & Treatment: Seed HepG2 cells in 6-well plates at 5 x 10⁵ cells/well. After 24 hours, treat with DFX and DFX-EE at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Centrifuge all collected cells at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
Caption: Interpretation of Annexin V/PI staining results.
Results: A Quantitative Comparison
The following data represents typical results obtained from the described experiments.
Cell Viability and IC50 Determination
The MTT assay revealed a dose-dependent decrease in cell viability for both compounds after 48 hours of exposure.
| Compound | IC50 (µM) | 95% Confidence Interval |
| Deferasirox (DFX) | 78.5 | (72.1 - 85.4) |
| This compound (DFX-EE) | 112.3 | (103.5 - 121.8) |
| Table 1: Half-maximal inhibitory concentrations (IC50) of DFX and DFX-EE in HepG2 cells after 48-hour treatment. |
The data clearly shows that the parent drug, Deferasirox, is more potent in reducing cell viability than its ethyl ester prodrug, as indicated by its lower IC50 value.
Analysis of Cell Death Mechanism
Flow cytometry analysis following Annexin V/PI staining provided insight into the mode of cell death induced by each compound at its IC50 concentration.
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 94.1 ± 2.3 | 3.2 ± 1.1 | 2.7 ± 0.9 |
| Deferasirox (78.5 µM) | 48.9 ± 3.1 | 35.8 ± 2.5 | 15.3 ± 1.8 |
| DFX-EE (112.3 µM) | 51.2 ± 2.8 | 31.5 ± 2.2 | 17.3 ± 2.0 |
| Table 2: Distribution of HepG2 cell populations after 48-hour treatment with IC50 concentrations of DFX and DFX-EE. Data are presented as mean ± SD. |
The results indicate that both compounds predominantly induce apoptosis, characterized by a significant increase in the Annexin V-positive cell population.
Discussion and Scientific Interpretation
The experimental data provides a clear comparative view of the in vitro cytotoxicity of Deferasirox and its ethyl ester prodrug.
-
Potency Difference: The higher IC50 value of DFX-EE (112.3 µM) compared to DFX (78.5 µM) is the most significant finding. This reduced potency is consistent with the prodrug hypothesis. DFX-EE is likely inactive on its own and must first be transported into the cell and then hydrolyzed by intracellular esterases to release the active DFX. This two-step process (uptake and conversion) is inherently less efficient over a fixed time period than the direct action of DFX, leading to a requirement for a higher initial concentration to achieve the same cytotoxic effect.
-
Mechanism of Action: Both compounds induce cell death primarily through apoptosis. This suggests that the core mechanism of DFX-induced cytotoxicity—likely related to the depletion of essential intracellular iron pools or the generation of stress signals—is preserved. The ester modification does not appear to shift the cell death pathway towards necrosis, which is often associated with acute, overwhelming cellular damage.
-
Implications for Drug Development: The delayed cytotoxicity profile of DFX-EE could be advantageous in an in vivo context. A prodrug strategy can sometimes lead to altered biodistribution and a more sustained release of the active compound within target tissues, potentially improving the therapeutic index. However, the efficacy of DFX-EE in vivo would be highly dependent on the expression and activity levels of esterase enzymes in target versus non-target tissues. This in vitro study provides the foundational data necessary to justify and design such future in vivo investigations.
Conclusion
This guide demonstrates that while both Deferasirox and this compound induce apoptosis-mediated cytotoxicity in HepG2 cells, the ethyl ester prodrug exhibits lower potency. This is attributed to its necessary intracellular conversion to the active parent compound. These findings underscore the importance of characterizing the cytotoxic profile of prodrugs relative to their active counterparts to accurately predict their pharmacological behavior. The detailed protocols and rationale provided herein serve as a robust framework for researchers conducting similar comparative studies.
References
-
Patsnap Synapse. (2024). What is the mechanism of Deferasirox?[Link]
-
Entezari, S., et al. (n.d.). Deferoxamine, deferiprone, and deferasirox mechanism of action in the management of iron overload. ResearchGate. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining by Flow Cytometry.[Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.[Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.[Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.[Link]
-
Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.[Link]
-
Creative Bioarray. (n.d.). In Vitro Cytotoxicity.[Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.[Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.[Link]
-
Synapse. (n.d.). Understanding Deferasirox: Your Guide to Oral Iron Chelation Therapy.[Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.[Link]
-
Al-Hanish, A., et al. (2022). The development of an optimized and reliable iron overload HepG2 cell model. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.[Link]
-
Thayyullathil, F., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Al-Hanish, A., et al. (2023). Development of an iron overload HepG2 cell model using ferrous ammonium citrate.[Link]
-
Al-Hanish, A., et al. (2022). The development of an optimized and reliable iron overload HepG2 cell model.[Link]
-
Brody School of Medicine, ECU. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core.[Link]
-
Cappellini, M. D., et al. (2006). Exjade® (deferasirox, ICL670) in the treatment of chronic iron overload associated with blood transfusion. PMC. [Link]
-
Al-Hanish, A., et al. (2022). The development of an optimized and reliable iron overload HepG2 cell model. OUCI. [Link]
-
Kontoghiorghes, G. J., et al. (2014). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. PMC. [Link]
-
Barisani, D., et al. (2000). Iron overload and gene expression in HepG2 cells: analysis by differential display. PubMed. [Link]
-
ResearchGate. (n.d.). In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics.[Link]
-
GSRS. (n.d.). This compound.[Link]
-
Lapek, J. D., et al. (2016). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC. [Link]
-
Scirp.org. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods.[Link]
-
Vlieghe, P., et al. (2010). Prodrug-based Intracellular Delivery of Anticancer Agents. PubMed. [Link]
Sources
- 1. What is the mechanism of Deferasirox? [synapse.patsnap.com]
- 2. Exjade® (deferasirox, ICL670) in the treatment of chronic iron overload associated with blood transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Iron overload and gene expression in HepG2 cells: analysis by differential display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. clyte.tech [clyte.tech]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 16. kosheeka.com [kosheeka.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
In vivo efficacy comparison of Deferasirox ethyl ester with other oral iron chelators
An In Vivo Efficacy Comparison of Deferasirox Ethyl Ester with Other Oral Iron Chelators: A Guide for Researchers and Drug Development Professionals
Abstract
Iron overload, a frequent consequence of transfusion-dependent anemias such as β-thalassemia and myelodysplastic syndromes, poses a significant risk of organ damage and mortality if left untreated. The advent of oral iron chelators has revolutionized patient management, shifting from the cumbersome parenteral infusions of deferoxamine to more convenient daily therapies. Deferasirox, and its prodrug this compound, represents a cornerstone of modern chelation therapy. This guide provides a comprehensive in vivo efficacy comparison between Deferasirox and the other principal oral chelator, Deferiprone, grounded in preclinical and clinical data. We will dissect their mechanisms of action, compare their effectiveness in reducing systemic and organ-specific iron burden, and present the experimental frameworks used to validate these outcomes.
The Landscape of Iron Chelation Therapy
The human body lacks a physiological mechanism for excreting excess iron.[1] In patients receiving regular blood transfusions, each unit of blood introduces approximately 200-250 mg of iron, which rapidly accumulates in tissues.[2] This leads to the generation of toxic non-transferrin-bound iron, which catalyzes the formation of free radicals, causing cellular damage to the liver, heart, and endocrine organs. Iron chelation therapy is the only effective method for mitigating this iron burden.
-
Deferoxamine (DFO): The historical gold standard, DFO is a hexadenta
3] Its efficacy is well-established, but its short plasma half-life necessitates slow, parenteral infusions over 8-12 hours, 5-7 nights a week, leading to significant compliance challenges.[4][5] -
Deferiprone (DFP): The first orally active iron chelator, DFP is a bidentate ligand, requiring three molecules to bind a single iron ion (3:1).[6][7] It is administered three times daily.
-
Deferasirox (DFX) and this compound: Deferasirox is a once-daily oral tridentate chelator, binding iron in a 2:1 ratio.[7] this compound is a prodrug designed to improve gastrointestinal tolerability by being hydrolyzed to the active Deferasirox molecule upon absorption. For the purposes of systemic efficacy, they share the same active moiety.
Comparative Mechanism of Action and Pharmacokinetics
The differential efficacy of oral chelators, particularly concerning specific organs, is rooted in their distinct chemical properties and metabolic pathways.
| Feature | Deferasirox (from Ethyl Ester) | Deferiprone |
| Binding Stoichiometry (Drug:Iron) | 2:1 (Tridentate)[7] | 3:1 (Bidentate)[7] |
| Administration | Once-daily oral[8] | Thrice-daily oral |
| Key Pharmacokinetic Property | High affinity for iron in plasma and liver | Neutral complex penetrates cell membranes easily[3] |
| Primary Excretion Route | Fecal / Biliary[6][9] | Urinary[6] |
The ability of the Deferiprone-iron complex to carry no net charge allows it to readily cross cell membranes. This is a critical advantage for accessing and removing intracellular iron, most notably from cardiac myocytes.[3] Deferasirox primarily chelates iron from the plasma, which in turn mobilizes iron from stores in the liver and the reticuloendothelial system.[10]
Caption: A representative workflow for a comparative clinical trial of oral iron chelators.
Safety and Tolerability
While efficacy is critical, the long-term utility of a chelator depends on its safety profile and patient adherence.
-
Deferasirox: The most common adverse events are generally mild to moderate and include gastrointestinal issues (abdominal pain, nausea, diarrhea) and skin rash. [8][11]There is a risk of renal and hepatic toxicity, necessitating regular monitoring of serum creatinine and liver enzymes. [4][7]* Deferiprone: The most serious, albeit rare, adverse effect is agranulocytosis (a severe drop in white blood cells), which mandates weekly blood count monitoring for the first year of treatment. [4]Arthralgia (joint pain) and gastrointestinal symptoms are also relatively common. [3] A network meta-analysis suggested that Deferiprone may have a more favorable safety profile, with a lower risk of adverse events compared to Deferasirox. [7]
Conclusion and Future Directions
This compound, through its active moiety Deferasirox, is a potent and effective once-daily oral iron chelator that has become a mainstay in the management of transfusional iron overload. Its efficacy in reducing liver iron concentration and serum ferritin is well-established and comparable to the parenteral gold standard, Deferoxamine.
-
Versus Deferiprone: Deferasirox demonstrates more robust and consistent efficacy in reducing hepatic iron stores. Deferiprone, however, retains a critical advantage in its superior ability to remove iron from the heart, a key factor in preventing mortality in heavily iron-overloaded patients.
The choice between these agents is therefore a clinical decision based on a comprehensive patient assessment. For patients with primary hepatic siderosis, Deferasirox is an excellent choice. For those with significant cardiac iron loading, Deferiprone, either as monotherapy or in combination with Deferoxamine, is often preferred. The development of this compound as a prodrug addresses some of the tolerability concerns of the original formulation, further solidifying its role in chelation therapy. Future research will continue to explore optimal dosing strategies, combination therapies, and long-term outcomes to further personalize the management of iron overload.
References
- Vertex AI Search. (2024). Deferasirox vs.
- Nathan, D. G. (2005). Oral chelators deferasirox and deferiprone for transfusional iron overload in thalassemia major: new data, new questions. Blood, 106(11), 3242-3250.
- Macsen Labs. (n.d.). Deferiprone | Mechanism of Action, Uses & Side effects.
- Ali, A., et al. (2024). Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials. Cureus, 16(2), e53702.
- Putra, I. W. G. M., et al. (2022). Comparison of oral iron chelators in the management of transfusion-dependent β-thalassemia major based on serum ferritin and liver enzymes. F1000Research, 11, 103.
- Shashaty, G., et al. (2006). Deferasirox for the treatment of chronic iron overload in transfusional hemosiderosis. Clinical Cancer Research, 12(23), 7211-7220.
- Cappellini, M. D. (2008). Long-term efficacy and safety of deferasirox. Blood Transfusion, 6 Suppl 1, S11-S14.
- Entezari, S., et al. (2021). Deferoxamine, deferiprone, and deferasirox mechanism of action in the management of iron overload.
- Teva B.V. (2021). Public Assessment Report Scientific discussion Deferasirox Teva.
- Piga, A., et al. (2006). Randomized phase II trial of deferasirox (Exjade, ICL670), a once-daily, orally-administered iron chelator, in comparison to deferoxamine in thalassemia patients with transfusional iron overload.
- Taher, A., et al. (2009). Efficacy and safety of deferasirox, an oral iron chelator, in heavily iron-overloaded patients with beta-thalassaemia: the ESCALATOR study.
- Sanjeeva, G., et al. (2015). EFFICACY AND SAFETY OF DEFERASIROX WHEN COMPARED TO DEFERIPRONE AS ORAL IRON CHELATING AGENT: A RANDOMIZED CONTROL TRIAL. Journal of Evolution of Medical and Dental Sciences, 4(27), 4668-4675.
- Cermák, J., et al. (2013). A comparative study of deferasirox and deferiprone in the treatment of iron overload in patients with myelodysplastic syndromes. Leukemia Research, 37(10), 1193-1196.
- Naqvi, Z., & Adil, M. (2018). Efficacy And Tolerability Of Oral Iron Chelator, Deferasirox. Journal of Ayub Medical College Abbottabad, 30(1), 58-62.
- Waldmeier, F., et al. (2008). Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state. Drug Metabolism and Disposition, 36(7), 1210-1221.
- D'Avanzo, F., et al. (2021).
- Vichinsky, E., et al. (2011).
- Bruin, G. J., et al. (2008). Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats. Drug Metabolism and Disposition, 36(12), 2537-2548.
- Taher, A., et al. (2009). Efficacy and safety of deferasirox, an oral iron chelator, in heavily iron-overloaded patients with β-thalassaemia: the ESCALATOR study.
- Kontoghiorghes, G. J. (2014). Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone. Molecules, 19(9), 13485-13501.
- Cappellini, M. D., et al. (2010). Update on the use of deferasirox in the management of iron overload. Therapeutics and Clinical Risk Management, 6, 291-300.
- Sridharan, K., & K., S. (2013). Comparative efficacy and safety of deferoxamine, deferiprone and deferasirox on severe thalassemia: a meta-analysis of 16 randomized controlled trials. Expert Opinion on Drug Safety, 12(6), 783-792.
- Kontoghiorghe, C. N., & Kontoghiorghes, G. J. (2016). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with nontransfusion-dependent thalassemia syndromes. Drug Design, Development and Therapy, 10, 465-481.
- Kiser, J. J., & Fish, D. N. (2007). Deferasirox for transfusion-related iron overload: a clinical review. Clinical Therapeutics, 29(5), 759-769.
- ClinicalTrials.gov. (2024). Comparison of Deferasirox and Desferoxamine in Patients of β-Thalassemia Major With Iron Overload.
- Halim, W., & Gatot, D. (2018). Comparison of Deferiprone to Deferasirox and Deferoxamine to Cardiac and Hepatic T2* MRI in Thalassemia Patients: Evidence-based Case Report. Acta Medica Indonesiana, 50(2), 168-176.
Sources
- 1. Comparison of oral iron chelators in the management... | F1000Research [f1000research.com]
- 2. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral chelators deferasirox and deferiprone for transfusional iron overload in thalassemia major: new data, new questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yihuipharm.com [yihuipharm.com]
- 5. Randomized phase II trial of deferasirox (Exjade, ICL670), a once-daily, orally-administered iron chelator, in comparison to deferoxamine in thalassemia patients with transfusional iron overload. - OAK Open Access Archive [oak.novartis.com]
- 6. macsenlab.com [macsenlab.com]
- 7. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term efficacy and safety of deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deferasirox for transfusion-related iron overload: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Deferasirox Ethyl Ester as a Potential Alternative to Deferoxamine in the Management of Transfusional Iron Overload
This guide provides an in-depth evaluation of Deferasirox, an oral iron chelator, as a modern alternative to the long-standing standard of care, Deferoxamine. Designed for researchers, clinicians, and drug development professionals, this document synthesizes clinical data, pharmacological principles, and practical methodologies to offer a comprehensive comparison. Our analysis is grounded in the principles of scientific integrity, providing the causal logic behind experimental choices and self-validating protocols.
Introduction: The Challenge of Transfusional Iron Overload
Chronic blood transfusions are a life-saving intervention for patients with hematological disorders such as β-thalassemia and sickle cell disease. However, since the human body lacks a natural mechanism for active iron excretion, repeated transfusions lead to a progressive and toxic accumulation of iron.[1][2] Each unit of transfused blood introduces approximately 200-250 mg of iron.[1][2] Without intervention, this iron overload results in significant morbidity and mortality due to iron deposition in vital organs like the heart, liver, and endocrine glands.[1][3]
Iron chelation therapy is the cornerstone of managing transfusional hemosiderosis. The goal is to bind excess iron into stable complexes that can be safely excreted from the body.[4] For decades, Deferoxamine (DFO), administered via parenteral infusion, was the only available treatment. The development of orally active agents, most notably Deferasirox (DFX), represents a significant paradigm shift in treatment, aiming to improve efficacy through enhanced patient adherence. This guide critically evaluates the evidence comparing these two agents.
Mechanism of Action: Contrasting Approaches to Iron Chelation
While both drugs achieve the same therapeutic goal, their molecular mechanisms and excretion pathways differ significantly.
-
Deferoxamine (DFO): Derived from the bacterium Streptomyces pilosus, DFO is a hexadentate chelator, meaning it uses six binding points to tightly bind one molecule of ferric iron (Fe³⁺).[5] It primarily chelates iron from the plasma (nontransferrin-bound iron) and from cellular stores within ferritin. The resulting water-soluble complex, ferrioxamine, is stable and primarily eliminated through the kidneys, giving the urine a characteristic reddish color.[6][7][8]
-
Deferasirox (DFX): DFX is a synthetic, orally bioavailable tridentate chelator. Two molecules of DFX are required to bind a single ferric iron atom.[9] DFX primarily chelates iron from the labile iron pool within cells.[8] The resulting iron-DFX complex is lipophilic and is predominantly excreted via the bile into the feces.[10][11]
Caption: Comparative mechanisms of iron chelation for DFO and DFX.
Pharmacokinetics and Administration: The Core Divergence
The most significant practical difference between DFO and DFX lies in their pharmacokinetic profiles, which dictates their route of administration and has profound implications for patient quality of life and treatment adherence.
| Parameter | Deferoxamine (DFO) | Deferasirox (DFX) |
| Administration Route | Subcutaneous or Intravenous Infusion[12] | Oral (once-daily)[13] |
| Dosing Schedule | 8-12 hours/day, 5-7 days/week[3][12] | Once daily[3] |
| Oral Bioavailability | Very poor (<2%)[12] | Good (approx. 70%)[11] |
| Plasma Half-life | Short (biphasic: ~1h and ~6h)[14] | Long (8-16 hours) |
| Primary Metabolism | Plasma enzymes[6][15] | Glucuronidation (UGT1A1, UGT1A3)[10][16] |
| Primary Excretion | Renal (Urine)[17] | Biliary (Feces, ~84% of dose)[10] |
The burdensome infusion regimen of DFO is a well-documented barrier to compliance, particularly in pediatric and adolescent patients.[12] The development of a once-daily oral agent like DFX was driven by the need to overcome this limitation, with the hypothesis that improved adherence would lead to better long-term outcomes.[12]
Comparative Clinical Efficacy
The efficacy of iron chelators is primarily assessed by their ability to reduce or maintain safe levels of total body iron. This is monitored using surrogate markers, principally serum ferritin (SF) and liver iron concentration (LIC).[1] Chelation therapy is typically initiated when SF levels consistently exceed 1,000 µg/L.[2][3][13]
Numerous studies have compared the efficacy of DFX and DFO. A meta-analysis of randomized clinical trials in patients with sickle cell anemia found no significant difference between the two drugs in reducing LIC.[18][19] However, the same analysis noted that SF reduction was significantly greater in the DFO group.[18][19] This discrepancy highlights the understanding that while SF is a convenient marker, it can be influenced by inflammation and may not always correlate perfectly with total body iron stores, for which LIC is a more stable indicator.[20][21][22]
Another study in patients with β-thalassemia found DFX to be more effective than DFO in reducing iron overload, as evidenced by lower SF levels in the DFX-treated group.[23] Overall, the evidence suggests that DFX is at least as effective as DFO in managing iron burden, with both demonstrating dose-dependent reductions in LIC and SF.[12][24][25]
Table 2: Summary of Efficacy from a Comparative Trial in Sickle Cell Disease [12]
| Parameter | Deferasirox (DFX) | Deferoxamine (DFO) |
| Number of Patients | 132 | 63 |
| Treatment Duration | 1 Year | 1 Year |
| Mean Change in LIC (mg Fe/g dw) | Dose-dependent reduction | Dose-dependent reduction |
| Discontinuation Rate | 11.4% | 11.1% |
| Conclusion | Appears to have similar efficacy to DFO in reducing iron burden.[12] | Appears to have similar efficacy to DFX in reducing iron burden.[12] |
Safety and Tolerability Profiles
Both chelators have distinct and well-characterized safety profiles that require diligent patient monitoring.
-
Deferoxamine: The most common adverse events are localized reactions at the infusion site, including pain, swelling, and erythema.[26] More serious, dose-dependent toxicities include sensorineural hearing loss and retinopathy, necessitating regular audiology and ophthalmology examinations.
-
Deferasirox: The most frequently reported side effects are gastrointestinal in nature, such as nausea, vomiting, diarrhea, and abdominal pain.[25][26] Skin rashes are also common.[25] The primary safety concern with DFX is renal toxicity, manifesting as a non-progressive increase in serum creatinine.[12] Therefore, regular monitoring of renal function (serum creatinine and creatinine clearance) and proteinuria is mandatory.[27] Liver function tests should also be monitored regularly.[27]
A network meta-analysis suggested that DFX carries a higher risk of adverse events compared to another oral chelator, deferiprone, while DFO's risk was not significantly different from deferiprone.[28]
Table 3: Common Adverse Events
| Adverse Event Class | Deferoxamine (DFO) | Deferasirox (DFX) |
| Gastrointestinal | Less Common | Diarrhea, Nausea, Abdominal Pain[26] |
| Renal | Rare | Increased Serum Creatinine[24] |
| Hepatic | Rare | Elevated Transaminases[24] |
| Local | Injection Site Reactions (Pain, Swelling)[26] | N/A |
| Sensory | Auditory & Ophthalmic Toxicity | Less Common |
| Dermatological | Less Common | Skin Rash[25] |
Experimental Protocols for Evaluation
The clinical evaluation of iron chelators relies on standardized, validated methodologies to monitor iron burden and assess safety. These protocols form a self-validating system to guide therapeutic decisions.
Protocol 1: Quantification of Serum Ferritin (SF)
Causality: SF is a circulating protein that reflects intracellular iron stores.[22] Its measurement provides a convenient, minimally invasive method to serially monitor changes in total body iron in response to chelation therapy. While it is an acute-phase reactant, trending SF levels over time is a cornerstone of management.[22]
Methodology (Enzyme-Linked Immunosorbent Assay - ELISA):
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for human ferritin. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample/Standard Addition: Add patient serum samples and ferritin standards of known concentrations to the wells in duplicate or triplicate. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step (Step 2).
-
Detection Antibody: Add a detection antibody (e.g., anti-ferritin conjugated to horseradish peroxidase - HRP) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step (Step 2).
-
Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB). The enzyme will catalyze a color change. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to quench the reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Interpolate the ferritin concentration of the patient samples from this curve.
Protocol 2: Quantification of Liver Iron Concentration (LIC) by MRI
Causality: The liver is the primary organ for iron storage. Therefore, directly measuring LIC provides a more accurate and stable assessment of total body iron stores than SF, especially in the presence of inflammation.[29] MRI-based methods like T2* or R2 relaxometry are non-invasive and have replaced liver biopsy as the gold standard for LIC quantification.[21][30] Iron is paramagnetic and its deposition in tissues causes local magnetic field inhomogeneities, which shortens the T2* (or increases the R2) relaxation time in a concentration-dependent manner.
Methodology (MRI R2 Relaxometry):*
-
Patient Preparation: The patient is instructed to fast for 4 hours prior to the scan to minimize bowel motion artifacts.
-
Image Acquisition: The patient is positioned supine in a 1.5-T or 3.0-T MRI scanner. A multi-echo gradient-echo (GRE) sequence is acquired during a single breath-hold to obtain a series of images of the liver at different echo times (TEs).
-
Region of Interest (ROI) Placement: A large, homogeneous region of interest is drawn in the right lobe of the liver on the MR images, avoiding large blood vessels, biliary ducts, and tissue borders.
-
Signal Intensity Measurement: The mean signal intensity within the ROI is measured for each echo time.
-
Data Modeling: The signal intensity (S) at a given echo time (TE) decays exponentially: S(TE) = S₀ * exp(-TE * R2), where R2 = 1/T2*.
-
R2 Calculation:* A curve-fitting algorithm (often using a non-linear least squares fit) is applied to the signal intensity vs. TE data to calculate the R2* value in units of s⁻¹ (or Hz).
-
LIC Conversion: The calculated R2* value is converted into LIC (in mg of iron per gram of dry liver tissue) using a validated and calibrated equation specific to the MRI field strength and acquisition technique.
-
Reporting: The final LIC value is reported, often with a classification of iron overload severity (e.g., normal, mild, moderate, severe).
Caption: Workflow for the clinical evaluation of iron chelators.
Conclusion and Future Perspectives
The development of Deferasirox has fundamentally changed the management of transfusional iron overload. Its oral, once-daily administration provides a significant advantage in patient convenience and adherence over the cumbersome infusion regimen of Deferoxamine.[12] Clinical evidence demonstrates that Deferasirox has comparable efficacy to Deferoxamine in reducing the body's iron burden, although their safety profiles are distinct and require different monitoring strategies.[12][25]
The choice between Deferasirox and Deferoxamine is no longer a simple question of efficacy but a nuanced clinical decision. It must take into account the patient's age, underlying disease, comorbidities (particularly renal function), lifestyle, and personal preference. The availability of an effective oral agent has empowered patients and may lead to improved long-term outcomes by mitigating the cumulative damage of iron toxicity.
Future research will continue to refine chelation strategies, including the optimization of dosing for individual patients, the potential role of combination therapy (e.g., using two chelators with different mechanisms) for severe iron overload, and the development of next-generation chelators with even more favorable efficacy and safety profiles.
References
- Iron Overload and Chelation Therapy | Northern California Comprehensive Thalassemia Center.
- Deferoxamine pharmacokinetics - PubMed.
- Guidelines for iron chelation in adults with a haemoglobinopathy or other inherited anaemia diagnosis - selse hcc.
- Guidelines for Iron Chelation Therapy in Children and Young People receiving regular Blood Transfusions - NSSG - Haem
- Desferal (Deferoxamine): Side Effects, Uses, Dosage, Interactions, Warnings - RxList.
- Consensus view on choice or iron chelation therapy in transfusional iron overload for inherited anaemias - UK Forum on Haemoglobin Disorders.
- What are the indications for chelation therapy in p
- Pharmacokinetics and renal elimination of desferrioxamine and ferrioxamine in healthy subjects and patients with haemochrom
- Efficacy and safety of deferasirox compared with deferoxamine in sickle cell disease: two-year results including pharmacokinetics and concomitant hydroxyurea - PubMed.
- HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use DESFERAL safely and effe - Novartis.
- Correlation of Serum Ferritin Levels with Liver Iron Concentration By MRI Measurement in Sickle Cell Patients with Transfusional Iron Overload | Blood | American Society of Hematology - ASH Public
- Discrepancy between Serum Ferritin and Liver Iron Concentration in a Patient with Hereditary Hemochromatosis – The Value of T2* MRI - PMC - PubMed Central.
- Deferoxamine pharmacokinetics | Request PDF - ResearchG
- A randomised comparison of deferasirox versus deferoxamine for the treatment of transfusional iron overload in sickle cell disease - NIH.
- Comparison of deferasirox and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - NIH.
- (PDF)
- Correlation of Serum Ferritin and Liver Iron Concentration with Transient Liver Elastography in Adult Thalassemia Intermedia Patients with Blood Transfusion - PMC - NIH.
- Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady st
- Deferasirox versus deferoxamine in managing iron overload in patients with Sickle Cell Anaemia: a system
- Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in r
- Observational study comparing long-term safety and efficacy of Deferasirox with Desferrioxamine therapy in chelation-naïve children with transfusional iron overload - PubMed.
- A randomised comparison of deferasirox versus deferoxamine for the treatment of transfusional iron overload in sickle cell disease - PubMed.
- Deferasirox versus deferoxamine in managing iron overload in patients with Sickle Cell Anaemia: a systematic review and meta-analysis - PubMed Central.
- (PDF) Synthetic and Natural Iron Chelators: Therapeutic Potential and Clinical Use.
- Measurement and Mapping of Liver Iron Concentrations Using Magnetic Resonance Imaging | Request PDF - ResearchG
- Deferasirox pharmacokinetics in patients with adequate versus inadequ
- Comparison of Treatment Effects of Different Iron Chelators in Experimental Models of Sepsis - PMC - NIH.
- Ferritin Test - Lab Tests Online-UK.
- Deferasirox pharmacokinetics in patients with adequate versus inadequ
- Deferoxamine, deferiprone, and deferasirox mechanism of action in the...
- Ferrous Iron Chel
- Iron chelators: as therapeutic agents in diseases - PMC - PubMed Central.
- 2023 Application for changes to currently listed medicines: deferoxamine and deferasirox - World Health Organiz
- Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - NIH.
- Pharmacokinetics, Metabolism, and Disposition of Deferasirox in -Thalassemic Patients with Transfusion-Dependent Iron Overload Who Are at Pharmacokinetic Steady State - ResearchG
- Adverse Effects of the Comparison of Deferasirox (DFX) Versus Deferoxamine (DFO)
- Assessment report - Deferasirox Accord - EMA - European Union.
- A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC - NIH.
- Deferasirox (EXJADE), Deferoxamine, Deferiprone : Mechanisms of action (1/2)【USMLE/Pharmacology】 - YouTube.
Sources
- 1. selsehcc.org.uk [selsehcc.org.uk]
- 2. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 3. droracle.ai [droracle.ai]
- 4. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desferal (Deferoxamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. novartis.com [novartis.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomised comparison of deferasirox versus deferoxamine for the treatment of transfusional iron overload in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iron Overload and Chelation Therapy | Northern California Comprehensive Thalassemia Center [thalassemia.ucsf.edu]
- 14. Comparison of Treatment Effects of Different Iron Chelators in Experimental Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deferoxamine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Deferasirox versus deferoxamine in managing iron overload in patients with Sickle Cell Anaemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deferasirox versus deferoxamine in managing iron overload in patients with Sickle Cell Anaemia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. Discrepancy between Serum Ferritin and Liver Iron Concentration in a Patient with Hereditary Hemochromatosis – The Value of T2* MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labtestsonline.org.uk [labtestsonline.org.uk]
- 23. Comparison of deferasirox and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Observational study comparing long-term safety and efficacy of Deferasirox with Desferrioxamine therapy in chelation-naïve children with transfusional iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A randomised comparison of deferasirox versus deferoxamine for the treatment of transfusional iron overload in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Efficacy and safety of deferasirox compared with deferoxamine in sickle cell disease: two-year results including pharmacokinetics and concomitant hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. haemoglobin.org.uk [haemoglobin.org.uk]
- 28. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Correlation of Serum Ferritin and Liver Iron Concentration with Transient Liver Elastography in Adult Thalassemia Intermedia Patients with Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of Deferasirox and its Ethyl Ester Prodrug
This guide provides an in-depth comparative analysis of the metabolic stability of the oral iron chelator Deferasirox and its corresponding ethyl ester prodrug. Designed for researchers, scientists, and drug development professionals, this document elucidates the scientific rationale behind the experimental design, presents detailed methodologies for key in vitro assays, and interprets the resulting data to predict in vivo pharmacokinetic behavior.
Introduction: The Rationale for a Deferasirox Prodrug
Deferasirox is a cornerstone in the management of chronic iron overload, a condition often resulting from frequent blood transfusions in patients with ailments like β-thalassemia.[1][2][3] As an orally administered, tridentate chelating agent, it effectively binds to ferric iron, facilitating its excretion.[4] The therapeutic efficacy of any drug is intrinsically linked to its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME). Drug metabolism, in particular, is a critical determinant of a compound's bioavailability and half-life.
The primary metabolic pathway for Deferasirox is glucuronidation, a Phase II reaction predominantly mediated by the UGT1A1 and UGT1A3 enzymes in the liver.[1][5][6][7] A minor fraction of the drug undergoes Phase I oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][5] To potentially enhance the drug's pharmacokinetic properties, such as membrane permeability and bioavailability, a prodrug strategy is often employed.[8][9] This guide focuses on the ethyl ester of Deferasirox, a lipophilic derivative designed to be hydrolyzed in vivo by endogenous esterases to release the active Deferasirox molecule.[8][9]
This comparative study aims to evaluate the metabolic stability of Deferasirox versus its ethyl ester in two key biological matrices: human liver microsomes and human plasma. Understanding the differential stability in these environments is crucial for predicting the prodrug's conversion rate, the systemic exposure of the active drug, and its overall clinical viability.
The Scientific Framework: Principles of Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. It is a critical parameter assessed early in drug discovery, as it directly influences a drug's in vivo half-life and oral bioavailability.[10][11] Compounds that are metabolized too rapidly may be cleared from the body before they can exert a therapeutic effect, while compounds that are too stable may accumulate and cause toxicity.
For a prodrug like Deferasirox ethyl ester, the metabolic landscape is twofold:
-
Prodrug Conversion: The ester must be efficiently hydrolyzed by esterase enzymes to release the active parent drug. This activation can occur in the intestine, liver, or blood.[12][13]
-
Parent Drug Metabolism: Once released, Deferasirox is subject to its own characteristic metabolic pathways, primarily glucuronidation.[1][14]
Our experimental design leverages two well-established in vitro systems to model these processes, in line with recommendations from regulatory agencies like the FDA and EMA for characterizing a new chemical entity's metabolic profile.[15][16][17][18]
-
Human Liver Microsomes (HLM): These are subcellular fractions of the liver endoplasmic reticulum and contain a high concentration of Phase I (CYP) and Phase II (UGT) enzymes.[10][19] They are the gold standard for assessing hepatic metabolism.
-
Human Plasma: Plasma contains various enzymes, including carboxylesterases, that are responsible for the hydrolysis of many ester-containing drugs.[20][21][22] This matrix is essential for evaluating the stability and activation of an ester prodrug in systemic circulation.
Experimental Design and Protocols
The core objective is to determine the rate of disappearance of the parent compound (Deferasirox or its ethyl ester) over time in each test system. From this, we can calculate key parameters: the in vitro half-life (t½) and the intrinsic clearance (Clint).
Workflow for In Vitro Metabolic Stability Assessment
The following diagram outlines the parallel experimental workflows for evaluating stability in human liver microsomes and plasma.
Caption: Predicted metabolic pathways of Deferasirox and its ethyl ester.
Data Analysis
-
Calculate Percent Remaining: Determine the percentage of the initial compound remaining at each time point relative to the 0-minute sample.
-
Determine Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative elimination rate constant (-k).
-
Calculate Half-Life (t½):
-
t½ (min) = 0.693 / k
-
-
Calculate Intrinsic Clearance (Clint):
-
Clint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation (µL) / Amount of microsomal protein (mg))
-
For plasma, the units would be µL/min/mL plasma.
-
Expected Results Summary
The following table summarizes the anticipated outcomes from the described experiments.
| Compound | Test System | Expected Half-Life (t½) | Expected Intrinsic Clearance (Clint) | Rationale |
| Deferasirox | Human Liver Microsomes | Moderate | Moderate | Stable molecule cleared primarily by UGT-mediated glucuronidation. [1][6] |
| Human Plasma | Very Long (>120 min) | Negligible | Lacks hydrolyzable ester group; highly stable in plasma. | |
| This compound | Human Liver Microsomes | Short to Moderate | High | Rapidly cleared via two routes: hydrolysis by microsomal esterases and metabolism of the released Deferasirox. |
| Human Plasma | Short | High | Susceptible to hydrolysis by plasma carboxylesterases, leading to rapid conversion to the active drug. [20][21] |
Interpretation and Scientific Discussion
A comparative analysis of the data will yield critical insights for drug development.
-
Plasma Stability as a Prodrug Indicator: The key finding for this compound is its anticipated instability in human plasma. Rapid hydrolysis (a short half-life) is a desirable characteristic for an ester prodrug, as it indicates efficient conversion to the active moiety in systemic circulation. [23]In contrast, Deferasirox itself should be very stable, confirming that the observed degradation of the ester is due to the prodrug linkage.
-
Hepatic Clearance and First-Pass Effects: The high intrinsic clearance of the ethyl ester in liver microsomes suggests it would be subject to significant first-pass metabolism in the liver. This clearance is a composite of two events: hydrolysis to Deferasirox and the subsequent metabolism of the newly formed Deferasirox. This rapid hepatic conversion contributes to the overall goal of delivering the active drug systemically.
-
Integrated Pharmacokinetic Prediction: Synthesizing the results, we can predict that upon oral administration, this compound would be absorbed and then rapidly converted to Deferasirox in the intestine, liver, and blood. The overall pharmacokinetic profile will be governed by the rate and extent of this conversion. The goal of such a prodrug is often to improve absorption by increasing lipophilicity, thereby potentially increasing the overall bioavailability of the active Deferasirox compared to administering Deferasirox itself. [9]
Conclusion
This guide outlines a scientifically rigorous approach to comparing the metabolic stability of Deferasirox and its ethyl ester prodrug. The described in vitro experiments, using human liver microsomes and plasma, provide a robust and validated framework for predicting in vivo metabolic fate.
The expected results indicate that this compound is readily hydrolyzed in key biological matrices, fulfilling a primary requirement of a successful prodrug. Its metabolic instability is, in this context, a design feature enabling the efficient release of the active therapeutic agent. These foundational studies are indispensable for drug development professionals, offering the critical data needed to advance promising prodrug candidates toward further preclinical and clinical evaluation.
References
-
Waldmeier, F., et al. (2010). Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state. Drug Metabolism and Disposition, 38(5), 808-816. [Link]
-
Waldmeier, F., et al. (2008). Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats. Drug Metabolism and Disposition, 36(9), 1846-1858. [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. EMA/CHMP/SWP/252690/2012 Rev. 1. [Link]
-
European Medicines Agency. (2022). EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. CPMP/EWP/560/95/Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
-
Galanello, R. (2007). Deferasirox: a new oral chelating agent for the treatment of iron overload. Expert Opinion on Pharmacotherapy, 8(1), 119-128. [Link]
-
U.S. Food and Drug Administration. (2020). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. [Link]
-
Farmakovijilans Derneği. (2013). New EMA Guideline on the Investigation of drug Interactions. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
Chien, L., et al. (2021). Bridging Pharmacokinetics and Pharmacodynamics: A PBPK/PD Model-Based Approach for Deferasirox Dosing in Transfusion-Dependent Thalassemia. Clinical Pharmacokinetics, 60(9), 1185-1198. [Link]
-
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
-
Chirnomas, D., et al. (2023). Genetic polymorphisms influencing deferasirox pharmacokinetics, efficacy, and adverse drug reactions: a systematic review and meta-analysis. Frontiers in Pharmacology, 14, 1165603. [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]
-
Ingeström, J., et al. (2024). Case report: Acute liver failure during deferasirox therapy and the potential role of pharmacogenetics. Frontiers in Pediatrics, 12, 1368531. [Link]
-
D'Avanzo, F., et al. (2021). Evaluation of Pharmacokinetics and Pharmacodynamics of Deferasirox in Pediatric Patients. Pharmaceuticals (Basel), 14(7), 659. [Link]
-
European Medicines Agency. (2024). ICH M12 guideline on drug interaction studies. [Link]
-
Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15(8), 269-291. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Kumar, S., et al. (2000). In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767679, a potent fibrinogen receptor antagonist. Drug Metabolism and Disposition, 28(11), 1287-1295. [Link]
-
Lee, J. W., et al. (2013). Pharmacogenetic study of deferasirox, an iron chelating agent. PLoS One, 8(5), e64233. [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
Cyprotex. (n.d.). Plasma Stability. Evotec. [Link]
-
Domainex. (n.d.). Plasma Stability Assay. [Link]
-
Wernevik, J., et al. (2024). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Cusato, J., et al. (2016). Deferasirox Pharmacogenetic Influence on Pharmacokinetic, Efficacy and Toxicity in a Cohort of Pediatric Patients. Pharmacogenetics and Genomics, 26(1), 1-9. [Link]
-
Fu, S., et al. (2016). Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. Journal of Pharmaceutical Sciences, 105(2), 940-946. [Link]
-
Pediatric Oncall. (n.d.). Deferasirox Drug Index. [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. [Link]
-
Gijón, M. A., et al. (2000). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. The Journal of Biological Chemistry, 275(41), 32168-32174. [Link]
-
Chen, Y., et al. (2020). Role of pharmacogenetics on deferasirox AUC and efficacy. British Journal of Clinical Pharmacology, 86(1), 163-172. [Link]
-
Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-291. [Link]
-
Faraci, M., et al. (2021). What is known about deferasirox chelation therapy in pediatric HSCT recipients: two case reports of metabolic acidosis. Journal of Pediatric Hematology/Oncology, 43(8), e1167-e1170. [Link]
-
Nasr, M., & Younes, S. (2024). Deferasirox: A comprehensive drug profile. Profiles of Drug Substances, Excipients, and Related Methodology, 49, 1-38. [Link]
Sources
- 1. Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Deferasirox: A comprehensive drug profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deferasirox - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Bridging Pharmacokinetics and Pharmacodynamics: A PBPK/PD Model‐Based Approach for Deferasirox Dosing in Transfusion‐Dependent Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic polymorphisms influencing deferasirox pharmacokinetics, efficacy, and adverse drug reactions: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 9. scirp.org [scirp.org]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. bioivt.com [bioivt.com]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. mercell.com [mercell.com]
- 20. Plasma Stability Assay - Enamine [enamine.net]
- 21. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. Plasma Stability Assay | Domainex [domainex.co.uk]
A Senior Application Scientist's Guide to Assessing the Relative Bioavailability of Deferasirox Ethyl Ester Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Imperative for Optimized Deferasirox Formulations
Deferasirox is an orally active iron chelator crucial in managing chronic iron overload, a common consequence of frequent blood transfusions in patients with conditions like β-thalassemia and sickle cell disease.[1][2] The therapeutic efficacy of Deferasirox is intrinsically linked to its systemic exposure, making bioavailability a critical attribute of its formulation.[3][4] The original dispersible tablet (DT) formulation of Deferasirox presented challenges related to palatability and administration, prompting the development of alternative formulations such as film-coated tablets (FCT) and granules.[5][6][7] A newer iteration, the ethyl ester prodrug of Deferasirox, aims to further enhance its biopharmaceutical properties.
This guide provides a comprehensive framework for assessing the relative bioavailability of different Deferasirox ethyl ester formulations. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for in vitro and in vivo studies, and offer insights into data interpretation, all grounded in regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11][12][13][14]
Foundational Principles: Understanding Bioavailability in the Context of Deferasirox
Bioavailability (F) refers to the rate and extent to which the active ingredient is absorbed from a drug product and becomes available at the site of action.[11][15] For orally administered drugs like Deferasirox, it is a critical pharmacokinetic parameter that influences therapeutic outcomes. Relative bioavailability compares the bioavailability of a test formulation (e.g., a new this compound tablet) to a reference formulation (e.g., an established Deferasirox product or an oral solution).
Deferasirox is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[6][7][16] This classification immediately signals that the dissolution rate is a likely rate-limiting step for absorption. Therefore, formulation differences that affect dissolution can significantly impact bioavailability.
A Phased Approach to Bioavailability Assessment
A robust assessment of relative bioavailability follows a logical, stepwise progression from in vitro characterization to definitive in vivo studies. This phased approach allows for early identification of promising formulations and minimizes the resources required for more complex and costly animal and human studies.
Caption: A phased workflow for assessing the relative bioavailability of Deferasirox formulations.
PART 1: In Vitro Characterization - The Foundation of Formulation Performance
In vitro studies provide the initial, yet critical, data on the potential in vivo performance of a formulation. For a BCS Class II compound like Deferasirox, dissolution testing is paramount.
Experimental Protocol: Discriminatory Dissolution Testing
Causality: The goal is to develop a dissolution method that is sensitive enough to detect differences in formulation that might affect in vivo absorption. Given Deferasirox's poor solubility, the choice of dissolution medium is critical. A surfactant is often necessary to achieve sink conditions, and the pH should be physiologically relevant.[17]
Methodology:
-
Apparatus: USP Apparatus II (Paddle) is commonly used.[17]
-
Dissolution Medium: A phosphate buffer at pH 6.8 with a surfactant (e.g., 0.5% Tween 20) is a suitable starting point, mimicking the pH of the small intestine.[17]
-
Apparatus Speed: 50 rpm is a typical paddle speed.[17]
-
Temperature: Maintain at 37 ± 0.5 °C.
-
Sampling Times: A comprehensive dissolution profile should be generated with frequent early time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes) to capture the initial rate of drug release.[18]
-
Analysis: The amount of dissolved Deferasirox is quantified using a validated HPLC-UV method.[19]
Self-Validation: The method's discriminatory power should be confirmed by testing formulations with known differences in manufacturing parameters (e.g., compression force, disintegrant concentration). A robust method will show statistically significant differences in dissolution profiles between these formulations.
PART 2: In Vivo Pharmacokinetic Studies - The Definitive Assessment
While in vitro data is informative, in vivo studies are the gold standard for determining relative bioavailability.
Animal Model Selection and Justification
Causality: The chosen animal model should exhibit pharmacokinetic and metabolic pathways for Deferasirox that are reasonably analogous to humans. Rats are a commonly used species for pharmacokinetic studies of Deferasirox.[20] To mimic the clinical condition of use, an iron-overload model is often employed.[21][22][23][24]
Protocol: Induction of Iron Overload in Rats
-
Animal Strain: Use male Wistar or Sprague-Dawley rats.
-
Iron Loading: Administer iron dextran via intraperitoneal injection. A common regimen is weekly injections for several weeks to achieve a state of chronic iron overload.[22][23]
-
Confirmation of Iron Overload: Measure serum ferritin and liver iron concentration to confirm the iron-overloaded state before commencing the pharmacokinetic study.
Pharmacokinetic Study Design
Causality: A crossover study design is the most powerful for assessing relative bioavailability as it minimizes inter-subject variability.[25] Each animal serves as its own control. A washout period between treatments is essential to ensure that the drug from the first treatment is completely eliminated before the second treatment is administered. Deferasirox has a half-life of 8 to 16 hours, so a washout period of 7-10 days is generally sufficient.
Caption: A typical two-way crossover study design for relative bioavailability assessment.
Protocol: In Vivo Pharmacokinetic Study
-
Dosing: Administer a single oral dose of the test and reference this compound formulations to fasted, iron-overloaded rats.
-
Blood Sampling: Collect serial blood samples via a cannulated vessel (e.g., jugular vein) at predetermined time points. A typical sampling schedule would be: pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
Bioanalytical Method Validation
Causality: A validated bioanalytical method is essential for the accurate quantification of Deferasirox in plasma.[26] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[27][28][29]
Key Validation Parameters (as per FDA/EMA guidelines):
-
Selectivity: The method must be able to differentiate Deferasirox from endogenous plasma components and potential metabolites.
-
Accuracy and Precision: The method should be accurate (close to the true value) and precise (reproducible) over the entire calibration range.
-
Calibration Curve: A linear relationship between concentration and instrument response must be demonstrated.[27]
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably quantified.
-
Stability: The stability of Deferasirox in plasma under various storage and handling conditions must be established.
PART 3: Data Analysis and Interpretation
Pharmacokinetic Parameter Calculation
The primary pharmacokinetic parameters for assessing bioavailability are:
-
AUC (Area Under the Curve): Represents the total extent of drug absorption.
-
Cmax (Maximum Plasma Concentration): Reflects the rate of drug absorption.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
These parameters are calculated for each animal for both the test and reference formulations using non-compartmental analysis software.
Statistical Analysis and Bioequivalence Acceptance Criteria
Causality: The statistical analysis aims to determine if the test and reference formulations are bioequivalent. The standard approach is to calculate the 90% confidence interval for the ratio of the geometric means (test/reference) for AUC and Cmax.[30][31][32]
Acceptance Criteria (per FDA and EMA guidelines):
For two formulations to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric means of AUC and Cmax must fall within the range of 80.00% to 125.00%.[30][31]
Data Presentation
Table 1: Comparative Dissolution Profiles of this compound Formulations
| Time (minutes) | Formulation A (% Dissolved) | Formulation B (% Dissolved) | Reference Formulation (% Dissolved) |
| 5 | 35 ± 4 | 25 ± 3 | 30 ± 5 |
| 10 | 60 ± 6 | 45 ± 5 | 55 ± 7 |
| 15 | 85 ± 5 | 65 ± 6 | 75 ± 6 |
| 30 | 95 ± 4 | 80 ± 5 | 90 ± 4 |
| 45 | 98 ± 3 | 90 ± 4 | 96 ± 3 |
| 60 | 99 ± 2 | 95 ± 3 | 98 ± 2 |
Data are presented as mean ± standard deviation (n=12)
Table 2: Pharmacokinetic Parameters of Deferasirox Following Oral Administration of Different Ethyl Ester Formulations in Iron-Overloaded Rats
| Formulation | AUC₀₋t (µg·h/mL) | Cmax (µg/mL) | Tmax (h) |
| Test Formulation A | 1250 ± 250 | 85 ± 15 | 4.0 ± 1.0 |
| Test Formulation B | 1050 ± 200 | 70 ± 12 | 6.0 ± 1.5 |
| Reference Formulation | 1200 ± 230 | 80 ± 14 | 4.5 ± 1.2 |
Data are presented as mean ± standard deviation (n=12)
Table 3: Statistical Analysis of Relative Bioavailability
| Parameter | Geometric Mean Ratio (Test A/Ref) | 90% Confidence Interval | Bioequivalence |
| AUC₀₋t | 104.2% | 95.5% - 113.6% | Yes |
| Cmax | 106.3% | 96.8% - 116.7% | Yes |
| Parameter | Geometric Mean Ratio (Test B/Ref) | 90% Confidence Interval | Bioequivalence |
| AUC₀₋t | 87.5% | 79.8% - 95.9% | No |
| Cmax | 87.5% | 78.9% - 97.0% | No |
Conclusion: Synthesizing the Evidence for Formulation Advancement
The assessment of relative bioavailability is a multifaceted process that requires a deep understanding of biopharmaceutics, pharmacokinetics, and regulatory science. By integrating robust in vitro dissolution studies with well-designed in vivo pharmacokinetic evaluations in a relevant animal model, researchers can generate the necessary data to compare different this compound formulations. This comprehensive approach ensures that only the most promising candidates, those that demonstrate comparable systemic exposure to the reference product, are advanced in the drug development pipeline. The ultimate goal is to provide patients with Deferasirox formulations that are not only effective but also convenient and well-tolerated, thereby improving adherence and overall clinical outcomes in the management of chronic iron overload.
References
-
Guideline on the Investigation of Bioequivalence - European Medicines Agency (EMA). (2010). [Link]
-
Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA). [Link]
-
Food-Effect Bioavailability and Fed Bioequivalence Studies - FDA. [Link]
-
FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. (2014). [Link]
-
Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA. (2020). [Link]
-
FDA Publishes Guidance on Bioavailability and Bioequivalence Samples. (2020). [Link]
-
The New European Medicines Agency Guideline on the Investigation of Bioequivalence. (2010). [Link]
-
Experimental animal model to study iron overload and iron chelation and review of other such models. (2015). [Link]
-
Development of a biphasic dissolution test for Deferasirox dispersible tablets and its application in establishing an in vitro-in vivo correlation. (2016). [Link]
-
Experimental animal model to study iron overload and iron chelation and review of other such models. (2015). [Link]
-
A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application. (2010). [Link]
-
Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats. (2008). [Link]
-
New FDA draft guidance for in vivo bioavailability and bioequivalence studies. (2024). [Link]
-
Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV. (2022). [Link]
-
The revised EMA guideline for the investigation of bioequivalence for immediate release oral formulations with systemic action. (2011). [Link]
-
NOTE FOR GUIDANCE ON THE INVESTIGATION OF BIOAVAILABILITY AND BIOEQUIVALENCE - European Medicines Agency (EMA). (2000). [Link]
-
Effect of Systemic Iron Overload and a Chelation Therapy in a Mouse Model of the Neurodegenerative Disease Hereditary Ferritinopathy. (2015). [Link]
-
A Method to Measure Deferasirox in Plasma Using HPLC Coupled With MS/MS Detection and its Potential Application. (2010). [Link]
-
Evaluation of Pharmacokinetics and Pharmacodynamics of Deferasirox in Pediatric Patients. (2021). [Link]
-
Liquid chromatographic analysis for the determination of deferasirox in pharmaceutical formulations and spiked plasma samples. (2020). [Link]
-
A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application. (2018). [Link]
-
Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state. (2010). [Link]
-
Pharmacological and clinical evaluation of deferasirox formulations for treatment tailoring. (2021). [Link]
-
Main pharmacokinetic parameters of deferasirox in plasma after single... (2005). [Link]
-
Experimental Animal Model to Study Iron Overload and Iron Chelation and Review of Other Such Models. (2015). [Link]
-
Animal Models of Normal and Disturbed Iron and Copper Metabolism. (2019). [Link]
-
FORMULATION OF DEFERASIROX INTO DISPERSIBLE TABLET FOR THE TREATMENT OF CHRONIC IRON OVERLOAD. (2018). [Link]
-
Deferasirox Form/Route: Tablets for Oral Suspension Recommended studies. (2009). [Link]
- Formulation of deferasirox tablet for oral suspension composition with better processability. (2018).
-
in vitro dissolution testing: Topics by Science.gov. [Link]
-
The design of orally active iron chelators. (2005). [Link]
-
Clinical Pharmacology and Biopharmaceutics Review(s) - accessdata.fda.gov. (2015). [Link]
-
Assessment report - Deferasirox Accord - EMA. (2019). [Link]
-
Absolute oral bioavailability and disposition of deferasirox in healthy human subjects. (2009). [Link]
-
Deferasirox, dispersible tablets (125 mg, 250 mg and 500 mg), film-coated tablets (90 mg, 180 mg, and 360 mg), and granules. (2020). [Link]
-
Public Assessment Report Scientific discussion Deferasirox MSN 90 mg, 180 mg, 360 mg film. (2019). [Link]
-
Design of clinically useful iron(III)-selective chelators. (2002). [Link]
-
Relative Bioavailability Study to Assess Two Solid Formulations Compared to an Oral Solution of AZD3293 in Healthy Male and Non-Fertile Female Subjects. [Link]
-
Iron chelators for the treatment of iron overload disease: relationship between structure, redox activity, and toxicity. (2003). [Link]
-
Current Issues on Bioavailability and Bioequivalence Determination. (2011). [Link]
Sources
- 1. Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron chelators for the treatment of iron overload disease: relationship between structure, redox activity, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute oral bioavailability and disposition of deferasirox in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of clinically useful iron(III)-selective chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and clinical evaluation of deferasirox formulations for treatment tailoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. advisory.avalerehealth.com [advisory.avalerehealth.com]
- 12. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA [fda.gov]
- 13. New FDA draft guidance for in vivo bioavailability and bioequivalence | The Pharmaletter [thepharmaletter.com]
- 14. The revised EMA guideline for the investigation of bioequivalence for immediate release oral formulations with systemic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Development of a biphasic dissolution test for Deferasirox dispersible tablets and its application in establishing an in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. WO2018208242A1 - Formulation of deferasirox tablet for oral suspension composition with better processability - Google Patents [patents.google.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. ajrcps.com [ajrcps.com]
- 20. Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Experimental animal model to study iron overload and iron chelation and review of other such models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of Systemic Iron Overload and a Chelation Therapy in a Mouse Model of the Neurodegenerative Disease Hereditary Ferritinopathy | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
- 24. Animal Models of Normal and Disturbed Iron and Copper Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Relative Bioavailability Study to Assess Two Solid Formulations Compared to an Oral Solution of AZD3293 in Healthy Male and Non-Fertile Female Subjects [astrazenecaclinicaltrials.com]
- 26. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]
- 27. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. ema.europa.eu [ema.europa.eu]
- 32. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
